molecular formula C9H8N2O2 B028222 1-Methyl-1H-indazole-3-carboxylic acid CAS No. 50890-83-0

1-Methyl-1H-indazole-3-carboxylic acid

Katalognummer: B028222
CAS-Nummer: 50890-83-0
Molekulargewicht: 176.17 g/mol
InChI-Schlüssel: OVVDFORZEGKEJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

Eigenschaften

IUPAC Name

1-methylindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)8(10-11)9(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVDFORZEGKEJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351050
Record name 1-Methylindazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50890-83-0
Record name 1H-Indazole-3-carboxylic acid, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050890830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylindazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CARBOXY-1-METHYLINDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9P5J2E2BU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Methyl-1H-indazole-3-carboxylic Acid: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indazole-3-carboxylic acid is a pivotal chemical intermediate, most notably in the synthesis of the selective 5-HT3 receptor antagonist, Granisetron. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a discussion of its biological significance as a precursor to a clinically important antiemetic agent. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.

Chemical and Physical Properties

This compound presents as a white to off-white solid. Its core structure consists of a methylated indazole ring with a carboxylic acid substituent at the 3-position. This arrangement confers specific chemical and physical characteristics crucial for its role in synthetic chemistry.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in Table 1. These values are essential for understanding the compound's behavior in various solvents and reaction conditions.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂--INVALID-LINK--
Molecular Weight 176.17 g/mol --INVALID-LINK--
Melting Point 213 °C--INVALID-LINK--
Boiling Point (Predicted) 383.7 ± 15.0 °C--INVALID-LINK--
pKa (Predicted) 3.14 ± 0.10--INVALID-LINK--
Solubility Insoluble in water. Soluble in DMSO and Methanol (B129727).--INVALID-LINK--
Appearance White to yellowish needle-like crystals--INVALID-LINK--
Spectroscopic Data
  • ¹H NMR (of the methyl ester in d6-DMSO): δ 13.91 (s, 1H), 8.06 (d, J = 8.2 Hz, 1H), 7.65 (d, J = 8.4 Hz, 1H), 7.44 (ddd, J = 8.3 Hz, 6.9 Hz, 1.1 Hz, 1H), 7.30 (dd, J = 7.9 Hz, 6.9 Hz, 0.9 Hz, 1H), 3.92 (s, 3H).

  • FT-IR (of related indazole-3-carboxylic acid derivatives): Characteristic peaks are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C=C and C=N stretching of the aromatic and indazole rings (~1450-1620 cm⁻¹), and C-H stretching (~3000-3100 cm⁻¹ for aromatic, ~2850-2960 cm⁻¹ for methyl).

  • Mass Spectrometry (of related indazole-3-carboxylic acid derivatives): The molecular ion peak (M+) would be expected at m/z 176.06. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 amu) and potentially the methyl group (-15 amu).

Experimental Protocols

The synthesis of this compound is a multi-step process that typically begins with the esterification of indazole-3-carboxylic acid, followed by methylation, and finally hydrolysis of the ester.

Synthesis of this compound methyl ester

This protocol details the methylation of the precursor, indazole-3-carboxylic acid methyl ester.

Materials:

Procedure:

  • A solution of indazole-3-carboxylic acid methyl ester (0.0159 mole) in dry dimethylformamide (20 ml) is added dropwise to a stirred suspension of 60% sodium hydride (0.0176 mole) in dimethylformamide (50 ml).

  • After the addition is complete and the evolution of hydrogen has ceased, the mixture is heated to 80°C and then cooled to ambient temperature.

  • A solution of methyl iodide (0.030 mole) in dimethylformamide (10 ml) is added dropwise to the stirred reaction mixture.

  • After stirring for 15 minutes, the mixture is warmed to 50°C for 30 minutes and then cooled to ambient temperature.

  • The reaction mixture is diluted to a volume of 300 ml with ice/water and extracted with two 100 ml portions of methylene chloride.

  • The combined organic extracts are dried over magnesium sulfate and concentrated to an oil.

  • Dimethylformamide is distilled from the mixture, and the residual oil is triturated with petroleum ether to obtain a solid.

  • The solid is collected by filtration and recrystallized from isooctane to yield this compound methyl ester.

Synthesis of this compound from Indazole-3-carboxylic acid

This protocol outlines the direct methylation of indazole-3-carboxylic acid.

Materials:

  • Indazole-3-carboxylic acid (ICA)

  • Technical methanol

  • Calcium methoxide (B1231860)

  • Dimethyl sulfate

  • Water

  • 46% aqueous sodium hydroxide (B78521) solution

  • Concentrated hydrochloric acid

  • 5% hydrochloric acid

Procedure:

  • Calcium methoxide (2 molar equivalents) is added to technical methanol under a nitrogen atmosphere, and the mixture is heated under reflux for 2 hours.

  • Indazole-3-carboxylic acid (1 molar equivalent) is then added, and the mixture is heated under reflux for an additional 2 hours.

  • Dimethyl sulfate (2 molar equivalents) is added dropwise under reflux over 2 hours.

  • The mixture is kept at room temperature overnight.

  • Water and 46% aqueous sodium hydroxide solution are added to the mixture to achieve a pH of approximately 14.

  • Concentrated hydrochloric acid is added to produce a pH of about 1, and the mixture is stirred vigorously for 2 hours.

  • The solid product is collected by filtration, washed with 5% hydrochloric acid, and dried in an oven at 50°C to give this compound hydrochloride.

Mandatory Visualizations

Synthetic Pathway of Granisetron

The following diagram illustrates the key synthetic step from this compound to Granisetron.

G Synthesis of Granisetron A This compound C 1-Methyl-1H-indazole-3-carbonyl chloride A->C + B Thionyl Chloride (SOCl₂) or Oxalyl Chloride B->C E Granisetron C->E + D endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine D->E G Simplified 5-HT3 Receptor Signaling Cascade cluster_membrane Cell Membrane receptor 5-HT3 Receptor (Ligand-gated ion channel) ion_influx Na⁺, K⁺, Ca²⁺ influx receptor->ion_influx Channel Opens serotonin Serotonin (5-HT) serotonin->receptor Binds and Activates granisetron Granisetron granisetron->receptor Binds and Blocks depolarization Neuronal Depolarization ion_influx->depolarization excitation Neuronal Excitation depolarization->excitation emesis Emesis (Vomiting) excitation->emesis Leads to

In-Depth Technical Guide: 1-Methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 50890-83-0 Molecular Formula: C₉H₈N₂O₂ Synonyms: N-methylindazolic acid, Granisetron Impurity D, Granisetron Related Compound D

This technical guide provides a comprehensive overview of 1-Methyl-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

This compound is an off-white to yellowish solid compound.[1] It is known for its stability under standard conditions and serves as a crucial building block in the synthesis of more complex molecules, most notably the antiemetic drug Granisetron.[2] Its solubility is limited in water but is sufficient in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol (B129727).[3][4]

PropertyValueSource(s)
Molecular Weight 176.17 g/mol [5]
Exact Mass 176.058577502 g/mol [6]
Melting Point 213 °C[4]
Boiling Point (Predicted) 383.7 ± 15.0 °C[4]
Density (Predicted) 1.35 ± 0.1 g/cm³[4]
pKa (Predicted) 3.14 ± 0.10[7]
Appearance Off-white to yellowish solid/powder[1][7]
Water Solubility Insoluble[4]
Solubility Soluble in DMSO and Methanol[3]
InChI InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)8(10-11)9(12)13/h2-5H,1H3,(H,12,13)[5]
InChIKey OVVDFORZEGKEJM-UHFFFAOYSA-N[5]
Canonical SMILES CN1C2=CC=CC=C2C(=N1)C(=O)O

Spectroscopic and Analytical Data

TechniqueExpected Data / Available Information
¹H NMR Expected signals include: a singlet for the N-CH₃ protons (approx. 4.1-4.3 ppm), a multiplet for the four aromatic protons on the benzene (B151609) ring (approx. 7.3-8.2 ppm), and a very broad singlet for the carboxylic acid proton (COOH) at a downfield shift (>12 ppm).
¹³C NMR Expected signals include: the N-CH₃ carbon (approx. 35-40 ppm), multiple signals for the aromatic carbons (approx. 110-142 ppm), the indazole C3 carbon attached to the carboxyl group, and a downfield signal for the carbonyl carbon (C=O) in the carboxylic acid (approx. 165 ppm).
FTIR An experimental spectrum is available for viewing at --INVALID-LINK--. Key expected peaks include a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1700 cm⁻¹), C=C aromatic stretches (approx. 1450-1600 cm⁻¹), and C-N stretches.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ is expected at m/z 176. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, loss of 45 amu) to give a fragment at m/z 131, and potentially the loss of water (-H₂O, loss of 18 amu) or carbon monoxide (-CO, loss of 28 amu).[8]
Purity (HPLC) Purity levels of ≥99.0% are commercially available.[2]
X-ray Crystallography The crystal structure has been determined. The compound crystallizes in the monoclinic space group P2₁/n. In the crystal structure, molecules form inversion dimers through pairs of O-H···O hydrogen bonds.[3][4]

Experimental Protocols

Synthesis of this compound

A common synthesis method involves the direct methylation of indazole-3-carboxylic acid. The following protocol is adapted from patent literature, which describes a high-yield industrial process.[7]

Materials:

  • Indazole-3-carboxylic acid (10 g, 0.062 mol)

  • Calcium oxide (7.0 g, 0.124 mol)

  • Methanol (technical, 150 ml)

  • Dimethyl sulfate (B86663) (15.6 g, 0.124 mol)

  • 46% Aqueous Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • A reaction vessel is charged with technical methanol (150 ml) and calcium oxide (7.0 g). The mixture is heated to reflux for 2 hours under a nitrogen atmosphere.

  • Indazole-3-carboxylic acid (10 g) is added to the mixture, and reflux is maintained for an additional 2 hours.

  • Dimethyl sulfate (15.6 g) is added dropwise to the refluxing mixture over a period of 2 hours.

  • The reaction is allowed to reflux for another 2 hours after the addition is complete to ensure full conversion.

  • After cooling, water (100 ml) is added, followed by 46% aqueous NaOH solution to adjust the pH to approximately 14. This step saponifies any methyl ester byproduct.

  • Concentrated HCl is then carefully added to the reaction mixture to acidify it to a pH of about 4, precipitating the product.

  • The precipitated calcium sulfate is removed by filtration while hot, and the filter cake is washed with hot methanol (3 x 30 ml).

  • The methanol is removed from the combined filtrate under reduced pressure.

  • The resulting aqueous residue is stirred vigorously for 6 hours while maintaining the pH at approximately 4 to ensure complete precipitation of the product.

  • The solid product is collected by filtration, washed with water, and dried.

Purification

A highly effective method for purifying crude this compound (1-MICA) is through a slurry wash.[7]

Materials:

  • Crude 1-MICA (e.g., 10.4 g)

  • Methanol-water mixture (3:7 v/v)

Procedure:

  • The crude 1-MICA is suspended in a methanol-water (3:7) mixture.

  • The suspension is heated under reflux for 4 hours.

  • The mixture is then cooled to room temperature.

  • The solid product is collected by filtration.

  • The filter cake is washed with a fresh portion of the cold methanol-water (3:7) mixture (3 x 10 ml).

  • The purified product is dried in an oven at 50°C overnight. This method can yield 1-MICA with a purity exceeding 99.5% as determined by HPLC.[7]

Biological Context and Applications

The primary significance of this compound is its role as a key intermediate in the synthesis of Granisetron.[2] Granisetron is a potent and selective serotonin (B10506) 5-HT₃ receptor antagonist used clinically as an antiemetic to prevent nausea and vomiting caused by chemotherapy and radiation therapy.[1]

Experimental Workflow: Synthesis of Granisetron

The conversion of this compound to Granisetron involves an amide coupling reaction. First, the carboxylic acid must be "activated" to facilitate the reaction with the amine moiety of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[9][10]

G cluster_activation Activation Step cluster_coupling Amide Coupling A 1-Methyl-1H-indazole- 3-carboxylic acid reagent1 SOCl₂ or (COCl)₂ A->reagent1 B 1-Methyl-1H-indazole- 3-carbonyl chloride D Granisetron B->D reagent1->B Acyl Chloride Formation C endo-9-methyl-9-azabicyclo [3.3.1]nonan-3-amine C->D reagent2 Triethylamine (Base) reagent2->D Neutralizes HCl byproduct

Synthesis of Granisetron from its precursor.
Signaling Pathway: Mechanism of Action of Granisetron

Chemotherapeutic agents can cause the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract. This serotonin then binds to 5-HT₃ receptors located on vagal afferent nerves, initiating a signal that travels to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, ultimately inducing emesis. Granisetron acts by selectively blocking these 5-HT₃ receptors, thereby preventing the initiation of the vomiting reflex.[6][11]

Granisetron competitively blocks the 5-HT₃ receptor.

Safety Information

This compound is classified as harmful if swallowed and causes serious eye irritation. Standard laboratory personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling this compound.[12]

Hazard InformationDetailsSource(s)
GHS Pictogram GHS07 (Exclamation mark)[12]
Signal Word Warning[12]
Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritation[12]
Precautionary Statements P264, P270, P280, P301+P312, P305+P351+P338[12]
Hazard Classifications Acute Toxicity, Oral (Category 4)Eye Irritation (Category 2)[12]
Storage Class 11 (Combustible Solids)[12]

References

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Methyl-1H-indazole-3-carboxylic acid (1-MICA) is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the antiemetic drug Granisetron.[1] The regioselective methylation of the indazole core presents a significant synthetic challenge, as alkylation can occur at either the N1 or N2 position.[2] This technical guide provides a comprehensive overview of the primary synthetic routes to 1-MICA, with a focus on methods that ensure high regioselectivity for the desired N1 isomer. Detailed experimental protocols, comparative data on reaction conditions, and workflow diagrams are presented to assist researchers in the efficient and scalable production of this key intermediate.

Introduction

The indazole scaffold is a prominent feature in many biologically active molecules.[3] Specifically, 1-MICA serves as a crucial building block for drugs targeting the 5-HT₃ receptor, such as Granisetron, which is used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy.[1][4] The challenge in synthesizing 1-MICA lies in controlling the site of methylation on the indazole ring. The reaction conditions—including the choice of base, solvent, and methylating agent—critically influence the ratio of N1 to N2 methylated products.[2][5] This guide focuses on established methods that favor the formation of the therapeutically relevant N1-methylated regioisomer.

Primary Synthetic Strategies

The most prevalent and direct method for synthesizing this compound is the N-alkylation of 1H-indazole-3-carboxylic acid (ICA). The key to a successful synthesis is the selection of reagents and conditions that maximize the yield of the N1 isomer while minimizing the formation of the N2 isomer.

G ICA 1H-Indazole-3-carboxylic acid (ICA) Reagents Methylating Agent + Base / Solvent ICA->Reagents MICA This compound (1-MICA) Reagents->MICA N1-Alkylation (Desired) MICA2 2-Methyl-2H-indazole-3-carboxylic acid (2-MICA, Isomer) Reagents->MICA2 N2-Alkylation (Byproduct)

Figure 1. General synthetic pathway for the methylation of 1H-indazole-3-carboxylic acid.

Factors that strongly favor N1-alkylation include the use of strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents (e.g., THF) or the use of alkaline earth metal alkoxides, such as calcium methoxide (B1231860), in alcoholic solvents.[2][6] These conditions are thought to promote the formation of a chelated intermediate with the C3-carboxylate group, which sterically hinders the N2 position, thereby directing the methyl group to the N1 position.[2]

Comparative Data on Synthetic Methods

The selection of the base and solvent system is paramount for achieving high regioselectivity and yield. The following table summarizes quantitative data from various reported methods for the direct methylation of 1H-indazole-3-carboxylic acid.

Base Methylating Agent Solvent Yield (1-MICA) Purity (HPLC) N1:N2 Ratio Reference
Calcium MethoxideDimethyl Sulfate (B86663)Methanol (B129727)87.7%99.19%~99:1[6]
Ethyl Magnesium BromideTrimethyl Phosphate1-Propanol78.3% (pure)99.78%~99:1[6]
Barium OxideDimethyl Sulfate1-Propanol83.8% (pure)99.91%>99:1[1]
Sodium Hydride (60%)Methyl IodideDMF55% (ester)Not specifiedN1 selective[7]
Calcium OxideIodomethaneMethanol65.4% (pure)99.88%~99:1[1]

Note: The data from reference[7] pertains to the methylation of the methyl ester, not the carboxylic acid directly, but illustrates a common method.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of 1-MICA.

Protocol 1: Methylation using Calcium Methoxide and Dimethyl Sulfate

This protocol is adapted from a patented process known for its high yield and selectivity.[1][6]

G Workflow for Protocol 1 start Suspend Calcium Methoxide in Methanol reflux1 Heat to Reflux (2h) start->reflux1 add_ica Add 1H-Indazole-3-carboxylic acid (ICA) reflux1->add_ica reflux2 Heat to Reflux (2h) add_ica->reflux2 add_dms Add Dimethyl Sulfate dropwise at reflux reflux2->add_dms reflux3 Continue Reflux (1h) add_dms->reflux3 workup Aqueous Workup & Acidification (HCl to pH ~1) reflux3->workup filter Collect Solid by Filtration workup->filter wash Wash with 5% HCl filter->wash dry Dry Product in Oven wash->dry end Pure 1-MICA dry->end

Figure 2. Experimental workflow for the Calcium Methoxide mediated synthesis.

Materials:

  • 1H-indazole-3-carboxylic acid (ICA) (10g, 0.062 mol)

  • Calcium methoxide (13.0g, 0.124 mol, 2.0 equiv)

  • Dimethyl sulfate (15.6g, 11.8ml, 0.124 mol, 2.0 equiv)

  • Methanol (industrial grade, 150 ml)

  • Water (100 ml)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521) solution (46%)

Procedure:

  • Under a nitrogen atmosphere, add calcium methoxide (13.0g) to methanol (150 ml) in a suitable reaction vessel.

  • Heat the mixture to reflux and maintain for 2 hours.[6]

  • Add 1H-indazole-3-carboxylic acid (10g) to the mixture and continue to heat under reflux for an additional 2 hours.[6]

  • While maintaining reflux, add dimethyl sulfate (11.8 ml) dropwise over a period of 2 hours.

  • After the addition is complete, continue refluxing for another hour. The reaction progress can be monitored by HPLC.[6]

  • Allow the mixture to cool to room temperature.

  • Add water (100 ml) and adjust the pH to approximately 14 with 46% sodium hydroxide solution to hydrolyze any remaining dimethyl sulfate.

  • Acidify the mixture to a pH of approximately 1 with concentrated hydrochloric acid, causing the product to precipitate.

  • Stir the resulting slurry vigorously for 2 hours.

  • Collect the solid product by filtration.

  • Wash the filter cake with 5% hydrochloric acid (3 x 30 ml).[6]

  • Dry the product overnight in an oven at 50°C to yield pure this compound.[6]

    • Expected Outcome: 11.5 g (87.7% yield) with an HPLC purity of 99.19%.[6]

Protocol 2: N-Alkylation using Sodium Hydride and an Alkylating Agent

This protocol describes a more general method for N-alkylation, often used for synthesizing indazole derivatives. It is adapted from procedures for alkylating indazole-3-carboxylate esters.[2][7]

Materials:

  • 1H-indazole-3-carboxylic acid methyl ester (or the acid) (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Methyl iodide or other methylating agent (1.1 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • Dissolve the starting material (1.0 equiv) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[2]

  • Re-cool the mixture to 0 °C and add the methylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.[2]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude residue by flash column chromatography (silica gel) or recrystallization to yield the pure N1-methylated product.[2]

Conclusion

The synthesis of this compound is most effectively and selectively achieved through the direct methylation of 1H-indazole-3-carboxylic acid. The use of alkaline earth metal alkoxides, particularly calcium methoxide, in combination with dimethyl sulfate in methanol provides a robust, scalable, and highly regioselective method, consistently yielding the desired N1-isomer with high purity and in excellent yields.[1][6] This method is superior to those that may result in mixtures of N1 and N2 isomers, thereby simplifying purification and improving overall process efficiency. For researchers and drug development professionals, this approach represents the current state-of-the-art for the production of this critical pharmaceutical intermediate.

References

An In-depth Technical Guide to 1-Methyl-1H-indazole-3-carboxylic acid: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds, notably the antiemetic drug Granisetron. This document details its molecular structure, physicochemical properties, and provides a detailed experimental protocol for its synthesis. Furthermore, it includes characteristic spectroscopic data and a visual representation of the synthetic workflow. This guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry and drug development.

Molecular Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[1] The molecule consists of a bicyclic indazole core, which is a fusion of a benzene (B151609) ring and a pyrazole (B372694) ring. A methyl group is attached to the nitrogen at position 1 of the indazole ring, and a carboxylic acid group is at position 3.

The definitive molecular structure has been confirmed by single-crystal X-ray diffraction.[1] The crystal structure reveals a monoclinic system with the space group P2₁/n.[1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₈N₂O₂[1]
Molecular Weight176.17 g/mol [1]
CAS Number50890-83-0
Melting Point213 °C
SolubilityInsoluble in water. Soluble in DMSO and Methanol (B129727).
AppearanceWhite to off-white or light yellow crystalline powder.

Synthesis of this compound

The primary synthetic route to this compound involves the N-methylation of indazole-3-carboxylic acid. Several methods have been reported, with variations in the methylating agent, base, and solvent system, leading to different yields and purity levels. Below is a detailed experimental protocol for a common and effective method.

Experimental Protocol: Methylation of Indazole-3-carboxylic acid

This protocol is based on the alkylation of indazole-3-carboxylic acid using dimethyl sulfate (B86663) as the methylating agent and calcium methoxide (B1231860) as the base.

Materials:

  • Indazole-3-carboxylic acid

  • Technical grade methanol

  • Calcium methoxide

  • Dimethyl sulfate

  • Water

  • Nitrogen gas supply

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add technical methanol (150 ml) and calcium methoxide (13.0 g, 0.124 mole, 2 molar equivalents) under a nitrogen atmosphere.

  • Base Activation: Heat the mixture to reflux and maintain for 2 hours.

  • Addition of Starting Material: Add indazole-3-carboxylic acid (10 g, 0.062 mole) to the reaction mixture and continue refluxing for an additional 2 hours.

  • Methylation: Add dimethyl sulfate (15.6 g, 11.8 ml, 0.124 mole, 2 molar equivalents) dropwise to the refluxing mixture over a period of 2 hours.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture. The reaction progress can be monitored by HPLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The precipitated product is collected by filtration.

  • Purification: Wash the collected solid with a methanol-water (3:7) mixture (3 x 10 ml).

  • Drying: Dry the purified product in an oven at 50°C overnight to yield pure this compound.

Table 2: Summary of Synthesis Parameters and Outcomes for Different Methodologies

Methylating AgentBaseSolventYield (%)Purity (HPLC, %)Reference
Dimethyl sulfateCalcium methoxideMethanol85.699.70[2]
Dimethyl sulfateBarium oxide1-Propanol83.899.91[2]
IodomethaneCalcium oxideMethanol-98.87[2]
Dimethyl sulfateMagnesium ethoxide1-Propanol79.299.87[2]
Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow reagents Indazole-3-carboxylic acid Calcium Methoxide Methanol reflux1 Reflux (2h) reagents->reflux1 add_dms Add Dimethyl Sulfate reflux1->add_dms reflux2 Reflux add_dms->reflux2 workup Cooling Filtration reflux2->workup purification Wash with MeOH/H₂O workup->purification product 1-Methyl-1H-indazole- 3-carboxylic acid purification->product

Synthesis workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (of Methyl Ester)

The ¹H NMR spectrum of 1-Methyl-1H-indazole-3-carboxylate in DMSO-d₆ shows characteristic signals for the aromatic protons of the indazole ring and the methyl group protons.

Table 3: ¹H NMR Data for 1-Methyl-1H-indazole-3-carboxylate (300 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.06d8.2Aromatic H
7.65d8.4Aromatic H
7.44ddd8.3, 6.9, 1.1Aromatic H
7.30dd7.9, 6.9, 0.9Aromatic H
3.92s--OCH₃

Note: For this compound, the singlet at 3.92 ppm would be absent, and a broad singlet corresponding to the carboxylic acid proton (-COOH) would be expected, typically downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts for the aromatic and functional group carbons of this compound are summarized in Table 4, based on typical values for similar structures.

Table 4: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)160-170
Aromatic C110-145
N-CH₃~35
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid functional group and the aromatic ring.

Table 5: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
3300-2500 (broad)O-H stretch (carboxylic acid)
~3000C-H stretch (aromatic)
~1700C=O stretch (carboxylic acid)
1600-1450C=C stretch (aromatic)
~1300C-O stretch (carboxylic acid)

Biological Activity

Indazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and as receptor antagonists. This compound itself is primarily utilized as a precursor for the synthesis of more complex, biologically active molecules. Its main application is in the production of Granisetron, a potent 5-HT₃ receptor antagonist used for the prevention and treatment of nausea and vomiting induced by chemotherapy and radiotherapy. The biological activity of Granisetron is not directly attributed to its precursor, this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and characterization of this compound. The provided experimental protocol and spectroscopic data serve as a valuable resource for chemists and researchers in the pharmaceutical industry. The established role of this compound as a key intermediate in the synthesis of Granisetron underscores its importance in medicinal chemistry. Further research into the potential biological activities of this core structure and its derivatives may lead to the discovery of new therapeutic agents.

References

1-Methyl-1H-indazole-3-carboxylic Acid: A Linchpin in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 1-Methyl-1H-indazole-3-carboxylic acid, a key organic compound in the landscape of pharmaceutical development. While direct biological activity of this molecule is not extensively documented, its significance lies in its pivotal role as a synthetic intermediate for pharmacologically active molecules, most notably the antiemetic drug Granisetron. This document will explore the chemical properties, synthetic utility, and the biological activities of the compounds derived from it.

Core Compound Properties

This compound (CAS 50890-83-0) is a stable, white to off-white crystalline powder.[1] Its fundamental chemical and physical characteristics are summarized below.

PropertyValue
Molecular FormulaC₉H₈N₂O₂
Molecular Weight176.17 g/mol [2]
Melting Point213-218 °C[1]
Boiling Point383.7 °C at 760 mmHg[1]
Density1.35 g/cm³[1]

Role as a Pharmaceutical Intermediate

The primary application of this compound is as a crucial intermediate in the synthesis of Granisetron.[1] Granisetron is a potent and selective serotonin (B10506) 5-HT₃ receptor antagonist used for the prevention and treatment of nausea and vomiting induced by chemotherapy and radiotherapy.[1] This compound is also known in pharmaceutical quality control as Granisetron Impurity D.[1][2]

The synthesis of Granisetron from this compound is a multi-step process. The following diagram illustrates a general synthetic pathway.

Synthesis_Pathway A 1-Methyl-1H-indazole- 3-carboxylic acid B Activation (e.g., with SOCl₂ or similar) A->B Step 1 C 1-Methyl-1H-indazole- 3-carbonyl chloride B->C D Condensation with N-(endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide C->D Step 2 E Granisetron D->E Logical_Relationship A 1-Methyl-1H-indazole- 3-carboxylic acid B Esterification A->B C Amide Coupling A->C F Synthesis of Granisetron (5-HT₃ Antagonist) A->F Key Pathway D Methyl 1-Methyl-1H-indazole- 3-carboxylate (Cannabinoid Receptor Ligand) B->D E Indazole-3-carboxamides (Antimicrobial, etc.) C->E Experimental_Workflow cluster_0 Esterification cluster_1 Hydrazinolysis A Dissolve Indazole-3-carboxylic acid in Methanol B Add catalytic H₂SO₄ A->B C Reflux for 2h B->C D Evaporate Methanol C->D E Precipitate in Ice Water D->E F Extract with Ethyl Acetate E->F G Methyl 1H-indazole-3-carboxylate F->G H Dissolve Methyl Ester in Ethanol G->H I Add Hydrazine Hydrate H->I J Reflux for 4h I->J K Evaporate Ethanol J->K L 1H-indazole-3-carbohydrazide K->L

References

role of 1-Methyl-1H-indazole-3-carboxylic acid in Granisetron synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 1-Methyl-1H-indazole-3-carboxylic Acid in Granisetron (B54018) Synthesis

Introduction

This compound (1-MICA) is a pivotal chemical intermediate in the field of pharmaceutical manufacturing.[1] Its primary and most significant application lies in the synthesis of Granisetron, a potent and selective serotonin (B10506) 5-HT3 receptor antagonist.[1][2] Granisetron is widely prescribed as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy and surgery.[1][3] The structural integrity and purity of 1-MICA are paramount as they directly influence the efficacy and safety profile of the final Granisetron drug product. This technical guide elucidates the critical role of this compound in the synthesis of Granisetron, detailing the underlying chemical pathways, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals.

The Core Synthetic Pathway: Amide Bond Formation

The synthesis of Granisetron from this compound fundamentally involves the formation of an amide bond. This is achieved by coupling the carboxylic acid group of 1-MICA with the primary amine of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[2][4] However, a direct reaction between the carboxylic acid and the amine is generally inefficient. Therefore, the carboxylic acid must first be "activated" to a more reactive species to facilitate the nucleophilic attack by the amine. Two principal methods for this activation are widely employed in industrial synthesis: the formation of an acid chloride and the formation of a mixed anhydride (B1165640).

Method 1: The Acid Chloride Pathway

This is a common and robust method for synthesizing Granisetron. It involves a two-step process:

  • Activation of 1-MICA: this compound is converted into its highly reactive acid chloride derivative, 1-methylindazole-3-carbonyl chloride. This is typically achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[5][6]

  • Coupling Reaction: The resulting acid chloride is then reacted in situ with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine in the presence of a base, such as triethylamine (B128534).[2] The base acts as an acid scavenger, neutralizing the hydrochloric acid generated during the reaction and driving the equilibrium towards the product, Granisetron.[2]

Method 2: The Mixed Anhydride Pathway

An alternative to the acid chloride method, this pathway also involves the activation of the carboxylic acid but avoids the use of harsh chlorinating agents.

  • Activation of 1-MICA: this compound is reacted with an alkyl chloroformate, such as ethyl chloroformate, in the presence of an organic base like triethylamine.[7] This reaction forms a mixed anhydride intermediate which is sufficiently reactive for the subsequent step.[7]

  • Coupling Reaction: The mixed anhydride is then condensed with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine to form the desired amide bond, yielding Granisetron.[7]

Quantitative Data Summary

The efficiency of the synthesis is critical for industrial production. The following table summarizes key quantitative data from various reported synthetic procedures.

ParameterAcid Chloride MethodMixed Anhydride MethodReference(s)
Yield 87.7% - 92%Not explicitly stated, but described as an "improved and efficient process"[5][6]
Purity (HPLC) >99.9% (for final HCl salt)>99.9% (for final HCl salt)[7]
Reaction Temperature 0°C to Room Temperature-5°C to 25°C[5][7]
Key Reagents Oxalyl Chloride or SOCl₂, Triethylamine, DMFEthyl Chloroformate, Triethylamine[6][7]
Solvent Dichloromethane (B109758) (DCM)Methyl Isobutyl Ketone (MIBK)[7]
Melting Point (°C) 290.2 - 291.1 (for final HCl salt)Not specified[5]

Experimental Protocols

Protocol 1: Synthesis via the Acid Chloride Intermediate

This protocol is based on a method utilizing oxalyl chloride for activation.[5]

  • Activation:

    • To a reaction vessel, add 1-methylindazole-3-carboxylic acid (71.1g) and dichloromethane (3000ml).

    • Stir the mixture and add oxalyl chloride (34.6ml).

    • Add a catalytic amount of N,N-dimethylformamide (7.1ml) dropwise.

    • Continue stirring the reaction for approximately 4 hours at room temperature.

  • Coupling:

    • Evaporate the dichloromethane solvent to obtain the crude 1-methylindazole-3-carbonyl chloride.

    • Re-dissolve the crude product in fresh dichloromethane (3000ml).

    • Add endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride (130g) and triethylamine (180ml).

    • Stir the mixture overnight, or until the reaction is complete (as monitored by TLC or HPLC), during which the solution should turn yellow and transparent.

  • Work-up and Isolation:

    • Wash the reaction mixture sequentially with water and a saturated solution of sodium bicarbonate.[2][5]

    • Dry the organic layer with an anhydrous drying agent (e.g., potassium carbonate).[5]

    • Filter the mixture and evaporate the solvent under reduced pressure to yield crude Granisetron free base.

  • Salt Formation:

    • Dissolve the crude base in absolute ethanol (B145695) (1000ml).

    • Adjust the pH to 2-3 using an ethanol solution of hydrogen chloride to precipitate Granisetron hydrochloride.

    • Filter the solid and recrystallize from a suitable solvent system (e.g., water and ethanol) to obtain the final high-purity product (Yield: 110.7g, 87.7%).[5]

Protocol 2: Synthesis via the Mixed Anhydride Intermediate

This protocol is based on an improved process using a single ketonic solvent.[7]

  • Activation:

    • Charge a reaction vessel with methyl isobutyl ketone (MIBK) (100ml), 1-methyl indazole-3-carboxylic acid (10g), and triethylamine (8.6g).

    • Cool the reaction mass to a temperature between 0°C and -5°C.

    • Slowly add ethyl chloroformate (7.4g) to the stirred mixture to form the mixed anhydride.

  • Coupling:

    • To the same reaction mixture, add endo-9-methyl-9-azabicycolo [3.3.1] nonan-3-amine (B13580766) (8.75g).

    • Stir the reaction mass until the reaction is deemed complete by HPLC analysis.

  • Work-up and Salt Formation:

    • Add water (100ml) to the reaction mixture and separate the organic layer.

    • Distill the organic layer to approximately 8 volumes of MIBK.

    • Cool the resulting solution and treat with isopropyl alcohol/HCl (~20%, 10.3g) to precipitate Granisetron hydrochloride.

    • Isolate the solid product by filtration (Yield: 10g).[7]

Mandatory Visualizations

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Final Processing MICA 1-Methyl-1H-indazole- 3-carboxylic acid Activated_Intermediate Activated Intermediate (Acid Chloride or Mixed Anhydride) MICA->Activated_Intermediate Activating Agent (e.g., SOCl₂, Oxalyl Chloride, or Ethyl Chloroformate) Granisetron_Base Granisetron (Free Base) Activated_Intermediate->Granisetron_Base Amine endo-9-methyl-9-azabicyclo [3.3.1]nonan-3-amine Amine->Granisetron_Base Base (e.g., Triethylamine) Granisetron_HCl Granisetron Hydrochloride Granisetron_Base->Granisetron_HCl HCl Work-up & Purification

Caption: Synthetic pathway of Granisetron from 1-MICA.

G A Charge Reactor with 1-MICA, Solvent (e.g., DCM), and Base B Add Activating Agent (e.g., Oxalyl Chloride) A->B C Stir for Activation (Monitor reaction) B->C D Add Amine Component C->D E Stir for Coupling Reaction (Monitor completion) D->E F Aqueous Work-up (Wash with H₂O & NaHCO₃) E->F G Dry and Evaporate Solvent F->G H Precipitate as HCl Salt G->H I Filter and Recrystallize H->I J Final Product: Granisetron HCl I->J

Caption: Experimental workflow for Granisetron synthesis.

Conclusion

This compound is not merely a precursor but the foundational building block in the chemical synthesis of Granisetron. Its carboxylic acid moiety is the reactive handle that, through carefully controlled activation and subsequent amidation, is transformed to create the final drug molecule. The choice of synthetic route—either through an acid chloride or a mixed anhydride intermediate—allows manufacturers to optimize for yield, purity, cost, and safety.[7] The methodologies presented demonstrate efficient pathways that result in high-purity Granisetron hydrochloride, meeting the stringent requirements of the pharmaceutical industry.[7] A thorough understanding of the chemistry and processes involving 1-MICA is therefore essential for any professional involved in the development and manufacturing of this critical antiemetic drug.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of N-Methylindazolic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical and chemical characteristics of the two primary isomers of N-methylindazolic acid: 1-methyl-1H-indazole-3-carboxylic acid and 2-methyl-2H-indazole-3-carboxylic acid. These compounds are of significant interest in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of therapeutic agents. This document summarizes their key properties, outlines experimental protocols for their synthesis and analysis, and provides visualizations to aid in understanding their structure and characterization workflows.

Core Physicochemical Properties

The location of the methyl group on the indazole ring significantly influences the physicochemical properties of these isomers. The following tables summarize the key quantitative data for both compounds.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[1][2]
Molecular Weight 176.17 g/mol [1][2]
Melting Point Not explicitly found
Boiling Point Not explicitly found
pKa Not explicitly found
Solubility Not explicitly found
Crystal System Monoclinic[1][2]
Space Group P2₁/n[1][3]

Table 2: Physical and Chemical Properties of 2-Methyl-2H-indazole-3-carboxylic acid

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[4]
Molecular Weight 176.17 g/mol [4]
Melting Point Not explicitly found
Boiling Point Not explicitly found
pKa Not explicitly found
Solubility Not explicitly found

Synthesis and Characterization Workflow

The synthesis and subsequent characterization of N-methylindazolic acid isomers are crucial steps in their application. Below is a generalized workflow.

G cluster_synthesis Synthesis cluster_characterization Characterization start Indazole-3-carboxylic acid methylation Methylation (e.g., Methyl iodide, Dimethyl sulfate) start->methylation isomers Mixture of 1- and 2-methyl isomers methylation->isomers separation Chromatographic Separation (e.g., HPLC) isomers->separation isomer1 This compound separation->isomer1 isomer2 2-Methyl-2H-indazole-3-carboxylic acid separation->isomer2 spectroscopy Spectroscopic Analysis (NMR, IR, MS) isomer1->spectroscopy physchem Physicochemical Testing (Melting Point, pKa, Solubility) isomer1->physchem xray X-ray Crystallography isomer1->xray isomer2->spectroscopy isomer2->physchem final_product Purity and Structural Confirmation spectroscopy->final_product physchem->final_product xray->final_product

Caption: Generalized workflow for the synthesis and characterization of N-methylindazolic acid isomers.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and analysis of these compounds.

Synthesis of N-Methylindazolic Acid Isomers

The synthesis of 1- and 2-methyl-1H-indazole-3-carboxylic acid typically involves the methylation of indazole-3-carboxylic acid. The regioselectivity of the methylation can be influenced by the choice of methylating agent, base, and solvent.

General Protocol for Methylation:

  • Preparation: To a solution of indazole-3-carboxylic acid in a suitable solvent (e.g., anhydrous DMF or methanol), a base (e.g., sodium hydride or an alkali metal alkoxide) is added portion-wise at a controlled temperature (e.g., 0 °C or room temperature).

  • Methylation: A methylating agent, such as methyl iodide or dimethyl sulfate, is added dropwise to the reaction mixture.

  • Reaction: The reaction is stirred at an appropriate temperature (ranging from room temperature to reflux) for a specified duration, often monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[5].

  • Work-up: The reaction is quenched, typically with water or a saturated aqueous solution of ammonium (B1175870) chloride. The pH is adjusted, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product, which is often a mixture of the 1- and 2-methyl isomers, is purified by column chromatography or recrystallization to isolate the desired isomer[5].

Spectroscopic and Physicochemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). ¹H NMR chemical shifts for indazole derivatives are typically observed in the aromatic region (δ 7.0-8.5 ppm) and a singlet for the methyl group. The carboxylic acid proton is often observed as a broad singlet at a downfield chemical shift (>10 ppm)[6][7]. In ¹³C NMR, the carboxyl carbon appears in the range of 165-185 ppm[7].

Infrared (IR) Spectroscopy:

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. Key characteristic peaks include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and aromatic C-H and C=C stretches.

Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Data Acquisition: Mass spectra are acquired using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI). The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of the compound (176.17) would be expected, along with characteristic fragmentation patterns.

X-ray Crystallography:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and diffraction data is collected at a specific temperature (e.g., 120 K or 293 K) using Mo Kα radiation[1][2].

  • Structure Solution and Refinement: The crystal structure is solved and refined to determine the precise atomic coordinates, bond lengths, and angles, confirming the molecular structure and providing insights into the crystal packing[1][2].

pKa Determination:

  • A common method for pKa determination is through potentiometric titration. A solution of the N-methylindazolic acid isomer is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa can be determined from the titration curve.

Solubility Determination:

  • The equilibrium solubility of the compound in various solvents (e.g., water, buffers of different pH, organic solvents) can be determined by adding an excess of the solid to the solvent, agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant by a suitable analytical method such as HPLC or UV-Vis spectroscopy[8][9][10][11].

Molecular Structures

The chemical structures of the two isomers are presented below.

G cluster_isomer1 This compound cluster_isomer2 2-Methyl-2H-indazole-3-carboxylic acid i1 i1 i2 i2

Caption: Chemical structures of this compound and 2-methyl-2H-indazole-3-carboxylic acid.

References

Technical Guide: Solubility of 1-Methyl-1H-indazole-3-carboxylic Acid in Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Methyl-1H-indazole-3-carboxylic acid in methanol (B129727). Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility and provides a detailed, generalized experimental protocol for its quantitative determination. This guide is intended to support research, development, and formulation activities involving this compound.

Introduction to this compound

This compound (C₉H₈N₂O₂) is a heterocyclic carboxylic acid. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to the antiemetic drug Granisetron. Understanding its solubility in common organic solvents like methanol is crucial for its synthesis, purification, and formulation into drug products.

Solubility Data

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
MethanolSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
WaterInsoluble[1]

The solubility in polar organic solvents like methanol and DMSO, contrasted with its insolubility in water, is consistent with the molecular structure of the compound, which features both polar (carboxylic acid, indazole nitrogen atoms) and non-polar (methyl group, benzene (B151609) ring) functionalities.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized experimental protocol for the gravimetric determination of the solubility of an organic compound, such as this compound, in methanol. This method is straightforward and can be adapted for various solute-solvent systems.

Objective: To determine the saturation solubility of this compound in methanol at a specific temperature.

Materials:

  • This compound (high purity)

  • Anhydrous methanol (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of methanol in a glass vial. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Record the exact volume of the filtered saturated solution.

    • Evaporate the methanol from the volumetric flask using a gentle stream of nitrogen or by placing it in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

    • Once the solvent is completely evaporated, place the flask in a drying oven at a temperature below the compound's melting point (the melting point of this compound is approximately 213 °C[1]) until a constant weight is achieved.

    • Allow the flask to cool to room temperature in a desiccator before weighing it on an analytical balance.

  • Calculation of Solubility:

    • Subtract the initial weight of the empty flask from the final weight to determine the mass of the dissolved this compound.

    • Calculate the solubility using the following formula:

      Solubility (g/L) = Mass of dissolved solid (g) / Volume of filtered solution (L)

Diagram 1: Experimental Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination prep 1. Preparation of Saturated Solution (Excess solute in methanol, equilibrate at constant T) collect 2. Sample Collection & Filtration (Withdraw supernatant, filter to remove solids) prep->collect evap 3. Solvent Evaporation (Remove methanol from a known volume of filtrate) collect->evap weigh 4. Mass Determination (Weigh the remaining solid residue) evap->weigh calc 5. Calculation (Calculate solubility in g/L or mol/L) weigh->calc

Caption: A flowchart illustrating the key steps in the gravimetric determination of solubility.

Factors Influencing Solubility

The solubility of this compound in methanol is governed by the principle of "like dissolves like." The interplay of its structural features determines its interaction with the solvent.

Diagram 2: Structure-Solubility Relationship

G Structure-Solubility Relationship cluster_solute This compound cluster_solvent Methanol (CH3OH) polar_group Polar Groups (-COOH, Indazole Nitrogens) methanol Polar Solvent (Can form hydrogen bonds) polar_group->methanol Favorable Interaction (Hydrogen Bonding, Dipole-Dipole) nonpolar_group Non-Polar Groups (Benzene Ring, -CH3) nonpolar_group->methanol Less Favorable Interaction

Caption: A diagram showing the interactions between the solute's functional groups and the solvent.

The carboxylic acid group and the nitrogen atoms of the indazole ring are polar and capable of forming hydrogen bonds with methanol molecules. The benzene ring and the methyl group are non-polar. The overall solubility in methanol indicates that the favorable interactions between the polar groups and the polar solvent are significant enough to overcome the less favorable interactions of the non-polar parts.

Conclusion

While quantitative data for the solubility of this compound in methanol is not currently published, it is qualitatively known to be soluble. For applications requiring precise solubility values, the provided experimental protocol offers a reliable method for its determination. A thorough understanding of the compound's solubility is essential for optimizing reaction conditions, purification processes, and the development of pharmaceutical formulations.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1-Methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Methyl-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct spectroscopic data for this specific molecule in public databases, this guide presents a combination of confirmed crystal structure data, spectroscopic data for closely related analogs, and expected spectral characteristics based on its chemical structure.

Physicochemical Properties and Structural Data

This compound has the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[1][2] Detailed crystallographic studies have confirmed its structure and provided precise data on its solid-state conformation.[1][3]

PropertyValue
Molecular FormulaC₉H₈N₂O₂
Molecular Weight176.17 g/mol
CAS Number50890-83-0
AppearanceSolid

Table 1: Physicochemical Properties of this compound.

Detailed single-crystal X-ray diffraction data provides the following structural information:

Crystal Data ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a7.5470 (15) Å
b14.873 (3) Å
c14.924 (3) Å
β93.10 (3)°
V1672.7 (6) ų
Z8

Table 2: Crystal Data for this compound.[1]

Synthesis of this compound

A common synthetic route to this compound involves the methylation of 1H-indazole-3-carboxylic acid.

Experimental Protocol: Synthesis

The following protocol is a representative example of the synthesis of this compound:

  • Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, suspend 1H-indazole-3-carboxylic acid in a suitable solvent such as methanol (B129727) or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a suitable base, for example, an alkali metal carbonate like cesium carbonate (Cs₂CO₃) or a stronger base like sodium hydride (NaH), to the suspension.

  • Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain it at this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system, such as a mixture of petroleum ether and methanol, to yield colorless blocks of this compound.

Spectroscopic Data

¹H NMR Spectroscopy

Direct ¹H NMR data for this compound is not available. However, the ¹H NMR spectrum of its closely related methyl ester, 1H-indazole-3-carboxylic acid methyl ester, provides valuable insight. The spectrum was recorded in DMSO-d₆ at 300 MHz.[4]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
13.91s1HN-H
8.06d, J = 8.2 Hz1HAromatic H
7.65d, J = 8.4 Hz1HAromatic H
7.44ddd1HAromatic H
7.30dd1HAromatic H
3.92s3H-OCH₃

Table 3: ¹H NMR Data for 1H-indazole-3-carboxylic acid methyl ester.[4]

For this compound, the N-H proton signal at 13.91 ppm would be absent. A singlet corresponding to the N-CH₃ group would be expected, likely in the range of 3.8-4.2 ppm. The carboxylic acid proton (-COOH) would exhibit a broad singlet at a downfield chemical shift, typically above 10 ppm. The aromatic proton signals would likely show similar splitting patterns and chemical shifts to the methyl ester.

¹³C NMR Spectroscopy

Specific ¹³C NMR data for this compound is not available. However, based on the structure and data for similar indazole derivatives, the following signals can be predicted:

  • Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.

  • Aromatic and Heterocyclic Carbons: Multiple signals between 110 and 145 ppm.

  • N-Methyl Carbon (-NCH₃): A signal in the range of 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[5]

  • C-H Stretch (Aromatic and Methyl): Signals in the range of 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (methyl).[5]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1760 and 1690 cm⁻¹.[5]

  • C=C and C=N Stretches (Aromatic and Heterocyclic Rings): Medium to weak bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Carboxylic Acid): A band in the 1320-1210 cm⁻¹ region.[5]

  • O-H Bend (Carboxylic Acid): Bands around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[5]

Mass Spectrometry

In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z of 176. Fragmentation would likely involve the loss of the carboxyl group (-COOH, 45 Da) and other characteristic fragmentation patterns of the indazole ring system.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 1H-Indazole-3-carboxylic Acid reaction Methylation Reaction (Reflux) start->reaction reagents Base (e.g., Cs2CO3) Methylating Agent (e.g., CH3I) Solvent (e.g., DMF) reagents->reaction workup Acidic Workup & Precipitation reaction->workup purification Recrystallization workup->purification product This compound purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms xrd X-ray Diffraction product->xrd data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis xrd->data_analysis

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a valuable building block in medicinal chemistry. While comprehensive spectroscopic data for this specific compound is not widely published, this guide provides a detailed overview of its known properties, a reliable synthetic protocol, and a well-grounded prediction of its spectroscopic characteristics based on data from closely related compounds and fundamental principles. This information serves as a valuable resource for researchers working with this and similar indazole derivatives.

References

The Therapeutic Potential of Indazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indazole scaffold, a bicyclic heterocyclic system composed of a fused benzene (B151609) and pyrazole (B372694) ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities.[1][3][4] This technical guide provides an in-depth overview of the potential therapeutic applications of indazole compounds, focusing on their use in oncology, inflammation, infectious diseases, and neurology. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes important signaling pathways and workflows.

Anticancer Applications

Indazole derivatives have shown significant promise as anticancer agents, with several compounds already approved for clinical use, including Axitinib, Pazopanib, and Niraparib.[5][6][7] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[5][8]

Kinase Inhibition

Indazole-based compounds have been developed as potent inhibitors of various kinases implicated in tumor growth, angiogenesis, and metastasis.[5][9] These include Vascular Endothelial Growth Factor Receptors (VEGFRs), Aurora kinases, and Pim kinases.[9][10]

Table 1: Inhibitory Activity of Indazole Derivatives against Oncogenic Kinases

CompoundTarget Kinase(s)IC50 (nM)Cell Line(s)Reference
Axitinib (Inlyta®)VEGFR-1, -2, -30.1, 0.2, 0.1-0.3-[5]
Pazopanib (Votrient®)VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit10, 30, 47, 84, 71-[5][6]
Niraparib (Zejula®)PARP-1, PARP-23.8, 2.1-[3][5]
Indazole Derivative 17Aurora A, Aurora B26, 15-[10][11]
Indazole Derivative 21Aurora B31-[10][11]
Indazole Amide 53aAurora A< 1000-[10]
Compound 2f-230 - 1150Various cancer cell lines[12]
Compound 93-8.3 (HL60), 1.3 (HCT116)HL60, HCT116[4]
Compound 106FGFR1, FGFR2, FGFR32000, 800, 4500-[3]
Compound 107EGFR (L858R/T790M)70-[4]

IC50 values can vary between studies due to different assay conditions.

A key interaction for many indazole-based kinase inhibitors is the formation of hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[2]

cluster_0 Indazole-based Kinase Inhibitor Action cluster_1 Cellular Effects Indazole Compound Indazole Compound Kinase ATP-binding Pocket Kinase ATP-binding Pocket Indazole Compound->Kinase ATP-binding Pocket Binds to Inhibition of Kinase Activity Inhibition of Kinase Activity Kinase ATP-binding Pocket->Inhibition of Kinase Activity Leads to Disruption of Signaling Pathway Disruption of Signaling Pathway Inhibition of Kinase Activity->Disruption of Signaling Pathway Causes Inhibition of Cell Proliferation Inhibition of Cell Proliferation Disruption of Signaling Pathway->Inhibition of Cell Proliferation Results in Induction of Apoptosis Induction of Apoptosis Disruption of Signaling Pathway->Induction of Apoptosis Results in

General mechanism of indazole-based kinase inhibitors.
Apoptosis Induction

Some indazole derivatives exert their anticancer effects by inducing apoptosis. For instance, compound 2f was shown to promote apoptosis in 4T1 breast cancer cells by upregulating cleaved caspase-3 and Bax, and downregulating Bcl-2.[12][13] This compound also decreased the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels.[12][13]

Indazole Compound 2f Indazole Compound 2f ROS Levels ROS Levels Indazole Compound 2f->ROS Levels Increases Mitochondrial Membrane Potential Mitochondrial Membrane Potential Indazole Compound 2f->Mitochondrial Membrane Potential Decreases Bcl-2 Bcl-2 Indazole Compound 2f->Bcl-2 Downregulates Bax Bax Indazole Compound 2f->Bax Upregulates Cleaved Caspase-3 Cleaved Caspase-3 Bcl-2->Cleaved Caspase-3 Inhibits Bax->Cleaved Caspase-3 Activates Apoptosis Apoptosis Cleaved Caspase-3->Apoptosis

Apoptosis induction pathway by an indazole compound.

Anti-inflammatory Activity

Indazole derivatives have demonstrated significant anti-inflammatory properties.[14][15][16] The commercially available drug Benzydamine is an indazole derivative used for its anti-inflammatory, analgesic, and local anesthetic properties.[17][18]

The anti-inflammatory effects of indazoles are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, and to reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[14][15][16]

Table 2: Anti-inflammatory Activity of Indazole Derivatives

CompoundAssayIC50 (µM)Reference
IndazoleCOX-2 Inhibition-[14][16]
5-AminoindazoleCOX-2 Inhibition-[14]
6-NitroindazoleCOX-2 Inhibition-[14]
Compound 18COX-2 Inhibition-[19]
Compound 21COX-2 Inhibition-[19]
Compound 23COX-2 Inhibition-[19]
Compound 26COX-2 Inhibition-[19]

Specific IC50 values for COX-2 inhibition were not consistently reported in the provided search results.

Inflammatory Stimulus Inflammatory Stimulus COX-2 COX-2 Inflammatory Stimulus->COX-2 Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflammatory Stimulus->Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflammation Inflammation COX-2->Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β)->Inflammation Indazole Compound Indazole Compound Indazole Compound->COX-2 Inhibits Indazole Compound->Pro-inflammatory Cytokines (TNF-α, IL-1β) Inhibits

Anti-inflammatory mechanism of indazole compounds.

Antimicrobial and Antiprotozoal Activities

Certain indazole derivatives have shown promising activity against a range of microbial pathogens, including bacteria, fungi, and protozoa.[1][19]

Table 3: Antimicrobial and Antiprotozoal Activity of Indazole Derivatives

CompoundOrganismActivity MetricValueReference
Compound 74E. coli, P. aeruginosaMIC3.1 µg/mL[1]
Compound 74B. cereus, S. aureusMIC6.2 µg/mL[1]
Compound 66B. subtilisZone of Inhibition22 mm[1]
Compound 66E. coliZone of Inhibition46 mm[1]
Compound 68C. albicansMIC75 µM[1]
Compound 68C. glabrataMIC100 µM[1]
Compound 70Fungi (cytochrome bc1 inhibitor)IC500.289 µM[1]
Compound 18G. intestinalis-12.8x more active than metronidazole[19]

Applications in Neurological Disorders

The indazole scaffold is also being explored for its potential in treating neurodegenerative diseases.[20][21][22][23][24] Derivatives have been investigated for their neuroprotective effects in models of Parkinson's and Alzheimer's disease.[20][22][23] The mechanisms of action in this context often involve the inhibition of kinases such as Glycogen Synthase Kinase 3 (GSK-3) and Leucine-Rich Repeat Kinase 2 (LRRK2), as well as Monoamine Oxidase (MAO).[23][24] For example, 6-amino-1-methyl-indazole (AMI) has demonstrated neuroprotective properties in models of Parkinson's Disease.[20]

Experimental Protocols

In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol is a general representation based on common laboratory practices.

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[20]

  • Compound Treatment: Treat the cells with various concentrations of the indazole compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: After incubation, add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[20]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC50 value of the compound.

Start Start Seed Cells Seed Cells Start->Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Add MTT Treat with Compound->Add MTT Incubate Incubate Add MTT->Incubate Add DMSO Add DMSO Incubate->Add DMSO Read Absorbance Read Absorbance Add DMSO->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50 End End Calculate IC50->End

Workflow for an in vitro antiproliferative MTT assay.
Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol is based on the ADP-Glo™ assay mentioned for PKMYT1 kinase.[25]

  • Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, ATP, and the indazole inhibitor at various concentrations.

  • Kinase Reaction: Incubate the mixture to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.

  • Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of ADP formed and thus the kinase activity.

  • Data Analysis: Determine the IC50 value of the inhibitor by plotting the luminescence signal against the inhibitor concentration.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard in vivo model for assessing acute inflammation.[14][16][26][27]

  • Animal Acclimatization: Acclimatize rats for a period before the experiment.

  • Compound Administration: Administer the indazole compound or vehicle to the animals.

  • Carrageenan Injection: After a set time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce inflammation.[14][16][27]

  • Paw Volume Measurement: Measure the paw volume at different time points after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

Indazole and its derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas.[1][28][29][30] Their success in oncology as kinase inhibitors has paved the way for their exploration in other fields, including inflammation, infectious diseases, and neurodegeneration.[21][28] The continued investigation of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and more effective indazole-based therapeutics.[7][9]

References

An In-Depth Technical Guide to the Mechanism of Action of 1-Methyl-1H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-Methyl-1H-indazole-3-carboxylic acid represent a promising class of small molecules with significant therapeutic potential, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the current understanding of their mechanism of action, with a primary focus on their role as potent inhibitors of p21-Activated Kinase 1 (PAK1). Secondary potential mechanisms, including the inhibition of Phosphoinositide 3-Kinase (PI3K) and interaction with cannabinoid receptors, are also explored. This document details the key signaling pathways, presents available quantitative data, and outlines detailed experimental protocols for the evaluation of these compounds, aiming to equip researchers and drug development professionals with the foundational knowledge for advancing these derivatives in preclinical and clinical settings.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of this compound have emerged as a subject of intense research due to their potential to modulate key cellular signaling pathways implicated in various diseases. The addition of a methyl group at the N1 position of the indazole ring can significantly influence the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profile. This guide synthesizes the current scientific literature to provide an in-depth understanding of the molecular mechanisms through which these compounds exert their biological effects.

Primary Mechanism of Action: Inhibition of p21-Activated Kinase 1 (PAK1)

The most compelling evidence for the mechanism of action of this compound derivatives points towards their potent inhibition of p21-Activated Kinase 1 (PAK1). PAK1 is a serine/threonine kinase that acts as a critical downstream effector of the Rho GTPases, Rac1 and Cdc42. Aberrant activation of PAK1 is a hallmark of numerous cancers, where it plays a pivotal role in promoting cell proliferation, survival, migration, and invasion.

The PAK1 Signaling Pathway

PAK1 is a central node in a complex signaling network that regulates a multitude of cellular processes. Upon activation by Rac1 or Cdc42, PAK1 undergoes a conformational change and autophosphorylation, leading to its full enzymatic activity. Activated PAK1 then phosphorylates a wide array of downstream substrates, triggering cascades that contribute to oncogenesis.

PAK1_Signaling_Pathway PAK1 Signaling Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Ras Ras Rac1_Cdc42 Rac1/Cdc42 MEK_ERK MEK/ERK Pathway Cell_Proliferation Cell Proliferation MEK_ERK->Cell_Proliferation PI3K_Akt PI3K/Akt Pathway Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cytoskeletal_Remodeling Cytoskeletal Remodeling Metastasis Metastasis Cytoskeletal_Remodeling->Metastasis PAK1 PAK1 PAK1->MEK_ERK PAK1->PI3K_Akt PAK1->Cytoskeletal_Remodeling Inhibitor Inhibitor Inhibitor->PAK1

Figure 1: Simplified PAK1 Signaling Pathway and Point of Inhibition.
Quantitative Data on PAK1 Inhibition

Table 1: Inhibitory Activity of a Representative 1H-Indazole-3-Carboxamide Derivative

Compound ClassTargetIC50 (nM)Reference
1H-Indazole-3-carboxamide derivativePAK19.8[1]

This data underscores the potential of the indazole-3-carboxamide scaffold as a foundation for developing potent PAK1 inhibitors. Structure-activity relationship (SAR) studies suggest that substitutions on the indazole ring and the carboxamide moiety are critical for both potency and selectivity.[1]

Potential Secondary Mechanisms of Action

While PAK1 inhibition is the most strongly supported mechanism, preliminary evidence suggests that this compound derivatives may exert their biological effects through other pathways.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/Akt/mTOR pathway is another crucial signaling cascade that is frequently dysregulated in cancer. There are indications that some indazole derivatives can inhibit PI3K, a key upstream kinase in this pathway. However, direct quantitative evidence for the inhibition of PI3K by this compound derivatives is currently lacking.

PI3K_Signaling_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Cell_Survival Cell Survival Akt->mTOR Akt->Cell_Survival Inhibitor Inhibitor Inhibitor->PI3K Kinase_Assay_Workflow Kinase Inhibition Assay Workflow Start Start Compound_Dilution Prepare serial dilutions of test compound Start->Compound_Dilution Add_Compound Add compound/vehicle to 384-well plate Compound_Dilution->Add_Compound Add_Enzyme_Substrate Add enzyme/substrate mix (e.g., PAK1/PAK_tide_) Add_Compound->Add_Enzyme_Substrate Add_ATP Initiate reaction with ATP Add_Enzyme_Substrate->Add_ATP Incubate_1 Incubate for 60 min at room temperature Add_ATP->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (stop reaction, deplete ATP) Incubate_1->Add_ADP_Glo Incubate_2 Incubate for 40 min at room temperature Add_ADP_Glo->Incubate_2 Add_Kinase_Detection Add Kinase Detection Reagent (generate luminescence) Incubate_2->Add_Kinase_Detection Incubate_3 Incubate for 30 min at room temperature Add_Kinase_Detection->Incubate_3 Measure_Luminescence Measure luminescence Incubate_3->Measure_Luminescence Analyze_Data Calculate % inhibition and determine IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

References

An In-depth Technical Guide to 1-Methyl-1H-indazole-3-carboxylic Acid for Life Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole class of molecules. While it is predominantly recognized and utilized as a key intermediate in the synthesis of various pharmaceutical agents, particularly the antiemetic drug Granisetron, its direct biological activities and applications in life science research are not extensively documented in publicly available literature. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a foundational scaffold in the development of biologically active derivatives. Due to a lack of specific data on its direct biological effects, this document will focus on the synthesis of the compound and the broader context of the biological importance of the indazole scaffold, which is a crucial pharmacophore in modern drug discovery.

Chemical and Physical Properties

This compound is a stable, solid compound at room temperature. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValue
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
CAS Number 50890-83-0
Appearance White to off-white solid
Melting Point 213-218 °C
Solubility Soluble in methanol (B129727) and DMSO

Synthesis of this compound and its Methyl Ester

The synthesis of this compound and its derivatives is well-established. A common route involves the methylation of the corresponding indazole-3-carboxylic acid or its ester. The following protocols are based on methods described in the scientific literature.

Synthesis of this compound Methyl Ester

A prevalent method for synthesizing the methyl ester of the title compound involves the methylation of 1H-indazole-3-carboxylic acid methyl ester.

Experimental Protocol:

  • To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in methanol, a catalytic amount of sulfuric acid is added.

  • The resulting solution is stirred at reflux for 2 hours.

  • After cooling to room temperature, the methanol is evaporated under reduced pressure.

  • The residue is treated with ice water, and the product is extracted with ethyl acetate.

  • The organic layer is washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield 1H-indazole-3-carboxylic acid methyl ester.

  • For the N-methylation step, a solution of the methyl ester (1 equivalent) in dry dimethylformamide (DMF) is added dropwise to a stirred suspension of sodium hydride (1.1 equivalents) in DMF.

  • After the evolution of hydrogen ceases, the mixture is heated to 80°C and then cooled to ambient temperature.

  • A solution of methyl iodide (1.9 equivalents) in DMF is added dropwise.

  • The mixture is warmed to 50°C for 30 minutes and then cooled.

  • The reaction mixture is diluted with ice water and extracted with methylene (B1212753) chloride.

  • The organic extract is dried and concentrated to yield the crude product.

  • Purification can be achieved by trituration with petroleum ether and recrystallization from isooctane (B107328) to afford this compound methyl ester.

G Indazole_ester 1H-Indazole-3-carboxylic acid methyl ester NaH NaH, DMF Indazole_ester->NaH Deprotonation Methyl_iodide CH3I, DMF NaH->Methyl_iodide Methylation Product 1-Methyl-1H-indazole-3-carboxylic acid methyl ester Methyl_iodide->Product

Caption: Synthesis workflow for this compound methyl ester.

Biological Significance of the Indazole Scaffold

While specific biological data for this compound is scarce, the indazole nucleus is a well-recognized "privileged scaffold" in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Derivatives of indazole have shown a wide range of pharmacological activities.

The general importance of the indazole core in drug discovery is illustrated below:

G Indazole_Scaffold Indazole Scaffold Derivatization Chemical Derivatization Indazole_Scaffold->Derivatization SAR_Studies Structure-Activity Relationship (SAR) Studies Derivatization->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate

Caption: The role of the indazole scaffold in the drug discovery process.

Derivatives of this compound have been investigated for various therapeutic applications, including:

  • Antiemetic Agents: As mentioned, it is a key precursor to Granisetron, a potent 5-HT3 receptor antagonist used to prevent nausea and vomiting.

  • Kinase Inhibitors: The indazole ring system is a common feature in many small molecule kinase inhibitors developed for cancer therapy.

  • Antimicrobial Agents: Some studies have explored the synthesis of novel indazole derivatives with potential antimicrobial activity.

Future Research Directions

The lack of extensive research into the direct biological effects of this compound presents an opportunity for future investigation. High-throughput screening of this compound against various biological targets could unveil novel activities. Furthermore, its utility as a starting material for combinatorial chemistry libraries remains a valuable approach for discovering new lead compounds.

Researchers interested in exploring the potential of this molecule could consider the following experimental workflow:

G Start This compound Screening High-Throughput Screening (e.g., Enzyme Assays, Receptor Binding) Start->Screening Hit_ID Hit Identification Screening->Hit_ID SAR SAR by Chemical Modification Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: Proposed workflow for investigating the biological activity of this compound.

Conclusion

This compound is a valuable molecule in the field of medicinal chemistry, primarily serving as a building block for more complex and biologically active compounds. While its direct role in life science research as an active agent is not well-defined, the indazole scaffold it possesses is of significant interest in the ongoing quest for novel therapeutics. Further research is warranted to explore the untapped biological potential of this compound.

A Technical Guide to the Structural Elucidaion of N-Methylated Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The regioselective N-methylation of indazoles is a critical transformation in synthetic and medicinal chemistry, yielding N1- and N2-methylated isomers with potentially distinct biological activities. The unambiguous structural assignment of these isomers is paramount for drug development and structure-activity relationship (SAR) studies. This in-depth technical guide provides a comprehensive overview of the methods employed for the structural elucidation of N-methylated indazoles, with a focus on spectroscopic and crystallographic techniques. Detailed experimental protocols for the selective synthesis of both isomers are also presented, alongside structured data tables for comparative analysis.

Introduction

Indazole and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry, frequently serving as bioisosteres for indoles and other pharmacophores.[1] N-alkylation of the indazole ring can occur at either the N1 or N2 position, leading to the formation of two distinct regioisomers.[2] The substitution pattern on the indazole core, along with the reaction conditions, dictates the regiochemical outcome of N-alkylation reactions.[3] The N1-substituted isomer is generally the thermodynamically more stable product, while the N2-isomer is often the kinetically favored product.[2][4] Given the significant impact of isomeric purity on pharmacological activity and safety profiles, robust and reliable analytical methods for the definitive structural assignment of N-methylated indazoles are essential. This guide will detail the primary analytical techniques and experimental workflows for this purpose.

Regioselective Synthesis of N-Methylated Indazoles

The ability to selectively synthesize either the N1- or N2-methylated indazole isomer is crucial for generating pure standards for analytical characterization and for the synthesis of specific target molecules. The regioselectivity is primarily governed by the choice of base, solvent, and methylating agent, which determines whether the reaction is under thermodynamic or kinetic control.[2]

N1-Methylation (Thermodynamic Control)

Conditions that allow for equilibration typically favor the formation of the more stable N1-methylated indazole.[3] A common and effective method involves the use of a strong, non-nucleophilic base in an aprotic solvent.[2]

Experimental Protocol: N1-Methylation of 3-Methyl-6-nitro-1H-indazole [2]

  • Materials: 3-methyl-6-nitro-1H-indazole, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Methyl iodide (CH₃I) or Dimethyl sulfate (B86663) ((CH₃)₂SO₄), Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution, Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄), Silica (B1680970) gel for column chromatography.

  • Procedure:

    • To a stirred solution of 3-methyl-6-nitro-1H-indazole (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate 1,3-dimethyl-6-nitro-1H-indazole.

N2-Methylation (Kinetic Control)

Conditions that favor the kinetically controlled pathway often lead to the preferential formation of the N2-methylated isomer. The lone pair of electrons on the N2 nitrogen is often more sterically accessible, leading to a faster reaction at this position.[4] Mitsunobu conditions or the use of specific base and solvent combinations can achieve high selectivity for the N2 position.[3][5][6]

Experimental Protocol: N2-Methylation of 3-Methyl-6-nitro-1H-indazole [2]

  • Materials: 3-methyl-6-nitro-1H-indazole, Triethylenediamine (DABCO), N,N-Dimethylformamide (DMF), Dimethyl carbonate (DMC), Water, Filter paper.

  • Procedure:

    • Dissolve 3-methyl-6-nitro-1H-indazole (e.g., 10.00 g, 56 mmol) and triethylenediamine (6.40 g, 56 mmol) in 100 mL of N,N-dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 15 minutes.

    • Slowly add dimethyl carbonate (6.04 g, 67 mmol) dropwise to the mixture.

    • Heat the reaction system to reflux temperature and continue stirring for 6 hours.

    • After completion of the reaction (monitor by TLC or LC-MS), cool the mixture to room temperature.

    • Add 120 mL of water and stir for 15 minutes to precipitate the product.

    • Collect the solid product by filtration and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole.

Diagram: Synthetic Pathways to N-Methylated Indazoles

G cluster_0 N1-Methylation (Thermodynamic Control) cluster_1 N2-Methylation (Kinetic Control) Indazole_N1 Indazole NaH_THF NaH, THF Indazole_N1->NaH_THF Deprotonation MeI_DMS_N1 CH3I or (CH3)2SO4 NaH_THF->MeI_DMS_N1 Alkylation N1_Isomer N1-Methylated Indazole MeI_DMS_N1->N1_Isomer Indazole_N2 Indazole DABCO_DMC DABCO, DMC, DMF Indazole_N2->DABCO_DMC Alkylation N2_Isomer N2-Methylated Indazole DABCO_DMC->N2_Isomer

Caption: Reaction pathways for the regioselective synthesis of N1- and N2-methylated indazoles.

Spectroscopic and Crystallographic Elucidation

A combination of analytical techniques is typically employed to unambiguously determine the structure of N-methylated indazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between N1 and N2 isomers in solution. Key information can be derived from 1H, 13C, and 15N NMR spectra, as well as two-dimensional correlation experiments.

3.1.1. 1H and 13C NMR Spectroscopy

While subtle differences in the chemical shifts of the aromatic protons and carbons exist between the N1 and N2 isomers, definitive assignment often relies on 2D NMR techniques.[7]

3.1.2. Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

HMBC is the cornerstone for the structural elucidation of N-methylated indazoles. This experiment reveals long-range (2-3 bond) correlations between protons and carbons. The key distinction lies in the correlation of the N-methyl protons:

  • N1-Isomer: A 1H-13C correlation is observed between the N-methyl protons and the C7a carbon of the indazole ring.[6]

  • N2-Isomer: A 1H-13C correlation is observed between the N-methyl protons and the C3 carbon of the indazole ring.[3]

Diagram: HMBC Correlation Workflow for Isomer Identification

G start Acquire 1H-13C HMBC Spectrum observe_corr Observe Correlation of N-CH3 Protons start->observe_corr corr_c7a Correlation to C7a observe_corr->corr_c7a Yes corr_c3 Correlation to C3 observe_corr->corr_c3 No n1_isomer N1-Isomer Identified corr_c7a->n1_isomer n2_isomer N2-Isomer Identified corr_c3->n2_isomer

Caption: Decision workflow for identifying N1 and N2 isomers using HMBC spectroscopy.

3.1.3. 15N NMR Spectroscopy

The nitrogen chemical shifts of the indazole ring are highly sensitive to the position of methylation. There is a significant difference in the 15N chemical shifts of N1 and N2 between the isomeric pairs, making 15N NMR a valuable tool for structural assignment.[8][9] Generally, the pyrrole-like nitrogen (the one bearing the methyl group) will have a distinctly different chemical shift from the pyridine-like nitrogen.[10]

Table 1: Comparative NMR Data for N-Methylated Indazoles (Illustrative)

CompoundIsomerN-CH₃ ¹H (ppm)C3 ¹³C (ppm)C7a ¹³C (ppm)N1 ¹⁵N (ppm)N2 ¹⁵N (ppm)Key HMBC Correlation
1-Methylindazole N1~3.8~134~140~170~240N-CH₃ to C7a
2-Methylindazole N2~4.1~123~149~250~180N-CH₃ to C3

Note: The chemical shift values are approximate and can vary based on the solvent and substituents on the indazole ring. This table serves as a general guide.

Mass Spectrometry (MS)

While mass spectrometry cannot typically distinguish between N1 and N2 isomers based on their mass-to-charge ratio alone, fragmentation patterns obtained through techniques like tandem mass spectrometry (MS/MS) can sometimes provide clues to the substitution pattern. However, for routine isomer differentiation, MS is less definitive than NMR.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most unambiguous method for the structural determination of N-methylated indazoles.[11][12] By analyzing the crystal structure, the precise location of the methyl group on either N1 or N2 can be definitively established. This technique is particularly valuable for the characterization of novel compounds or when NMR data is ambiguous. The primary limitation is the requirement for a single crystal of suitable quality.

Conclusion

The structural elucidation of N-methylated indazoles is a critical aspect of their development as pharmaceutical agents and chemical probes. A combination of regioselective synthesis and advanced analytical techniques, with a strong emphasis on 2D NMR spectroscopy, provides a robust workflow for the unambiguous assignment of N1 and N2 isomers. For absolute structural confirmation, particularly for novel scaffolds, single-crystal X-ray crystallography remains the gold standard. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize and characterize this important class of molecules.

References

Methodological & Application

Application Notes: Regioselective N-Alkylation of Indazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a prominent pharmacophore in medicinal chemistry, integral to a wide array of therapeutic agents. The N-alkylation of indazoles, particularly indazole-3-carboxylic acid, is a critical transformation for modulating the pharmacological properties of these molecules. However, the indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), which often leads to the formation of regioisomeric mixtures upon alkylation, presenting significant synthetic and purification challenges.[1][2]

Controlling the regioselectivity to favor either the N1 or N2 position is paramount for the efficient and scalable synthesis of targeted active pharmaceutical ingredients.[1][3] The regiochemical outcome is highly sensitive to a variety of reaction parameters, including the choice of base, solvent, and the nature of the alkylating agent.[1][4] This document provides detailed protocols for the selective N-alkylation of indazole-3-carboxylic acid and its derivatives, supported by quantitative data to guide synthetic strategy.

Factors Influencing Regioselectivity

The ratio of N1 to N2 alkylation is governed by a complex interplay of steric, electronic, and reaction-condition-dependent factors.[1]

  • Base and Solvent System: This is the most critical factor. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (B95107) (THF) strongly favor N1-alkylation.[1][5] This selectivity is often attributed to the formation of a sodium-chelated intermediate with the C3-carboxylate group, which sterically blocks the N2 position.[1] Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) frequently yield mixtures of N1 and N2 isomers.[1][6]

  • Alkylating Agent: The nature of the electrophile can also influence the outcome. While many protocols use primary alkyl halides or tosylates, alternative methods like the Mitsunobu reaction (using an alcohol and azodicarboxylate) can favor N2-alkylation.[7][8]

  • Substituents on the Indazole Ring: Electronic and steric effects of other substituents on the indazole core can impact the nucleophilicity of the nitrogen atoms and influence the N1/N2 ratio.[5][9]

Experimental Workflows and Regioselectivity

The general workflow for the N-alkylation of indazole-3-carboxylic acid involves deprotonation followed by the addition of an electrophile. The choice of reagents at the deprotonation stage is the primary determinant of the final product distribution.

sub Indazole-3-carboxylic Acid (Starting Material) deprot Deprotonation sub->deprot alkyl Alkylation (Add R-X) deprot->alkyl n1_prod N1-Alkylated Product alkyl->n1_prod  NaH / THF n2_prod N2-Alkylated Product alkyl->n2_prod  Mitsunobu (DEAD/PPh3) mix_prod N1/N2 Mixture alkyl->mix_prod  K2CO3 / DMF

Figure 1. General experimental workflow for N-alkylation of indazole-3-carboxylic acid.

The regiochemical outcome is dictated by the specific conditions chosen, which can be tailored to favor one isomer over the other.

start Indazole-3-COOH Alkylation cond_n1 Conditions: NaH in THF start->cond_n1 cond_n2 Conditions: Mitsunobu or TfOH catalyst start->cond_n2 cond_mix Conditions: K2CO3 in DMF start->cond_mix mech_n1 Mechanism: Chelation of Na+ by C3-Carboxylate sterically hinders N2. cond_n1->mech_n1 mech_n2 Mechanism: Reaction proceeds through an alternative pathway favoring the less hindered N2. cond_n2->mech_n2 mech_mix Mechanism: Weak base and polar solvent allow for competing alkylation at both N1 and N2. cond_mix->mech_mix out_n1 Outcome: Selective N1-Alkylation mech_n1->out_n1 out_n2 Outcome: Selective N2-Alkylation mech_n2->out_n2 out_mix Outcome: N1/N2 Mixture mech_mix->out_mix

Figure 2. Logical diagram of factors influencing N1 vs. N2 regioselectivity.

Data Presentation: Regioselectivity of Indazole Alkylation

The following table summarizes quantitative data from various studies, highlighting the regioselectivity achieved under different reaction conditions.

Indazole SubstrateAlkylating AgentBase/ReagentSolventN1:N2 RatioTotal Yield (%)Reference
Indazole-3-carboxylic acidAlkyl BromideNaHTHFSelective N151-96[3][4][9]
3-Carboxymethyl indazoleAlkyl BromideNaHTHF>99:1-[3][5][9]
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl IodideNaHDMF38:4684[3][7]
Methyl 5-bromo-1H-indazole-3-carboxylateAlkyl TosylateCs₂CO₃DioxaneSelective N190-98[7]
Methyl 5-bromo-1H-indazole-3-carboxylateAlcoholPPh₃ / DEADTHFSelective N290-97[7]
1H-IndazoleIsobutyl BromideK₂CO₃DMF58:4272[3][6]

Experimental Protocols

Note: These protocols are general and may require optimization for specific substrates and alkylating agents. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Selective N1-Alkylation using Sodium Hydride

This method is highly effective for achieving selective alkylation at the N1 position of indazole-3-carboxylic acid and its derivatives.[1][5][9]

Materials:

  • Indazole-3-carboxylic acid (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-2.4 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the indazole-3-carboxylic acid (1.0 equiv).

  • Add anhydrous THF to dissolve the starting material (typically at a concentration of 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv for the N-H proton and an additional 1.2 equiv for the carboxylic acid proton) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure N1-alkylated indazole-3-carboxylic acid.

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for obtaining N2-alkylated indazoles, which are often difficult to access through standard SN2 conditions.[1][7] This protocol is described for an indazole-3-carboxylate ester, as the free carboxylic acid is not compatible with standard Mitsunobu conditions.

Materials:

  • Methyl or Ethyl 1H-indazole-3-carboxylate (1.0 equiv)

  • Desired alcohol (1.5-2.3 equiv)

  • Triphenylphosphine (B44618) (PPh₃, 1.5-2.0 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5-2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried flask under an inert atmosphere, dissolve the indazole-3-carboxylate ester (1.0 equiv), the alcohol (2.3 equiv), and triphenylphosphine (2.0 equiv) in anhydrous THF.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (2.0 equiv) dropwise to the stirred solution. An exothermic reaction may be observed.[1]

  • Allow the mixture to stir at 0 °C for 10-30 minutes.

  • Warm the reaction to room temperature or gently heat to 50 °C and stir for 2-16 hours, monitoring for completion by TLC or LC-MS.[1][7]

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to separate the N2-alkylated product from byproducts and any N1-isomer formed.

Protocol 3: Alkylation with Mixed Regioselectivity (K₂CO₃/DMF)

This protocol often results in a mixture of N1 and N2 isomers and may be useful when a specific regioisomer is not required or when separation is feasible.[1][10]

Materials:

  • Indazole-3-carboxylic acid ester (1.0 equiv)

  • Potassium carbonate (K₂CO₃, 2.0-3.0 equiv)

  • Alkyl halide (e.g., benzyl (B1604629) bromide, 1.1 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a flask, add the indazole-3-carboxylate ester (1.0 equiv) and potassium carbonate (2.0 equiv).

  • Add anhydrous DMF and stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS.[10]

  • Upon completion, cool the reaction to room temperature and pour it into ethyl acetate or quench with water.[1][10]

  • Wash the organic phase with water and then with brine to remove DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to separate the N1 and N2-alkylated isomers.[10]

References

Application Notes and Protocols: 1-Methyl-1H-indazole-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indazole-3-carboxylic acid is a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. Its rigid indazole scaffold serves as a valuable pharmacophore for interacting with various biological targets. Primarily, it is a key intermediate in the synthesis of established drugs and a foundational structure for the development of novel therapeutic agents, particularly in oncology and pharmacology. These application notes provide an overview of its utility, quantitative data on its derivatives, and detailed protocols for its application in a research setting.

Key Applications in Drug Discovery

The primary applications of this compound in drug discovery are:

  • Intermediate for Pharmaceutical Synthesis: It is a crucial precursor for the synthesis of Granisetron, a potent 5-HT3 receptor antagonist used as an antiemetic to manage nausea and vomiting induced by chemotherapy and radiation.[1][2]

  • Scaffold for Kinase Inhibitors: The indazole core is a privileged structure for designing kinase inhibitors. Derivatives of this compound, particularly 1H-indazole-3-carboxamides, have been synthesized and evaluated as potent inhibitors of various kinases, including Glycogen Synthase Kinase-3 (GSK-3), p21-activated kinase 1 (PAK1), and Fibroblast Growth Factor Receptor (FGFR).[3][4]

  • Development of Anticancer Agents: Beyond kinase inhibition, derivatives have shown potential in oncology by inducing apoptosis and disrupting signaling pathways related to cell cycle regulation and survival.[5]

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the reported biological activities of various derivatives synthesized from this compound.

Table 1: Indazole-3-carboxamide Derivatives as GSK-3 Inhibitors [3]

Compound IDSubstitutionGSK-3β IC50 (µM)
49 5-methoxy1.7
50 5-methoxy0.35
51a 5-substituted-N-(piperidin-4-ylmethyl)1.20
51d N-alkylcarboxylic acid substitution0.23
51g Carboxylic acid derivative0.07
51h Carboxylic acid derivative0.05
51j 2,3-difluorophenyl derivative0.018

Table 2: Indazole-3-carboxamide Derivative as a PAK1 Inhibitor

Compound IDTarget KinaseIC50 (nM)Cellular Effect
30l PAK19.8Suppressed migration and invasion of MDA-MB-231 cells

Table 3: 1H-Indazole-3-amine Derivatives as Anticancer Agents [6]

Compound IDCancer Cell LineIC50 (µM)
6o K562 (Chronic Myeloid Leukemia)5.15
6o A549 (Lung Cancer)>50
6o PC-3 (Prostate Cancer)>50
6o Hep-G2 (Hepatoma)>50
6o HEK-293 (Normal Kidney Cells)33.2

Experimental Protocols

Protocol 1: Synthesis of 1H-Indazole-3-carboxamide Derivatives

This protocol outlines the general procedure for the amide coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of interest

  • Coupling agents: HOBt (Hydroxybenzotriazole), EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Methanol

  • Chloroform

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC.HCl (1.2 equivalents).

  • Add TEA (3 equivalents) to the reaction mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the aqueous layer with a mixture of 10% Methanol in Chloroform (3 x 30 mL).

  • Combine the organic layers and wash with 10% sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a suitable solvent system (e.g., a gradient of 0-5% Methanol in Chloroform) to obtain the desired 1H-indazole-3-carboxamide derivative.[7]

G This compound This compound Activated Carboxylic Acid Activated Carboxylic Acid This compound->Activated Carboxylic Acid EDC, HOBt, TEA in DMF Amine (R-NH2) Amine (R-NH2) 1H-Indazole-3-carboxamide Derivative 1H-Indazole-3-carboxamide Derivative Activated Carboxylic Acid->1H-Indazole-3-carboxamide Derivative Amine (R-NH2)

Caption: Synthesis of 1H-indazole-3-carboxamide derivatives.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for determining the IC50 value of a test compound against a target kinase, such as GSK-3β, PAK1, or FGFR1, using a luminescence-based assay that measures ADP production (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Recombinant human kinase (e.g., GSK-3β, PAK1, FGFR1)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 2mM DTT)

  • Test compound (derivative of this compound) dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • Dilute the kinase and substrate in kinase assay buffer to the desired concentrations.

    • Prepare an ATP solution in kinase assay buffer. The optimal ATP concentration is typically at or near the Km for the specific kinase.

  • Assay Procedure:

    • Add 2.5 µL of the serially diluted test compound or vehicle control (DMSO) to the wells of the assay plate.

    • Add 2.5 µL of the diluted kinase solution to each well.

    • Incubate for 10-20 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate for 60 minutes at 30°C or room temperature.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][8][9][10][11][12]

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection Serial Dilutions Prepare serial dilutions of test compound Add Compound Add test compound to plate Serial Dilutions->Add Compound Kinase Solution Prepare kinase and substrate solution Add Kinase Add kinase solution Kinase Solution->Add Kinase ATP Solution Prepare ATP solution Initiate Reaction Add substrate/ATP solution ATP Solution->Initiate Reaction Add Compound->Add Kinase Pre-incubate Pre-incubate Add Kinase->Pre-incubate Pre-incubate->Initiate Reaction Incubate Incubate at 30°C Initiate Reaction->Incubate Stop Reaction Add ADP-Glo™ Reagent Incubate->Stop Reaction Develop Signal Add Kinase Detection Reagent Stop Reaction->Develop Signal Read Luminescence Measure luminescence Develop Signal->Read Luminescence

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol 3: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., K562, A549)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by shaking the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[13][14][15][16]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways in which the kinase targets of this compound derivatives are involved.

GSK-3 Signaling Pathway

Glycogen Synthase Kinase-3 (GSK-3) is a key regulator in multiple signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways. Its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.

G cluster_wnt Wnt Signaling cluster_pi3k PI3K/Akt Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Axin_APC_GSK3 Axin/APC/GSK-3 Complex Dsh->Axin_APC_GSK3 Inhibits beta_catenin β-catenin Axin_APC_GSK3->beta_catenin Phosphorylates beta_catenin_p p-β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Accumulates & Translocates to Nucleus Proteasome Proteasomal Degradation beta_catenin_p->Proteasome Gene_Expression Target Gene Expression (Proliferation, Survival) TCF_LEF->Gene_Expression GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activates GSK3 GSK-3 Akt->GSK3 Inhibits Cell_Survival Cell Survival & Proliferation GSK3->Cell_Survival Inhibits pro-survival factors Indazole_Derivative Indazole-3-carboxamide (GSK-3 Inhibitor) Indazole_Derivative->Axin_APC_GSK3 Indazole_Derivative->GSK3

Caption: Role of GSK-3 in Wnt and PI3K/Akt signaling pathways.

PAK1 Signaling Pathway

p21-activated kinase 1 (PAK1) is a downstream effector of the Rho GTPases Rac1 and Cdc42. It plays a critical role in cytoskeleton dynamics, cell motility, proliferation, and survival, making it a target in cancer therapy.[17][18][19][20]

G cluster_upstream Upstream Activation cluster_downstream Downstream Effects GF Growth Factors RTK RTK GF->RTK Ras Ras RTK->Ras Rac_Cdc42 Rac1/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activates Cytoskeleton Cytoskeletal Remodeling PAK1->Cytoskeleton Migration Cell Migration & Invasion PAK1->Migration Proliferation Cell Proliferation PAK1->Proliferation Survival Cell Survival (Anti-apoptosis) PAK1->Survival Indazole_Derivative Indazole-3-carboxamide (PAK1 Inhibitor) Indazole_Derivative->PAK1

Caption: Overview of the PAK1 signaling pathway in cancer.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGFs, activate downstream signaling pathways such as RAS-MAPK and PI3K-AKT, regulating cell proliferation, survival, and angiogenesis.

G cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway FGF FGF FGFR FGFR FGF->FGFR Binds & Dimerizes FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Activates Grb2_Sos Grb2/SOS FRS2->Grb2_Sos PI3K PI3K FRS2->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Differentiation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival DAG_IP3 DAG / IP3 PLCg->DAG_IP3 Ca_PKC Ca²⁺ / PKC DAG_IP3->Ca_PKC Cell_Function Cell Function Ca_PKC->Cell_Function Indazole_Derivative Indazole Derivative (FGFR Inhibitor) Indazole_Derivative->FGFR

Caption: Major FGFR signaling pathways.

References

Application Notes and Protocols for Amide Coupling with 1-Methyl-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of amides from 1-Methyl-1H-indazole-3-carboxylic acid. This key intermediate is notably used in the synthesis of pharmaceuticals such as Granisetron, a 5-HT3 receptor antagonist for the prevention of nausea and vomiting.[1][2] The following protocols describe two robust and widely used amide coupling methods: one utilizing HATU for high efficiency and another employing the cost-effective EDC/HOBt system.

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development. The coupling of carboxylic acids with amines to form amides is a critical transformation in the synthesis of a vast array of biologically active molecules. This compound is a valuable building block in this context. The choice of coupling reagent is crucial for achieving high yields and purity, especially when dealing with challenging or sterically hindered substrates.

This document outlines two reliable protocols for the amide coupling of this compound:

  • Protocol 1: High-Efficiency Coupling with HATU. This method is recommended for a broad range of applications, including reactions with less reactive or sterically hindered amines, due to the high reactivity of the OAt-active ester formed in situ.[3]

  • Protocol 2: Standard Coupling with EDC/HOBt. This represents a more classical and economical approach, suitable for a wide variety of amines.[3]

Data Presentation: Comparison of Coupling Protocols

The following table summarizes the key parameters for the two described protocols for easy comparison.

ParameterProtocol 1: HATU CouplingProtocol 2: EDC/HOBt Coupling
Coupling Reagent HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Additive None required (HOAt is part of the HATU structure)HOBt (1-Hydroxybenzotriazole)
Base DIPEA (N,N-Diisopropylethylamine)DIPEA or Triethylamine (TEA)
Solvent Anhydrous DMF, DCM, or AcetonitrileAnhydrous DMF or DCM
Stoichiometry (Acid:Amine:Reagent:Base) 1.0 : 1.0-1.2 : 1.0-1.1 : 2.0-3.01.0 : 1.1 : 1.2 (EDC) : 1.2 (HOBt) : 2.0-3.0 (Base)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2-6 hours12-24 hours
Work-up Aqueous wash (1M HCl, sat. NaHCO₃, brine)Aqueous wash (1M HCl, sat. NaHCO₃, brine)
Purification Column ChromatographyColumn Chromatography
Advantages High efficiency, fast reaction times, suitable for difficult couplings.[3]Cost-effective, readily available reagents.[4]
Disadvantages Higher cost of HATU.Longer reaction times, potential for side reactions if not optimized.

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is highly recommended for its efficiency and broad applicability, particularly with less reactive amines.[3]

Materials:

  • This compound

  • Amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate (B1210297) (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until the acid is fully dissolved.

  • Add the desired amine (1.0-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture and stir for 2 minutes.[3]

  • Add HATU (1.0-1.1 eq) in a single portion.[3]

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol (B129727) in dichloromethane).

Protocol 2: Standard Amide Coupling using EDC/HOBt

This is a classic and cost-effective method suitable for many applications.

Materials:

  • This compound

  • Amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF or DCM (Dichloromethane)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF or DCM.

  • Add the amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the reaction mixture, followed by the dropwise addition of DIPEA or TEA (2.0-3.0 eq).

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-24 hours). Monitor the reaction progress by TLC or LC-MS.[3]

  • Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the amide coupling of this compound.

AmideCouplingWorkflow start Start dissolve_acid Dissolve 1-Methyl-1H-indazole- 3-carboxylic acid in anhydrous solvent start->dissolve_acid add_reagents Add Amine, Base, and Coupling Reagent (e.g., HATU or EDC/HOBt) dissolve_acid->add_reagents Inert Atmosphere reaction Stir at RT (2-24h) Monitor by TLC/LC-MS add_reagents->reaction workup Aqueous Work-up (Acid/Base Washes) reaction->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction dry_concentrate Dry (Na2SO4) and Concentrate extraction->dry_concentrate purification Column Chromatography dry_concentrate->purification product Pure Amide Product purification->product

Caption: General workflow for amide coupling.

References

Application of 1-Methyl-1H-indazole-3-carboxylic acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-1H-indazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for the synthesis of a variety of kinase inhibitors. Its rigid bicyclic structure and the presence of a carboxylic acid handle for derivatization make it an ideal starting point for developing potent and selective inhibitors of key kinases implicated in cancer and other diseases. This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the synthesis of kinase inhibitors, with a focus on targeting the PI3K/Akt/mTOR signaling pathway.

Introduction

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The indazole core, and specifically 1-methyl-1H-indazole-3-carboxamide derivatives, has emerged as a versatile scaffold for the design of such inhibitors. The methyl group at the N1 position of the indazole ring can enhance metabolic stability and modulate binding interactions with the target kinase. The carboxamide group at the C3 position provides a key interaction point, often forming hydrogen bonds with the hinge region of the kinase active site.

Key Kinase Targets and Signaling Pathways

Derivatives of this compound have shown significant promise as inhibitors of several important kinase families. A primary focus has been on the PI3K/Akt/mTOR pathway , a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Aberrant activation of this pathway is a common event in many types of cancer.[1]

The PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibitor 1-Methyl-1H-indazole- 3-carboxamide Derivative Inhibitor->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 1-methyl-1H-indazole-3-carboxamide derivatives on Akt.

Other notable kinase targets for indazole-based inhibitors include:

  • p21-activated kinase 1 (PAK1): Involved in cell migration, invasion, and proliferation.[2]

  • Glycogen synthase kinase-3 (GSK-3): Implicated in a wide range of cellular processes, including metabolism, cell signaling, and apoptosis.

  • Fibroblast growth factor receptors (FGFRs): Key regulators of cell growth, differentiation, and angiogenesis.[3]

Data Presentation: Inhibitory Activity

The following tables summarize the inhibitory activity of representative kinase inhibitors derived from the indazole-3-carboxamide scaffold.

Table 1: IC50 Values of Indazole-3-Carboxamide Derivatives against Various Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Compound 30lPAK19.8[2]
Compound 89Bcr-AblWT14[3]
Compound 89Bcr-AblT315I450[3]
Compound 102FGFR130.2[3]
Compound 82aPim-10.4[4]
Compound 82aPim-21.1[4]
Compound 82aPim-30.4[4]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted-1-methyl-1H-indazole-3-carboxamides

This protocol describes a general method for the amide coupling of this compound with a desired amine.

Workflow for the Synthesis of N-Substituted-1-methyl-1H-indazole-3-carboxamides

synthesis_workflow Start 1-Methyl-1H-indazole- 3-carboxylic acid Activation Carboxylic Acid Activation Start->Activation Coupling Amide Coupling with R-NH2 Activation->Coupling Product N-Substituted-1-methyl- 1H-indazole-3-carboxamide Coupling->Product Purification Purification Product->Purification FinalProduct Final Kinase Inhibitor Purification->FinalProduct

Caption: General workflow for the synthesis of kinase inhibitors from this compound.

Materials:

  • This compound

  • Substituted amine (R-NH2)

  • Coupling agents (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • Activation: To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq), EDC.HCl (1.2 eq), and triethylamine (B128534) (3.0 eq). Stir the reaction mixture at room temperature for 15 minutes.[1]

  • Coupling: Add the desired amine (1.0 eq) to the reaction mixture and continue stirring at room temperature for 4-6 hours.[1]

  • Work-up: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water. Extract the product with an appropriate organic solvent (e.g., 10% methanol (B129727) in chloroform).[1]

  • Purification: Wash the combined organic layers with 10% NaHCO3 solution and brine, then dry over anhydrous Na2SO4.[1] Evaporate the solvent under reduced pressure and purify the crude product by column chromatography to afford the desired N-substituted-1-methyl-1H-indazole-3-carboxamide.[1]

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method for determining the IC50 value of a synthesized inhibitor against a target kinase.

Workflow for IC50 Determination

ic50_workflow Preparation Prepare Kinase, Substrate, and Inhibitor Solutions Incubation Incubate Kinase Reaction (with and without inhibitor) Preparation->Incubation Detection Add Luminescence Detection Reagent Incubation->Detection Measurement Measure Luminescence Detection->Measurement Analysis Data Analysis and IC50 Calculation Measurement->Analysis

Caption: A typical workflow for determining the IC50 value of a kinase inhibitor.

Materials:

  • Recombinant purified target kinase

  • Kinase-specific substrate

  • ATP

  • Synthesized inhibitor compound

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Plate Setup: Add the kinase, substrate, and serially diluted inhibitor to the wells of the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Reaction Initiation: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Generation: Stop the reaction and generate a luminescent signal according to the assay kit manufacturer's instructions. This typically involves converting the ADP produced by the kinase reaction into a detectable signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Structure-Activity Relationship (SAR)

The development of potent and selective kinase inhibitors from the this compound scaffold relies on a thorough understanding of the structure-activity relationship (SAR). Key insights from various studies include:

  • N1-Methylation: The methyl group at the N1 position of the indazole ring generally improves metabolic stability and can enhance binding affinity.

  • C3-Carboxamide: The amide linkage at the C3 position is crucial for interacting with the kinase hinge region. The nature of the substituent on the amide nitrogen (the "R" group in N-substituted-1-methyl-1H-indazole-3-carboxamides) is a primary determinant of potency and selectivity.[2]

  • Substituents on the Amide Moiety:

    • Hydrophobic Groups: Introduction of appropriate hydrophobic groups can lead to interactions with hydrophobic pockets in the kinase active site, enhancing potency.[2]

    • Hydrophilic Groups: The addition of hydrophilic moieties can improve solubility and pharmacokinetic properties.[2]

  • Indazole Ring Substitutions: Modifications to the benzene (B151609) ring of the indazole scaffold can be used to fine-tune selectivity and physical properties.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The straightforward derivatization of its carboxylic acid group allows for the systematic exploration of the chemical space around the kinase active site. The resulting 1-methyl-1H-indazole-3-carboxamide derivatives have demonstrated potent inhibition of key kinases, particularly those in the PI3K/Akt/mTOR signaling pathway, making this scaffold highly relevant for the development of novel therapeutics for cancer and other diseases. The protocols and data presented herein provide a foundation for researchers to design, synthesize, and evaluate new kinase inhibitors based on this promising chemical scaffold.

References

Application Notes and Protocols: Synthesis of Granisetron from 1-Methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the 5-HT3 receptor antagonist, Granisetron (B54018), starting from 1-Methyl-1H-indazole-3-carboxylic acid. The described methodology is based on established chemical transformations, including the formation of an acyl chloride intermediate followed by amide coupling.

Synthetic Pathway Overview

The synthesis of Granisetron from this compound is a two-step process. The first step involves the activation of the carboxylic acid to a more reactive acyl chloride. The second step is the coupling of this intermediate with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine to form the final product, Granisetron. The free base can then be converted to its hydrochloride salt for pharmaceutical applications.

Synthesis_Workflow 1-Methyl-1H-indazole-3-carboxylic_acid This compound Acyl_Chloride_Formation Acyl Chloride Formation 1-Methyl-1H-indazole-3-carboxylic_acid->Acyl_Chloride_Formation SOCl₂ or (COCl)₂/DMF 1-methylindazole-3-carbonyl_chloride 1-methylindazole-3-carbonyl chloride Acyl_Chloride_Formation->1-methylindazole-3-carbonyl_chloride Amide_Coupling Amide Coupling 1-methylindazole-3-carbonyl_chloride->Amide_Coupling endo-9-methyl-9-azabicyclo [3.3.1]nonan-3-amine, Et₃N Granisetron_Free_Base Granisetron (Free Base) Amide_Coupling->Granisetron_Free_Base Salt_Formation Salt Formation Granisetron_Free_Base->Salt_Formation HCl Granisetron_Hydrochloride Granisetron Hydrochloride Salt_Formation->Granisetron_Hydrochloride

Caption: Synthetic workflow for Granisetron hydrochloride.

Experimental Protocols

Materials and Methods

  • Starting Material: this compound (Purity ≥99.0%)[1]

  • Reagents: Thionyl chloride (SOCl₂), Oxalyl chloride, Dimethylformamide (DMF), endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, Triethylamine (B128534) (Et₃N), Dichloromethane (CH₂Cl₂), Methanol, Isopropyl alcohol, Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Anhydrous potassium carbonate.

  • Equipment: Round-bottom flask, Magnetic stirrer, Reflux condenser, Dropping funnel, Filtration apparatus, Rotary evaporator.

Protocol 1: Synthesis of Granisetron Hydrochloride via Acyl Chloride Intermediate

This protocol outlines the synthesis of Granisetron hydrochloride in two main stages: the formation of 1-methylindazole-3-carbonyl chloride and its subsequent reaction with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.

Stage 1: Preparation of 1-methylindazole-3-carbonyl chloride
  • To a solution of this compound in dichloromethane, add thionyl chloride (SOCl₂).[2] Alternatively, oxalyl chloride and a catalytic amount of DMF can be used.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as TLC.

  • Once the reaction is complete, the solvent and excess chlorinating agent are removed under reduced pressure to yield the crude 1-methylindazole-3-carbonyl chloride, which can be used in the next step without further purification.

Stage 2: Synthesis of Granisetron and its Hydrochloride Salt
  • Dissolve the crude 1-methylindazole-3-carbonyl chloride in dichloromethane.[3][4]

  • In a separate flask, prepare a solution of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine and triethylamine in dichloromethane.[3][4]

  • Add the solution from step 2 to the stirred solution of the acid chloride from step 1.

  • Allow the reaction to proceed for approximately 2 hours.[3]

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with water.[3]

  • Dry the organic layer over anhydrous potassium carbonate, filter, and evaporate the solvent under reduced pressure to obtain Granisetron free base.[5]

  • For the preparation of the hydrochloride salt, dissolve the Granisetron free base in a suitable solvent such as absolute ethanol (B145695) or isopropyl alcohol.[4][5]

  • Add an ethanol or isopropanol (B130326) solution of hydrogen chloride to adjust the pH to 2-3.[4][5]

  • The Granisetron hydrochloride will precipitate. If necessary, induce crystallization by adding seed crystals.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • The crude product can be recrystallized from a mixture of water and ethanol to yield pure Granisetron hydrochloride.[5]

Experimental_Workflow cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Amide Coupling and Salt Formation Start_1 This compound in CH₂Cl₂ Reagent_1 Add SOCl₂ or (COCl)₂/DMF Start_1->Reagent_1 Stir_1 Stir at RT Reagent_1->Stir_1 Evaporate_1 Evaporate solvent Stir_1->Evaporate_1 Intermediate 1-methylindazole-3-carbonyl chloride Evaporate_1->Intermediate Start_2 Dissolve intermediate in CH₂Cl₂ Intermediate->Start_2 Reagent_2 Add endo-amine and Et₃N in CH₂Cl₂ Start_2->Reagent_2 Stir_2 Stir for 2h Reagent_2->Stir_2 Wash Wash with aq. NaHCO₃ and water Stir_2->Wash Dry_Evaporate Dry and evaporate Wash->Dry_Evaporate Free_Base Granisetron Free Base Dry_Evaporate->Free_Base Salt_Formation_Step Dissolve in alcohol, add HCl solution Free_Base->Salt_Formation_Step Crystallize Crystallize and filter Salt_Formation_Step->Crystallize Final_Product Granisetron Hydrochloride Crystallize->Final_Product

Caption: Detailed experimental workflow for Granisetron synthesis.

Quantitative Data Summary
ParameterValueReference
Overall Yield 92%[2]
Yield (Alternative) 87.7%[5]
HPLC Purity (Free Base) 99.91%
HPLC Purity (Hydrochloride) 99.91%
Melting Point (Hydrochloride) 290.2-291.1 °C[5]
Melting Point (Hydrochloride) 290-292 °C[4]

Note: Yields and purity are dependent on the specific reaction conditions and purification methods employed. The data presented here is based on reported values in the literature.

Safety Precautions
  • Thionyl chloride and oxalyl chloride are corrosive and toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Minimize exposure by working in a fume hood.

  • Triethylamine is a corrosive and flammable liquid.

  • Always follow standard laboratory safety procedures when conducting chemical syntheses.

References

Application Notes and Protocols for the Laboratory Scale Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indazole-3-carboxylic acid is a key building block in medicinal chemistry, notably serving as a crucial intermediate in the synthesis of pharmacologically active compounds such as the antiemetic drug Granisetron[1][2]. The selective synthesis of the N-1 methylated isomer is of significant interest to ensure the desired biological activity and to minimize isomeric impurities. This document provides detailed protocols for the laboratory-scale synthesis of this compound, focusing on the N-methylation of indazole-3-carboxylic acid. The procedures outlined are derived from established methods, offering a reproducible and high-purity route to the target compound.

Chemical Properties

PropertyValue
Molecular FormulaC₉H₈N₂O₂[3]
Molecular Weight176.17 g/mol [3]
CAS Number50890-83-0[3]
AppearanceSolid
Melting Point266-270 °C (decomposes) (for Indazole-3-carboxylic acid)[4]

Synthetic Pathway Overview

The primary and most direct route for the synthesis of this compound involves the selective N-methylation of the readily available starting material, Indazole-3-carboxylic acid (ICA). This transformation is typically achieved using a methylating agent in the presence of a base. A common challenge in this synthesis is the potential for methylation at the N-2 position, leading to the formation of the undesired 2-Methyl-1H-indazole-3-carboxylic acid (2-MICA) isomer. The choice of base and reaction conditions is crucial for maximizing the yield of the desired N-1 isomer.

Synthesis_Workflow ICA Indazole-3-carboxylic acid (ICA) Reaction N-Methylation ICA->Reaction  Base, Methylating Agent  Solvent (e.g., Methanol) MICA This compound (1-MICA) Reaction->MICA  Reaction Mixture Purification Purification MICA->Purification  Work-up & Recrystallization Final_Product Pure 1-MICA Purification->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Two effective protocols for the N-methylation of Indazole-3-carboxylic acid are detailed below, utilizing different bases and methylating agents.

Protocol 1: Methylation using Dimethyl Sulfate (B86663) and Calcium Oxide

This protocol describes the synthesis of this compound using dimethyl sulfate as the methylating agent and calcium oxide as the base in methanol (B129727).

Materials:

  • Indazole-3-carboxylic acid (ICA)

  • Calcium oxide (CaO)

  • Technical grade Methanol

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Water (H₂O)

  • 46% aqueous Sodium Hydroxide (B78521) (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • pH meter or pH paper

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Under a nitrogen atmosphere, add calcium oxide (7.0 g, 0.124 mole, 2.0 molar equiv.) to technical methanol (150 ml) in a round-bottom flask.

  • Heat the mixture to reflux with stirring for 2 hours[1].

  • Add Indazole-3-carboxylic acid (10 g, 0.062 mole) to the mixture and continue refluxing for an additional 2 hours[1].

  • Add dimethyl sulfate (15.6 g, 11.8 ml, 0.124 mole, 2.0 molar equiv.) dropwise to the refluxing mixture over a period of 2 hours[1].

  • Continue to reflux the reaction mixture for a further 2 hours[1].

  • Cool the mixture to room temperature and add water (100 ml).

  • Adjust the pH of the mixture to approximately 14 by adding 46% aqueous sodium hydroxide solution[1].

  • Subsequently, acidify the mixture to a pH of about 4 with concentrated hydrochloric acid to precipitate the product[1].

  • Cool the mixture to room temperature, collect the precipitate by filtration, and wash it with a methanol-water mixture (3:7, 3 x 10 ml)[1].

  • Dry the solid product in an oven at 50°C overnight to obtain pure this compound[1].

Protocol 2: Methylation using Iodomethane (B122720) and Sodium Methoxide (B1231860)

This protocol outlines the synthesis using iodomethane as the methylating agent with sodium methoxide as the base.

Materials:

  • Indazole-3-carboxylic acid (ICA)

  • Sodium methoxide (CH₃ONa)

  • Methanol

  • Iodomethane (CH₃I)

  • Water (H₂O)

  • Concentrated Hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • pH meter or pH paper

  • Filtration apparatus

  • Drying oven

Procedure:

  • Under a nitrogen atmosphere, add sodium methoxide (6.7 g, 0.124 mole, 2 molar equiv.) to technical methanol (150 ml) and heat the mixture to reflux for 2 hours[1].

  • Add Indazole-3-carboxylic acid (10 g, 0.062 mole) and continue to heat under reflux for 2 hours[1].

  • Add a solution of iodomethane (26.3 g, 11.55 ml, 0.185 mole, 3 equiv.) in methanol (20 ml) dropwise under reflux over 2 hours[1].

  • Continue refluxing the reaction mixture for an additional 24 hours[1].

  • After cooling to room temperature, add water (100 ml) and adjust the pH to approximately 4 with concentrated hydrochloric acid[1].

  • Collect the precipitated solid by filtration, wash with water, and then with a methanol-water mixture.

  • Dry the product in an oven at 50°C overnight.

Data Presentation

The following table summarizes the quantitative data from various reported syntheses, highlighting the selectivity and yield of the N-methylation reaction under different conditions.

Methylating AgentBaseMolar Equivalents (Base)Molar Equivalents (Methylating Agent)SolventReaction Time (h)Yield of 1-MICA (%)Purity of 1-MICA (by HPLC, %)Reference
Dimethyl sulfateCalcium oxide2.02.0Methanol6-96.49[1]
Dimethyl sulfateCalcium methoxide2.02.0Methanol683.899.91[1]
Dimethyl sulfateBarium oxide2.02.01-Propanol6--[1]
IodomethaneSodium methoxide2.03.0Methanol28-95.07[1]

Yields and purities are as reported in the cited literature and may vary based on experimental conditions.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a critical step in the production of more complex molecules like Granisetron. The following diagram illustrates the logical progression from the synthesized intermediate to the final active pharmaceutical ingredient.

Logical_Progression cluster_synthesis Synthesis of Intermediate cluster_coupling Amide Coupling ICA Indazole-3-carboxylic acid Methylation N-Methylation ICA->Methylation MICA This compound Methylation->MICA Activation Activation (e.g., with SOCl₂) MICA->Activation Coupling Coupling Reaction Activation->Coupling Amine endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine Amine->Coupling Granisetron Granisetron Coupling->Granisetron

Caption: Logical relationship from intermediate to Granisetron.

Conclusion

The provided protocols offer reliable methods for the laboratory-scale synthesis of this compound. The choice of reagents, particularly the base, can significantly influence the selectivity and purity of the final product. Researchers should consider the comparative data presented to select the most suitable method for their specific needs, taking into account factors such as reagent availability, cost, and desired purity levels. High-performance liquid chromatography (HPLC) is recommended for monitoring the reaction progress and assessing the final product's isomeric purity.

References

Application Notes and Protocols for the Analysis of 1-Methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1-Methyl-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following protocols are intended as a guide and may require optimization for specific matrices and instrumentation.

Chromatographic Methods for Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for routine analysis, while Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and specificity, making it ideal for trace-level detection and structural confirmation.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution.

    • Prepare working standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • For test samples, accurately weigh the sample and dissolve in the diluent to achieve a final concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-20 min: Return to 95% A, 5% B

      • 20-25 min: Column re-equilibration

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a sensitive and selective method for the identification and quantification of this compound.

Experimental Protocol:

  • Sample Preparation:

    • Follow the same sample preparation procedure as for the HPLC method, using a diluent compatible with mass spectrometry (e.g., 50:50 Acetonitrile:Water).

  • Instrumentation and Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      • 0-1 min: 98% A, 2% B

      • 1-8 min: Linear gradient to 2% A, 98% B

      • 8-10 min: Hold at 2% A, 98% B

      • 10-10.5 min: Return to 98% A, 2% B

      • 10.5-15 min: Column re-equilibration

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters (Illustrative):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • Scan Range (Full Scan): m/z 50-500.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for Quantification:

      • Precursor Ion (m/z): 177.06 (M+H)⁺

      • Product Ions (for MS/MS): To be determined by infusion of a standard solution.

Quantitative Data Summary (Illustrative)

ParameterHPLC-UVLC-MS
Retention Time (min) 8.55.2
Linear Range (µg/mL) 1 - 1000.01 - 10
Limit of Detection (LOD) (µg/mL) 0.30.003
Limit of Quantification (LOQ) (µg/mL) 1.00.01
Precision (%RSD, n=6) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%

Note: The values presented in this table are illustrative and must be experimentally determined during method validation.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Transfer the solution to an NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) for full structural assignment.

    • Reference: Tetramethylsilane (TMS) or the residual solvent peak.

Illustrative ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.0br s1H-COOH
~8.1d1HAr-H
~7.8d1HAr-H
~7.5t1HAr-H
~7.3t1HAr-H
~4.1s3H-CH₃

Note: Actual chemical shifts and multiplicities may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation and Data Acquisition:

    • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) or a quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Analysis Mode: Positive or negative ion mode.

    • Data Acquisition: Acquire full scan mass spectra to determine the molecular ion and fragmentation patterns.

Expected Mass Spectrometry Data

ParameterValue
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
[M+H]⁺ (Positive Ion Mode) m/z 177.06
[M-H]⁻ (Negative Ion Mode) m/z 175.05

Visualized Workflows and Relationships

General Analytical Workflow

cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Processing and Reporting Sample_Receipt Sample Receipt Sample_Preparation Sample Preparation Sample_Receipt->Sample_Preparation Chromatographic_Analysis Chromatographic Analysis (HPLC / LC-MS) Sample_Preparation->Chromatographic_Analysis Spectroscopic_Analysis Spectroscopic Analysis (NMR / MS) Sample_Preparation->Spectroscopic_Analysis Data_Analysis Data Analysis Chromatographic_Analysis->Data_Analysis Spectroscopic_Analysis->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: General workflow for the analysis of this compound.

Relationship Between Analytical Techniques

cluster_0 Analytical Goal cluster_1 Analytical Technique Quantification Quantification HPLC HPLC-UV Quantification->HPLC LCMS LC-MS Quantification->LCMS Identification Identification Identification->LCMS HRMS High-Resolution MS Identification->HRMS Structure_Elucidation Structure Elucidation NMR NMR Structure_Elucidation->NMR Structure_Elucidation->HRMS

Caption: Relationship between analytical goals and corresponding analytical techniques.

Application Note: Derivatization of 1-Methyl-1H-indazole-3-carboxylic Acid for Structure-Activity Relationship (SAR) Studies as CRAC Channel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and immunology.

Introduction

1-Methyl-1H-indazole-3-carboxylic acid is a versatile scaffold in medicinal chemistry, with its derivatives showing a wide range of biological activities.[1] This application note focuses on the derivatization of this core structure, specifically through amide bond formation, to explore its structure-activity relationship (SAR) as inhibitors of Calcium Release-Activated Calcium (CRAC) channels. CRAC channels are crucial for calcium signaling in various cell types, including mast cells, and their aberrant activation is implicated in inflammatory and autoimmune diseases.[2] By systematically modifying the amide substituent of 1-Methyl-1H-indazole-3-carboxamides, researchers can identify key structural features that enhance inhibitory potency and selectivity, paving the way for the development of novel anti-inflammatory therapeutics.

Data Presentation: SAR of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamide Derivatives as CRAC Channel Blockers

The following table summarizes the SAR data for a series of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamide derivatives, highlighting the impact of substitutions on the amide phenyl ring on their ability to inhibit calcium influx in RBL-2H3 mast cells.

Compound IDAr (Amide Substituent)IC50 (µM) for Ca2+ Influx Inhibition
12a 4-chloro-2-fluorophenyl0.43
12b 2-chloro-6-fluorophenyl3.23
12c 2,4-dichlorophenylInactive (> 100 µM)
12d 2,4-difluorophenyl0.28
12e 2,4-difluorophenyl2.33
12f 3-methyl-4-pyridylInactive
12g 3,5-difluoro-4-pyridylInactive
9c 2,4-dichlorophenyl (reversed amide)Inactive (> 100 µM)

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2017, 27(4), 841-845.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the methylation of indazole-3-carboxylic acid.

Materials:

Procedure:

  • To a solution of indazole-3-carboxylic acid (10 g, 0.062 mole) in methanol (150 ml), add a base such as sodium methoxide or barium oxide (2 molar equivalents).[2]

  • Heat the mixture to reflux for 2 hours under a nitrogen atmosphere.[2]

  • Add a methylating agent, such as iodomethane (3 equivalents) or dimethyl sulfate (2 equivalents), dropwise to the refluxing mixture.[2]

  • Continue refluxing for an additional 24 hours. Monitor the reaction progress by HPLC.[2]

  • After completion, cool the mixture to room temperature.

  • Add water (100 ml) and adjust the pH to approximately 4 with concentrated hydrochloric acid to precipitate the product.[2]

  • Collect the solid product by filtration, wash with water, and dry in an oven at 50°C to yield pure this compound.[2]

Protocol 2: General Procedure for Amide Coupling to Synthesize 1-Methyl-1H-indazole-3-carboxamide Derivatives

This protocol outlines the synthesis of amide derivatives from this compound using HATU as a coupling agent.

Materials:

  • This compound

  • Substituted amine (e.g., 2,4-difluoroaniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the desired substituted amine (1.0-1.2 equivalents) to the solution.

  • Add DIPEA (2.0-3.0 equivalents) and stir the mixture for 2 minutes at room temperature.

  • Add HATU (1.0-1.1 equivalents) in one portion to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure amide derivative.

Mandatory Visualizations

Synthetic Workflow

G cluster_0 Synthesis of this compound cluster_1 Derivatization for SAR Studies Indazole-3-carboxylic Acid Indazole-3-carboxylic Acid Methylation Methylation Indazole-3-carboxylic Acid->Methylation Base (e.g., NaOMe) Methylating Agent (e.g., MeI) This compound This compound Methylation->this compound Amide Coupling Amide Coupling This compound->Amide Coupling Amine (R-NH2) Coupling Agent (e.g., HATU) Base (e.g., DIPEA) 1-Methyl-1H-indazole-3-carboxamide Derivatives 1-Methyl-1H-indazole-3-carboxamide Derivatives Amide Coupling->1-Methyl-1H-indazole-3-carboxamide Derivatives SAR Studies SAR Studies 1-Methyl-1H-indazole-3-carboxamide Derivatives->SAR Studies Biological Assays Lead Optimization Lead Optimization SAR Studies->Lead Optimization

Caption: Synthetic workflow for the preparation and derivatization of this compound for SAR studies.

CRAC Channel Signaling Pathway

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Orai1 Orai1 Downstream_Signaling Downstream Signaling (e.g., NFAT activation, Cytokine Release) Orai1->Downstream_Signaling Increased Cytosolic Ca2+ PLC PLC IP3 IP3 PLC->IP3 Generates Receptor Receptor Receptor->PLC Activates STIM1 STIM1 STIM1->Orai1 STIM1 oligomerizes and interacts with Orai1 IP3R IP3R Ca2+_Store Ca2+ Store IP3R->Ca2+_Store Ca2+ Release Ca2+_Store->STIM1 Ca2+ Depletion Activates STIM1 Ligand Ligand Ligand->Receptor Activation IP3->IP3R Binds & Activates Extracellular_Ca2+ Extracellular Ca2+ Extracellular_Ca2+->Orai1 Ca2+ Influx Inhibitor 1-Methyl-1H-indazole-3- carboxamide Derivative Inhibitor->Orai1 Blocks

Caption: Simplified signaling pathway of CRAC channel activation and its inhibition by 1-Methyl-1H-indazole-3-carboxamide derivatives.

References

Application Notes and Protocols: The Versatile Role of 1-Methyl-1H-indazole-3-carboxylic Acid in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indazole-3-carboxylic acid is a pivotal building block in modern heterocyclic chemistry, primarily recognized for its role as a key intermediate in the synthesis of a wide array of biologically active molecules.[1] Its rigid indazole core and the reactive carboxylic acid functionality make it an ideal scaffold for the development of novel therapeutic agents and other functional organic molecules. This document provides an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its use in research and development.

The indazole moiety itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and potent kinase inhibition.[2] The methylation at the N1 position of the indazole ring in this compound often enhances metabolic stability and modulates the pharmacokinetic profile of the resulting derivatives.

Key Applications in Drug Discovery and Development

The primary application of this compound lies in its utility as a precursor for the synthesis of complex pharmaceutical compounds. Its most notable application is in the industrial-scale synthesis of Granisetron, a potent 5-HT3 receptor antagonist used as an antiemetic to manage nausea and vomiting, particularly that induced by chemotherapy.[3][4]

Beyond its role in the synthesis of Granisetron, this versatile intermediate has been extensively used to generate libraries of novel compounds for drug screening. Researchers have successfully developed potent inhibitors of various protein kinases, which are crucial targets in oncology, by utilizing this compound as a starting material.

Quantitative Data: Biological Activity of Derivatives

The following tables summarize the biological activity of representative heterocyclic compounds synthesized from this compound and its close analogs.

Table 1: PAK1 Kinase Inhibitory Activity of 1H-Indazole-3-carboxamide Derivatives

Compound IDStructurePAK1 IC₅₀ (nM)Kinase SelectivityReference
30l 1H-indazole-3-carboxamide derivative9.8High selectivity against a panel of 29 kinases[5]

Table 2: c-Met Kinase Inhibitory Activity of 3-Aminoindazole Derivatives

Compound IDStructurec-Met IC₅₀ (nM)Cellular Activity (EBC-1 cells) IC₅₀ (µM)Reference
28a 3-aminoindazole-based compound1.80.18[6]
8d 3-amino-benzo[d]isoxazole derivative<10Not Reported[6]
8e 3-amino-benzo[d]isoxazole derivative<10Not Reported[6]
28b 3-aminoindazole-based compound<10Not Reported[6]
28c 3-aminoindazole-based compound<10Not Reported[6]
28d 3-aminoindazole-based compound<10Not Reported[6]
28h 3-aminoindazole-based compound<10Not Reported[6]
28i 3-aminoindazole-based compound<10Not Reported[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from indazole-3-carboxylic acid.

Materials:

  • Indazole-3-carboxylic acid

  • Methylating agent (e.g., dimethyl sulfate (B86663), methyl iodide)[7]

  • Alkaline earth metal oxide or alkoxide (e.g., barium oxide, calcium methoxide)[7]

  • Anhydrous lower alkanol (e.g., methanol, 1-propanol)[7]

  • Hydrochloric acid (conc.)

  • Sodium hydroxide (B78521) solution (46% aqueous)

  • Water

Procedure:

  • Under a nitrogen atmosphere, add the alkaline earth metal oxide or alkoxide (2 molar equivalents) to the anhydrous alkanol.

  • Heat the mixture to reflux for 2 hours.

  • Add indazole-3-carboxylic acid (1 molar equivalent) to the mixture and continue refluxing for another 2 hours.

  • Add the methylating agent (2-3 molar equivalents) dropwise to the refluxing mixture over 2 hours.

  • Continue to reflux for an additional 24 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and adjust the pH to approximately 14 with the sodium hydroxide solution.

  • Adjust the pH to approximately 4 with concentrated hydrochloric acid to dissolve the precipitate.

  • Remove the alkanol solvent under reduced pressure.

  • Stir the remaining aqueous mixture for 6 hours while maintaining a pH of about 4.

  • Collect the solid product by filtration, wash with water, and dry in an oven at 50°C.

  • For further purification, the crude product can be slurried in water at room temperature for 4 hours, filtered, washed with water, and dried.

Protocol 2: General Procedure for Amide Coupling to Synthesize 1H-Indazole-3-carboxamide Derivatives

This protocol outlines a general method for the synthesis of 1H-indazole-3-carboxamides from this compound and a primary or secondary amine using a peptide coupling reagent.

Materials:

  • This compound

  • Amine (substituted aryl or aliphatic)

  • Coupling reagent (e.g., HATU, EDC·HCl with HOBT)[8][9]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Tertiary amine base (e.g., triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIPEA))[8][9]

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the amine (1.0-1.2 equivalents).

  • Add the tertiary amine base (2.0-3.0 equivalents) and stir for a few minutes.

  • Add the coupling reagent (e.g., HATU, 1.0-1.2 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visual Diagrams

experimental_workflow start Start: Dissolve this compound in DMF add_amine Add Amine start->add_amine add_base Add Base (e.g., DIPEA) add_amine->add_base add_coupling_reagent Add Coupling Reagent (e.g., HATU) add_base->add_coupling_reagent stir Stir at Room Temperature (2-6h) add_coupling_reagent->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product: 1-Methyl-1H-indazole-3-carboxamide Derivative purify->product

Caption: Experimental workflow for amide coupling.

signaling_pathway pak1 PAK1 Kinase snail Snail pak1->snail Upregulates inhibitor 1H-Indazole-3-carboxamide Derivative (e.g., 30l) inhibitor->pak1 Inhibits migration_invasion Tumor Cell Migration and Invasion snail->migration_invasion Promotes

Caption: PAK1 signaling pathway inhibition.

References

Application Notes and Protocols for Regioselective Methylation of Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the regioselective methylation of indazoles, a critical transformation in medicinal chemistry due to the prevalence of N-alkylated indazoles in pharmacologically active compounds. The ability to selectively introduce a methyl group at either the N1 or N2 position is often crucial for modulating biological activity.

Introduction

The indazole ring system possesses two potentially nucleophilic nitrogen atoms, leading to the formation of two possible regioisomers (N1 and N2) upon methylation.[1] Direct alkylation of 1H-indazoles often yields a mixture of both isomers, necessitating challenging purification steps and reducing the overall yield of the desired product.[2][3] The regiochemical outcome of the methylation reaction is a delicate balance of steric and electronic factors of the indazole substrate, as well as the reaction conditions employed.[4] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[1][5][6] Consequently, N1-alkylation is often the thermodynamically favored pathway, while N2-alkylation is typically under kinetic control.[5] By carefully selecting reagents and conditions, it is possible to achieve high regioselectivity for either the N1- or N2-methylated indazole.

Factors Influencing Regioselectivity

The selective methylation of indazoles is influenced by a number of key factors:

  • Base and Solvent System: The choice of base and solvent has a profound impact on the N1/N2 ratio. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) generally favor the formation of the thermodynamically stable N1-isomer.[4][6][7] In contrast, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) can lead to mixtures of isomers.[8][9]

  • Methylating Agent: The nature of the methylating agent can influence the regioselectivity. While common reagents like methyl iodide or dimethyl sulfate (B86663) can lead to mixtures, specific reagents have been developed for improved selectivity.[5] For instance, methyl 2,2,2-trichloroacetimidate has been reported to be an effective reagent for selective N2-methylation.[10]

  • Substituents on the Indazole Ring: The electronic and steric properties of substituents on the indazole ring play a crucial role. Electron-withdrawing groups at the C7 position, such as a nitro or carboxylate group, can sterically hinder the N1 position and thus direct methylation to the N2 position.[4][11] Conversely, bulky substituents at the C3 position can favor N1-alkylation.[1]

  • Reaction Temperature and Time: These parameters can influence the balance between thermodynamic and kinetic control. Higher temperatures and longer reaction times may allow for equilibration to the more stable N1-isomer.[12]

Quantitative Data Summary

The following tables summarize quantitative data for the regioselective methylation of various indazole substrates under different reaction conditions.

Table 1: N1-Selective Methylation of Indazoles

Indazole SubstrateMethylating AgentBaseSolventTemperature (°C)N1:N2 RatioYield (%)Reference
1H-IndazoleMethyl iodideNaHTHF0 to rt>99:1High[4][6]
3-Carboxymethyl-1H-indazolen-Pentyl bromideNaHTHFrt>99:1High[4]
3-tert-Butyl-1H-indazolen-Pentyl bromideNaHTHFrt>99:1High[4]
Methyl 5-bromo-1H-indazole-3-carboxylateIsobutyraldehyde, then H₂/Pt/C-PhMe30Exclusive N176[9]
6-Nitro-1H-indazoleDiazomethane, BF₃·Et₂O--703:175 (N1)[5]

Table 2: N2-Selective Methylation of Indazoles

Indazole SubstrateMethylating AgentBase/CatalystSolventTemperature (°C)N1:N2 RatioYield (%)Reference
3-Methyl-6-nitro-1H-indazoleDimethyl carbonateDABCODMFRefluxKinetically favored N2Good[7]
6-Nitro-1H-indazoleMethyl 2,2,2-trichloroacetimidateTfOH (cat.)--Selective N2Good[10]
Methyl 1H-indazole-3-carboxylaten-Pentanol, DIAD, PPh₃-THF0 to rt1:2.558 (N2)[6][13]
6-Nitro-1H-indazoleMethyl iodide-Sealed tube100Regioselective N2Not reported[5]
6-Nitro-1H-indazoleMethyl p-toluenesulfonate---2:150 (N2)[5]

Table 3: Methylation with Mixed Regioselectivity

Indazole SubstrateMethylating AgentBaseSolventTemperature (°C)N1:N2 RatioYield (%)Reference
Methyl 5-bromo-1H-indazole-3-carboxylateMethyl iodideK₂CO₃DMFrt44:4084 (total)[2][3]
1H-Indazole derivativeIsobutyl bromideK₂CO₃DMF12058:4247 (N1), 25 (N2)[8][9]
6-Nitro-1H-indazoleDimethyl sulfateKOH-45~1:142 (N1), 44 (N2)[5]
6-Nitro-1H-indazoleMethyl iodide---1:510 (N1), 50 (N2)[5]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Methylation (Thermodynamic Control)

This protocol is adapted from established methods utilizing a strong base in an aprotic solvent to favor the thermodynamically more stable N1-methylated product.[4][6][7]

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (MeI) or dimethyl sulfate (DMS) (1.1 equiv)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole (1.0 equiv) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C.

  • Add the methylating agent (MeI or DMS, 1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N1-methylated indazole.

Protocol 2: General Procedure for N2-Selective Methylation (Kinetic Control)

This protocol describes a method for achieving N2-selectivity, which is often the kinetically favored product.[7]

Materials:

  • 3-Methyl-6-nitro-1H-indazole (1.0 equiv, 10.00 g, 56 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.0 equiv, 6.40 g, 56 mmol)

  • N,N-Dimethylformamide (DMF) (100 mL)

  • Dimethyl carbonate (DMC) (1.2 equiv, 6.04 g, 67 mmol)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 3-methyl-6-nitro-1H-indazole (10.00 g, 56 mmol) and DABCO (6.40 g, 56 mmol) in 100 mL of DMF.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Slowly add dimethyl carbonate (6.04 g, 67 mmol) dropwise to the mixture.

  • Heat the reaction mixture to reflux and continue stirring for 6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Add 120 mL of water and stir for 15 minutes to precipitate the product.

  • Collect the solid product by filtration and dry to obtain the N2-methylated indazole.

Protocol 3: N2-Selective Methylation using the Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route for the N-alkylation of indazoles and can favor the N2-isomer.[6][13]

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Methanol (B129727) (1.5 equiv)

  • Triphenylphosphine (B44618) (PPh₃) (1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

Procedure:

  • Dissolve the 1H-indazole (1.0 equiv), methanol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to separate the N1- and N2-methylated isomers.

Signaling Pathways and Experimental Workflows

Regioselective_Indazole_Methylation cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products 1H_Indazole 1H-Indazole Thermodynamic Thermodynamic Control (e.g., NaH, THF) 1H_Indazole->Thermodynamic Methylating Agent Kinetic Kinetic Control (e.g., DABCO, DMC, DMF) 1H_Indazole->Kinetic Methylating Agent Mixed Mixed/Other Conditions (e.g., K2CO3, DMF) 1H_Indazole->Mixed Methylating Agent N1_Methyl N1-Methyl Indazole (Thermodynamically Favored) Thermodynamic->N1_Methyl Predominantly N2_Methyl N2-Methyl Indazole (Kinetically Favored) Kinetic->N2_Methyl Predominantly Mixture Mixture of N1 and N2 Isomers Mixed->Mixture

Caption: Factors influencing regioselective indazole methylation.

N1_Methylation_Workflow start Dissolve Indazole in Anhydrous THF cool1 Cool to 0 °C start->cool1 add_NaH Add NaH cool1->add_NaH warm_rt1 Warm to RT (Stir 30 min) add_NaH->warm_rt1 cool2 Cool to 0 °C warm_rt1->cool2 add_Me_agent Add Methylating Agent cool2->add_Me_agent warm_rt2 Warm to RT (Stir until completion) add_Me_agent->warm_rt2 quench Quench with sat. aq. NH4Cl warm_rt2->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end N1-Methylated Indazole purify->end

Caption: Experimental workflow for N1-selective methylation.

N2_Methylation_Workflow start Dissolve Indazole and DABCO in DMF stir_rt Stir at RT for 15 min start->stir_rt add_DMC Add Dimethyl Carbonate stir_rt->add_DMC reflux Heat to Reflux (6h) add_DMC->reflux cool Cool to RT reflux->cool precipitate Add Water to Precipitate cool->precipitate filter_dry Filter and Dry Solid precipitate->filter_dry end N2-Methylated Indazole filter_dry->end

Caption: Experimental workflow for N2-selective methylation.

References

HPLC method for quantification of 1-Methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Quantification of 1-Methyl-1H-indazole-3-carboxylic Acid

Abstract

This application note describes a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in bulk drug substances or pharmaceutical formulations. The method utilizes a C18 stationary phase with a simple isocratic mobile phase, offering a rapid and reliable analytical solution. This method is suitable for quality control and research purposes.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.[1][2][3] Accurate and precise quantification of this compound is crucial for ensuring the quality and consistency of final products. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of indazole derivatives due to its high resolution and sensitivity.[4][5] This application note presents a detailed protocol for the determination of this compound using RP-HPLC with UV detection.

Experimental

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (97% purity or higher).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade, filtered and degassed).

    • Formic acid (analytical grade).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in the table below.

ParameterCondition
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid (60:40, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectionUV at 280 nm
Run Time10 minutes

Protocols

1. Standard Solution Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation

  • Bulk Drug Substance: Accurately weigh approximately 10 mg of the this compound sample, transfer to a 10 mL volumetric flask, dissolve, and dilute to volume with methanol. Further dilute an aliquot of this solution with the mobile phase to fall within the calibration range.

  • Pharmaceutical Formulation: The sample preparation for a formulated product will depend on the matrix. A generic extraction procedure may involve dissolving a known weight of the formulation in a suitable solvent, followed by filtration and dilution with the mobile phase.

3. Method Validation (Summary of Typical Parameters)

The developed method should be validated according to ICH guidelines. Typical validation parameters include:

  • Linearity: Assessed by analyzing a series of standard solutions over the concentration range of 1-100 µg/mL. A correlation coefficient (r²) of >0.999 is expected.

  • Precision: Evaluated by repeated injections of a standard solution. The relative standard deviation (RSD) for peak area should be less than 2%.

  • Accuracy: Determined by the recovery of a known amount of standard spiked into a placebo matrix. Recoveries are expected to be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Specificity: Assessed by analyzing a placebo and a stressed sample to ensure no interference at the retention time of the analyte.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC method.

ParameterExpected Value
Retention Time (min)~ 4.5
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Precision (%RSD)< 2.0
Accuracy (% Recovery)98.0 - 102.0
Limit of Detection (LOD) (µg/mL)~ 0.1
Limit of Quantification (LOQ) (µg/mL)~ 0.3

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound using this HPLC method.

HPLC_Workflow A Standard & Sample Preparation B HPLC System Setup (Column, Mobile Phase, etc.) A->B C Sequence Setup (Standard & Sample Injections) B->C D HPLC Analysis (Data Acquisition) C->D E Data Processing (Peak Integration & Quantification) D->E F Report Generation E->F

HPLC Analysis Workflow

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound. The method is simple, rapid, and can be readily implemented in a quality control or research laboratory setting. The use of a common C18 column and a simple mobile phase makes this method cost-effective and easy to perform.

References

Synthesis of 1-Methyl-1H-indazole-3-carboxamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-Methyl-1H-indazole-3-carboxamide and its derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and therapeutic agents in oncology.

Introduction

1-Methyl-1H-indazole-3-carboxamide serves as a key structural motif in a variety of pharmacologically active molecules. Derivatives of this scaffold have been identified as potent inhibitors of several kinases, including p21-activated kinase 1 (PAK1) and Phosphoinositide 3-Kinase (PI3K), which are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[1] Dysregulation of these pathways is a hallmark of many cancers, making inhibitors of these kinases promising candidates for targeted cancer therapy.[1]

This guide outlines two primary synthetic routes to 1-Methyl-1H-indazole-3-carboxamide, along with protocols for the synthesis of derivatives through amide coupling.

Synthetic Workflow Overview

The synthesis of 1-Methyl-1H-indazole-3-carboxamide can be achieved through multiple pathways. The most common approaches involve the methylation of an indazole precursor followed by the formation of the carboxamide group.

Synthesis_Workflow cluster_route1 Route 1: From 1H-Indazole-3-carboxylic acid cluster_route2 Route 2: From Methyl 1H-indazole-3-carboxylate A 1H-Indazole-3-carboxylic acid B Methylation (e.g., Iodomethane (B122720), NaH) A->B C 1-Methyl-1H-indazole-3-carboxylic acid B->C D Amide Coupling (Ammonia source, Coupling agents) C->D E 1-Methyl-1H-indazole-3-carboxamide D->E F Methyl 1H-indazole-3-carboxylate G N-Alkylation (e.g., Methyl Iodide) F->G H Methyl 1-methyl-1H-indazole-3-carboxylate G->H I Hydrolysis (e.g., NaOH) H->I J This compound I->J K Amide Coupling (Amine, Coupling agents) J->K L 1-Methyl-1H-indazole-3-carboxamide Derivatives K->L

Caption: General synthetic workflows for 1-Methyl-1H-indazole-3-carboxamide and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the methylation of 1H-indazole-3-carboxylic acid.

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (Methyl Iodide)

  • Anhydrous Dimethylformamide (DMF)

  • Methanol (B129727)

  • Water

  • Hydrochloric acid (conc.)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of indazole-3-carboxylic acid (10 g, 0.062 mole) in methanol (100 ml), add sodium methoxide (B1231860) (prepared in situ or from a commercial source).

  • Heat the mixture under reflux for 2 hours.

  • Add a solution of iodomethane (26.3 g, 0.185 mole) in methanol (20 ml) dropwise to the refluxing mixture over 2 hours.

  • Continue refluxing for an additional 24 hours.

  • Cool the reaction mixture to room temperature and add water (100 ml).

  • Acidify the mixture to a pH of approximately 4 with concentrated hydrochloric acid.

  • Filter the resulting precipitate, wash with water, and dry to obtain crude this compound.[2]

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water).

Protocol 2: Synthesis of 1-Methyl-1H-indazole-3-carboxamide

This protocol details the conversion of this compound to the primary amide.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Ammonium (B1175870) chloride or aqueous ammonia (B1221849)

  • Anhydrous Dimethylformamide (DMF)

  • 10% Methanol in Chloroform

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1 mmol) in anhydrous DMF (10 mL), add HOBt (1.2 mmol) and EDC.HCl (1.2 mmol).

  • Add triethylamine (3 mmol) to the mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a source of ammonia, such as ammonium chloride (1.2 mmol) with additional base, or a solution of ammonia in a suitable solvent.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice water to precipitate the product.

  • Extract the product with 10% methanol in chloroform.

  • Wash the combined organic layers with 10% NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 1-Methyl-1H-indazole-3-carboxamide.

Protocol 3: Synthesis of 1-Methyl-1H-indazole-3-carboxamide Derivatives via Amide Coupling

This general protocol can be adapted for the synthesis of various N-substituted derivatives.

Procedure:

  • Follow steps 1 and 2 from Protocol 2 to activate the this compound.

  • To the activated carboxylic acid solution, add the desired primary or secondary amine (1 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Follow steps 5-9 from Protocol 2 for workup and purification.

Data Presentation

CompoundStarting MaterialReagentsSolventYield (%)Reference
This compound1H-Indazole-3-carboxylic acidIodomethane, Sodium MethoxideMethanol~85[2]
N-benzyl-1H-indazole-3-carboxamide1H-indazole-3-carboxylic acidBenzylamine, EDC.HCl, HOBt, TEADMF85[3]
N,N-diethyl-1H-indazole-3-carboxamide1H-indazole-3-carboxylic acidDiethylamine, EDC.HCl, HOBt, TEADMF82[3]

Signaling Pathways

1-Methyl-1H-indazole-3-carboxamide derivatives have been shown to inhibit key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR and PAK1 pathways.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[1] Its aberrant activation is a common feature in many cancers.[1]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis (Inhibition) AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Indazole 1-Methyl-1H-indazole- 3-carboxamide Derivative Indazole->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 1-Methyl-1H-indazole-3-carboxamide derivatives.

PAK1 Signaling Pathway

PAK1 is a serine/threonine kinase that plays a significant role in cytoskeletal dynamics, cell motility, and survival.[4] Its overexpression is associated with tumor progression.

PAK1_Pathway Rac_Cdc42 Rac/Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 activate LIMK LIMK PAK1->LIMK phosphorylates Cofilin Cofilin LIMK->Cofilin phosphorylates (inactivates) Actin Actin Cytoskeleton Reorganization Cofilin->Actin regulates CellMotility Cell Motility & Invasion Actin->CellMotility Indazole 1-Methyl-1H-indazole- 3-carboxamide Derivative Indazole->PAK1 inhibits

Caption: Inhibition of the PAK1 signaling pathway by 1-Methyl-1H-indazole-3-carboxamide derivatives.

Conclusion

The synthetic protocols and biological context provided in this document offer a comprehensive resource for researchers working with 1-Methyl-1H-indazole-3-carboxamide derivatives. The outlined methods are robust and can be adapted for the synthesis of a diverse library of compounds for further investigation in drug discovery programs. The visualization of the targeted signaling pathways provides a clear understanding of the mechanism of action for these promising therapeutic candidates.

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-1H-indazole-3-carboxylic acid (1-MICA) is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the antiemetic drug Granisetron.[1][2] The development of a robust, safe, and high-yield synthetic process is critical for its industrial-scale production. Traditional methods for synthesizing 1-MICA often suffer from low selectivity, yielding mixtures of N1 and N2-methylated isomers, and utilize hazardous reagents like sodium metal, making them unsuitable for large-scale manufacturing.[1][2]

This document provides detailed application notes and scalable protocols for the synthesis of this compound, focusing on a highly selective one-stage process that employs alkaline earth metal alkoxides or oxides. This approach offers significant advantages in terms of safety, selectivity, and yield, making it ideal for researchers, scientists, and drug development professionals.[1][2]

Overall Synthetic Workflow

The synthesis of this compound is typically achieved in two main stages: first, the synthesis of the precursor, Indazole-3-carboxylic acid (ICA), followed by its selective N-methylation.

G cluster_0 Stage 1: Synthesis of Indazole-3-carboxylic acid (ICA) cluster_1 Stage 2: Selective N-Methylation Start Isatin Step1 Ring Opening (NaOH, H₂O₂) Start->Step1 Intermediate1 2-Aminophenylglyoxylic acid Step1->Intermediate1 Step2 Diazotization (NaNO₂, HCl) Intermediate1->Step2 ICA Indazole-3-carboxylic acid (ICA) Step2->ICA Step3 Methylation (Base, Methylating Agent) ICA->Step3 Product 1-Methyl-1H-indazole- 3-carboxylic acid (1-MICA) Step3->Product

Caption: General two-stage workflow for the synthesis of 1-MICA.

Experimental Protocols

Protocol 1: Synthesis of Indazole-3-carboxylic acid (ICA) Precursor

This protocol describes a method for preparing the key starting material, Indazole-3-carboxylic acid, which can be performed at a larger scale.[3]

Materials:

Procedure:

  • A solution of benzaldehyde phenylhydrazone (e.g., 100 g, 0.51 Mol) in anhydrous THF (1000 mL) is prepared in a suitable reactor under an inert atmosphere (e.g., Nitrogen).

  • The solution is cooled to between -10°C and 0°C.

  • n-Butyllithium (e.g., 2.5 M in hexanes, 428 mL, 1.07 Mol) is added slowly to the solution while maintaining the temperature below 5°C.

  • The reaction mixture is stirred at 0°C for approximately 1 hour after the addition is complete.

  • The mixture is then slowly added to a slurry of crushed dry ice (solid CO₂) in THF, ensuring the temperature does not exceed 10°C.

  • After the addition, the mixture is allowed to warm to room temperature and stirred for at least 1 hour.

  • The solvent is removed under reduced pressure. N,N-dimethylacetamide (DMA) is added, and distillation is continued to remove residual THF.

  • The mixture is cooled, and dichloromethane (DCM) is slowly added, causing the product to precipitate.

  • The mixture is refluxed for at least 1 hour, then cooled to 15°C and aged for 1 hour.

  • The solid product is collected by filtration, washed with cold DCM, and dried under vacuum at 90°C to yield Indazole-3-carboxylic acid.[3]

Protocol 2: Scale-Up Synthesis of this compound (1-MICA)

This protocol outlines a highly selective methylation process using an alkaline earth metal alkoxide, which avoids the use of hazardous alkali metals and provides high purity and yield.[1]

G ICA Indazole-3-carboxylic acid (ICA) ReactionVessel Reaction under Reflux ICA->ReactionVessel Base Alkaline Earth Metal Base (e.g., Calcium Methoxide) Base->ReactionVessel Solvent Methanol (B129727) Solvent->ReactionVessel MethylatingAgent Methylating Agent (e.g., Dimethyl Sulfate) MethylatingAgent->ReactionVessel Added dropwise Workup Aqueous Work-up & Purification ReactionVessel->Workup Reaction Completion Product 1-Methyl-1H-indazole- 3-carboxylic acid (1-MICA) Workup->Product Isolation

Caption: Key steps in the selective methylation of ICA.

Materials:

Procedure (using Calcium Methoxide and Dimethyl Sulfate):

  • Charge a reactor with technical grade methanol (e.g., 150 ml) under a nitrogen atmosphere.

  • Add calcium methoxide (e.g., 13.0 g, 0.124 mole, 2 molar equiv.) to the methanol.

  • Heat the mixture to reflux and maintain for 2 hours.[1]

  • Add Indazole-3-carboxylic acid (e.g., 10 g, 0.062 mole) to the mixture and continue refluxing for another 2 hours.[1]

  • Add dimethyl sulfate (e.g., 15.6 g, 0.124 mole, 2 molar equiv.) dropwise to the refluxing mixture over a period of 2 hours.[1]

  • After the addition is complete, allow the reaction to proceed overnight at room temperature. Monitor the reaction progress by HPLC.

  • Upon completion, add water (e.g., 100 ml) to the reaction mixture.

  • Adjust the pH to approximately 14 by adding a 46% aqueous sodium hydroxide solution to hydrolyze any ester byproducts.

  • The crude 1-MICA can be precipitated and is then purified by slurrying in water at room temperature for 4 hours.

  • The solid product is collected by filtration, washed with water (e.g., 3 x 30 ml), and dried in an oven at 50°C overnight to yield pure 1-MICA.[1]

Data Presentation: Comparison of Methylation Protocols

The choice of base and methylating agent significantly impacts the yield and purity of the final product. The following table summarizes results from various protocols for the methylation of 10g of Indazole-3-carboxylic acid (ICA).[1]

ExampleBase (molar equiv.)Methylating Agent (molar equiv.)SolventYield (%)Purity by HPLC (%)2-MICA Impurity (%)
1 Calcium methoxide (2)Dimethyl sulfate (2)Methanol83.899.910.15
2 Barium oxide (2)Dimethyl sulfate (2)1-Propanol83.899.710.16
3 Calcium methoxide (2)Iodomethane (3)Methanol65.499.880.50

Data sourced from patent EP1484321A1.[1]

Application Notes

  • Choice of Base: The use of alkaline earth metal oxides or alkoxides (e.g., Calcium methoxide, Barium oxide) is highly advantageous for scale-up synthesis.[1][2] Unlike alkali metal alkoxides (e.g., sodium methoxide), they do not require in situ preparation from hazardous alkali metals, thus avoiding the evolution of hydrogen gas and significantly improving the safety profile of the process.[2] Furthermore, these bases lead to superior selectivity for the desired N1-isomer over the N2-isomer.[1]

  • Choice of Methylating Agent: Both dimethyl sulfate and iodomethane are effective methylating agents. Dimethyl sulfate is often preferred for industrial applications due to its lower cost, though it is highly toxic and requires careful handling. The data shows that dimethyl sulfate provides a higher yield compared to iodomethane under similar conditions.[1]

  • Reaction Control: Monitoring the reaction by HPLC is crucial to ensure the complete consumption of the starting material (ICA) and to check the ratio of 1-MICA to the undesired 2-MICA isomer. The final basic work-up step (pH 14) is important for hydrolyzing any methyl ester byproducts that may have formed during the reaction.[1]

  • Purification: The final product is readily purified by precipitation and washing. A simple slurry in water is effective for removing inorganic salts and other water-soluble impurities, yielding a product with very high purity (>99.7%).[1]

References

Application Notes and Protocols for Protecting Group Strategies in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Indazole and its derivatives are crucial scaffolds in medicinal chemistry, appearing in numerous therapeutic drugs due to their wide range of biological activities.[1][2] The synthesis and functionalization of the indazole core are central to the development of new drug candidates. A key challenge in indazole chemistry is controlling the regioselectivity during substitution, as the molecule possesses two reactive nitrogen atoms, N-1 and N-2.[3] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3] Protecting group strategies are therefore essential to mask one of the nitrogen atoms, enabling selective functionalization at the other nitrogen or at carbon positions (e.g., C-3), and to prevent undesirable side reactions.[4] This document provides a detailed overview of common protecting groups for indazoles, their introduction and removal, and protocols for their use.

Regioselectivity in N-Protection

The alkylation or protection of indazoles can be directed to either the N-1 or N-2 position by carefully selecting reaction conditions such as the base, solvent, and protecting group precursor.[3]

  • N-1 Protection: Generally favored under thermodynamic conditions.[5]

  • N-2 Protection: Can be achieved regioselectively under mildly acidic conditions or by using specific reagents that favor the less stable 2H-tautomer.[5]

The choice of protecting group is critical and is dictated by its stability towards subsequent reaction conditions and the ease of its removal. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[4]

Common Protecting Groups for Indazoles

Several protecting groups are commonly employed in indazole synthesis. The selection depends on the overall synthetic strategy, particularly the need for orthogonal protection.[4]

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for the indazole nitrogen due to its stability in mildly acidic and basic conditions and its facile removal.[6]

Data Summary: Boc Protection and Deprotection

Transformation Reagents and Conditions Solvent Temp. Time Yield (%) Reference(s)
Protection Indazole, Boc₂O (1.1 equiv.), Et₃N (1.0 equiv.)MeOHRTOvernight-[7]
Protection Imidazole, Boc₂O (1.2 equiv.), DMAP (cat.)CH₂Cl₂25 °C2-6 h95[7]
Deprotection N-Boc Indazole, NaOMe (cat.)Dry MeOHRT3 h85-98[6]
Deprotection N-Boc Indazole, NaBH₄ (3 equiv.)EtOHRT-75-98[8][9]
Deprotection N-Boc Indazole, 2% HydrazineDMFRTMinutes-
Deprotection Concomitant w/ Suzuki CouplingPd(PPh₃)₄, Aq. BaseDioxaneMW>80[10]
2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is particularly valuable for the regioselective protection of the N-2 position of indazoles.[11][12] A key advantage of the SEM group is its ability to direct regioselective C-3 lithiation, allowing for subsequent functionalization at that position.[11][12]

Data Summary: SEM Protection and Deprotection

Transformation Reagents and Conditions Solvent Temp. Time Yield (%) Reference(s)
Protection (N-2) Indazole, SEM-Cl, Bulky tertiary amine----[12]
C-3 Acylation N-2 SEM Indazole, n-BuLi, Benzoyl chloride-Low-94[12]
Deprotection N-2 SEM Indazole, TBAFTHFReflux--[11][12]
Deprotection N-2 SEM Indazole, aq. HClEtOHReflux--[11][12]
Trityl (Triphenylmethyl, Tr) Group

The trityl group is a bulky protecting group that is highly labile under acidic conditions but robust in basic and neutral media.[13] Its steric bulk makes it useful for the selective protection of primary amines and can influence the reactivity of adjacent functional groups.[13][14]

Data Summary: Trityl Protection and Deprotection

Transformation Reagents and Conditions Solvent Temp. Time Yield (%) Reference(s)
Protection Indazole, Trityl Chloride (1.0-1.2 equiv.), Et₃N or DIPEA (1.1-1.5 equiv.)DCM or THFRT12-24 h-[13]
Deprotection N-Trityl Indazole, Trifluoroacetic acid (TFA) or Acetic acidDCM---[13][15]
Deprotection N-Trityl Indazole, Mild aqueous acid----[16]

Visualizing Protecting Group Strategies

Diagrams can help illustrate the logic and workflow of employing protecting groups in a multi-step synthesis.

Indazole_Protecting_Group_Workflow General Workflow for Indazole Synthesis cluster_0 Strategy Start Indazole Substrate Protect N-Protection (e.g., Boc, SEM, Tr) Start->Protect Select PG Functionalize C-3 or N-Functionalization (e.g., Lithiation, Coupling) Protect->Functionalize Stable PG Deprotect Deprotection Functionalize->Deprotect Mild Removal Product Final Product Deprotect->Product Orthogonal_Protection_Strategy Orthogonal Protecting Group Logic cluster_N1 N1-Position cluster_N2 N2-Position / Other Group Indazole Indazole with Multiple Functional Groups N1_Protect Protect N1 with PG1 (e.g., Boc) Indazole->N1_Protect N2_Protect Protect Other Group with PG2 (e.g., SEM) Indazole->N2_Protect Reaction1 Perform Reaction A N1_Protect->Reaction1 Deprotect1 Selectively Remove PG1 (Basic Conditions) N1_Protect->Deprotect1 N2_Protect->Reaction1 Deprotect2 Selectively Remove PG2 (Fluoride Source) N2_Protect->Deprotect2 Reaction1->Deprotect1 Reaction2 Perform Reaction B Deprotect1->Reaction2 Reaction2->Deprotect2 Final Final Product Deprotect2->Final Regioselective_Protection Regioselective N-Protection of Indazole cluster_N1 N-1 Protection (Thermodynamic) cluster_N2 N-2 Protection (Kinetic/Specific) Indazole Indazole N-1 N-2 Conditions1 Conditions: NaH, K₂CO₃ Solvent: DMF, THF Indazole->Conditions1 e.g., Boc₂O Conditions2 Conditions: SEM-Cl, Bulky Base Mildly Acidic Indazole->Conditions2 e.g., SEM-Cl Product1 N-1 Protected Indazole Conditions1->Product1 Product2 N-2 Protected Indazole Conditions2->Product2

References

Application Note and Protocol: Purification of 1-Methyl-1H-indazole-3-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-1H-indazole-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antiemetic drug Granisetron.[1] The purity of this intermediate is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid organic compounds, offering an effective method to remove impurities and obtain a product with high crystallinity and purity. This document provides a detailed protocol for the purification of this compound via recrystallization, including solvent selection, a step-by-step procedure, and methods for assessing purity.

Physicochemical Properties and Impurity Profile

A summary of the key physical properties of this compound and its common impurities is presented in the table below. Understanding these properties is crucial for selecting an appropriate recrystallization solvent and conditions.

PropertyThis compoundCommon Impurities
Appearance White to off-white crystalline powder[1]-
Molecular Formula C₉H₈N₂O₂[1]-
Molecular Weight 176.17 g/mol [1]-
Melting Point 213-218 °C[1]Varies depending on the impurity
Solubility Soluble in methanol[1]Varies
Common Impurities Indazole-3-carboxylic acid, 2-Methyl-1H-indazole-3-carboxylic acid[1][2]-

Recrystallization Workflow

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Filtration cluster_2 Crystallization cluster_3 Isolation & Drying A Crude 1-Methyl-1H-indazole- 3-carboxylic acid B Add minimal hot solvent A->B C Stir and heat to dissolve B->C D Hot gravity filtration (if insoluble impurities exist) C->D E Slow cooling to room temperature D->E F Cool in ice bath E->F G Vacuum filtration F->G H Wash with cold solvent G->H I Dry the purified crystals H->I J J I->J Purity Assessment (HPLC, MP, NMR)

Caption: Workflow for the purification of this compound.

Experimental Protocol: Recrystallization of this compound

This protocol details the procedure for purifying crude this compound using a mixed solvent system of methanol (B129727) and water. This system is effective as the compound is soluble in hot methanol and less soluble at colder temperatures, while water acts as an anti-solvent to promote crystallization.

Materials and Equipment:

  • Crude this compound

  • Methanol (ACS grade or higher)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a stirrer

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula and glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection and Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask.

    • For every 1 gram of crude material, start by adding 5-10 mL of methanol.

    • Heat the mixture to a gentle reflux with stirring. Add more methanol dropwise until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% w/w of the solute).

    • Return the mixture to a gentle boil for 5-10 minutes.

  • Hot Filtration:

    • If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Preheat a separate Erlenmeyer flask and a funnel with a small amount of hot methanol to prevent premature crystallization.

    • Quickly filter the hot solution through a fluted filter paper into the preheated flask.

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass or loosely with aluminum foil and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of a cold 3:7 methanol/water mixture.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold methanol/water mixture to remove any residual soluble impurities.[2]

  • Drying:

    • Transfer the purified crystals to a watch glass or a drying dish.

    • Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Purity Assessment

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value (213-218 °C) is indicative of high purity.[1] Impurities will typically cause a depression and broadening of the melting point range.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying the purity and identifying any remaining impurities. A purity of ≥99.0% is often desired for pharmaceutical intermediates.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the purified compound and to detect any structural isomers or other impurities.

By following this detailed protocol, researchers and drug development professionals can effectively purify this compound to a high degree of purity, suitable for its use in further synthetic applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Methyl-1H-indazole-3-carboxylic acid (1-MICA), a key intermediate in the production of pharmaceuticals like Granisetron.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound (1-MICA)?

A1: The most prevalent method is the direct N-methylation of indazole-3-carboxylic acid (ICA). This process involves reacting ICA with a methylating agent in the presence of a base. A key challenge is achieving selective methylation at the N1 position to maximize the yield of the desired 1-MICA isomer over the undesired 2-MICA isomer.

Q2: What are the typical methylating agents and bases used in this synthesis?

A2: Common methylating agents include dimethyl sulfate (B86663) and iodomethane.[1][2] The choice of base is crucial for reaction selectivity. While alkali metal alkoxides like sodium methoxide (B1231860) have been used, improved yields and selectivity are often reported with oxides or alkoxides of alkaline earth metals, such as barium oxide or calcium methoxide.[1]

Q3: What are the main impurities or side products I should be aware of?

A3: The primary impurity is the isomeric byproduct, 2-Methyl-1H-indazole-3-carboxylic acid (2-MICA).[1] Other potential impurities include unreacted indazole-3-carboxylic acid (ICA) and esterified side-products, such as the methyl esters of 1-MICA and 2-MICA, particularly if the reaction conditions are not carefully controlled.[1]

Q4: Is it possible to synthesize 1-MICA by methylating the ester of indazole-3-carboxylic acid first?

A4: Yes, it is possible to first synthesize 1H-indazole-3-carboxylic acid methyl ester and then perform the N-methylation.[3] However, this route requires an additional hydrolysis step to convert the methyl ester back to the carboxylic acid, which can result in lower overall yields and is often considered a less desirable pathway.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1-MICA.

Problem 1: Low Yield of 1-MICA

A low yield of the desired product can be attributed to several factors, including incomplete reaction, formation of side products, or mechanical losses during workup and purification.

Possible Cause Suggested Solution
Suboptimal Base The use of alkali metal alkoxides (e.g., sodium methoxide) can lead to poor selectivity and the formation of a significant amount of the 2-MICA isomer.[2] Consider switching to an alkaline earth metal oxide or alkoxide, such as barium oxide or calcium methoxide, which has been shown to improve selectivity for the N1 position.[1]
Insufficient Methylating Agent An inadequate amount of the methylating agent can lead to incomplete conversion of the starting material. Using a molar excess (e.g., 2 equivalents) of the methylating agent, such as dimethyl sulfate or iodomethane, is often beneficial.[1][2]
Inefficient Reaction Time/Temperature The reaction may not have proceeded to completion. Monitor the reaction progress using HPLC.[1] Ensure adequate reflux time (e.g., several hours) after the addition of the methylating agent.[1]
Poor Precipitation/Isolation The pH adjustment during workup is critical for precipitating the product. Carefully adjust the pH to approximately 4 to ensure optimal precipitation of crude 1-MICA.[1] The crude product can be further purified by slurrying in a solvent mixture like methanol-water or just water to remove impurities.[1]

Problem 2: High Percentage of 2-MICA Isomer in the Product Mixture

The formation of the undesired 2-MICA isomer is a common challenge that directly impacts the purity and yield of the final product.

Possible Cause Suggested Solution
Choice of Base As mentioned, the base plays a critical role in directing the methylation to the N1 position. The use of alkaline earth metal oxides or alkoxides is believed to proceed through a dianion intermediate which favors the formation of 1-MICA.[2] A switch from sodium methoxide to calcium methoxide or barium oxide can significantly reduce the formation of the 2-MICA isomer.[1]
Reaction Solvent The reaction is typically carried out in a polar solvent like a lower alkanol (e.g., methanol, 1-propanol).[1] The solvent does not need to be anhydrous when using alkaline earth metal bases.[1]

Below is a troubleshooting workflow for addressing low yield and high isomer formation.

G start Low Yield or High 2-MICA Content check_base Analyze Base Used start->check_base alkali_metal Alkali Metal Alkoxide (e.g., NaOMe)? check_base->alkali_metal switch_base Switch to Alkaline Earth Metal Oxide/Alkoxide (e.g., BaO, Ca(OMe)2) alkali_metal->switch_base Yes check_reagents Review Reagent Stoichiometry alkali_metal->check_reagents No switch_base->check_reagents methylating_agent Methylating Agent < 2 equivalents? check_reagents->methylating_agent increase_reagent Increase Methylating Agent (e.g., Me2SO4) to ~2 eq. methylating_agent->increase_reagent Yes check_conditions Examine Reaction Conditions methylating_agent->check_conditions No increase_reagent->check_conditions monitor_reaction Monitor reaction progress via HPLC. Adjust reflux time as needed. check_conditions->monitor_reaction check_workup Review Workup Procedure monitor_reaction->check_workup ph_adjust pH not optimal for precipitation? check_workup->ph_adjust optimize_ph Adjust pH to ~4 for precipitation. ph_adjust->optimize_ph Yes purify Purify by slurrying in water or methanol/water. ph_adjust->purify No optimize_ph->purify end Improved Yield and Purity purify->end

Caption: Troubleshooting workflow for 1-MICA synthesis.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes quantitative data from various experimental conditions to highlight the impact of the chosen base on yield and product distribution.

BaseMethylating Agent (equiv.)SolventReaction Time (h)1-MICA (%)2-MICA (%)ICA (%)Isolated Yield (%)Purity by HPLC (%)Reference
Calcium Methoxide (2)Dimethyl Sulfate (2)Methanol499.140.160.7183.899.91[1]
Barium Oxide (2)Dimethyl Sulfate (2)1-Propanol398.880.540.57--[1]
Sodium Methoxide (3)Iodomethane (3)Methanol2495.070.464.4765.499.88[1]
Sodium Hydride (1.1)Methyl Iodide (1.9)DMF----55-[3]

Experimental Protocols

Key Synthesis Pathway

The synthesis of 1-MICA from ICA is a selective N-methylation reaction. The primary challenge is to favor methylation at the N1 position over the N2 position.

G cluster_0 Synthesis of this compound ICA Indazole-3-carboxylic acid (ICA) Base Base (e.g., Ca(OMe)2) ICA->Base + Me_agent Methylating Agent (e.g., Me2SO4) Base->Me_agent + MICA_1 This compound (Desired Product) Me_agent->MICA_1 N1-Methylation (Favored) MICA_2 2-Methyl-1H-indazole-3-carboxylic acid (Side Product) Me_agent->MICA_2 N2-Methylation (Minor)

Caption: N-methylation of ICA to form 1-MICA and 2-MICA.

Detailed Methodology: High-Selectivity Synthesis of 1-MICA using Calcium Methoxide [1]

This protocol is adapted from a patented high-yield process.

  • Reaction Setup: Under a nitrogen atmosphere, add calcium methoxide (2.0 molar equivalents) to technical methanol.

  • Heating: Heat the mixture under reflux for 2 hours.

  • Addition of ICA: Add indazole-3-carboxylic acid (ICA) (1.0 molar equivalent) to the mixture and continue heating under reflux for another 2 hours.

  • Addition of Methylating Agent: Add dimethyl sulfate (2.0 molar equivalents) dropwise to the refluxing mixture over a period of 2 hours.

  • Reaction Completion: Continue to heat under reflux for an additional 2 hours. The reaction progress can be monitored by HPLC.

  • Workup - Hydrolysis: Cool the mixture and add water. Adjust the pH to approximately 14 with an aqueous sodium hydroxide (B78521) solution to hydrolyze any ester byproducts.

  • Workup - Precipitation: Acidify the mixture with concentrated hydrochloric acid to a pH of about 4 to precipitate the crude 1-MICA.

  • Purification: Collect the solid product by filtration. Purify the crude product by creating a slurry in water at room temperature for 4 hours.

  • Final Product: Collect the purified solid by filtration, wash with water, and dry in an oven at 50°C overnight to yield pure 1-MICA.

References

Indazole Methylation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered during indazole methylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during indazole methylation?

The most prevalent side reaction in indazole methylation is the formation of a mixture of N1 and N2 regioisomers.[1][2][3][4] The indazole ring has two nucleophilic nitrogen atoms, N1 and N2, both of which can be methylated, leading to a loss of selectivity and purification challenges.[1][4] In some cases, dimethylated byproducts can also be formed.[2]

Q2: Why am I getting a mixture of N1 and N2 methylated products?

The formation of a mixture of N1 and N2 isomers is a result of the competing reaction pathways governed by kinetic and thermodynamic control.[1][2] The 1H-indazole tautomer is generally more stable than the 2H-tautomer, making the N1-methylated product the thermodynamically favored isomer.[1][3][5] Conversely, the N2-methylated product is often the kinetically favored isomer.[1][2] The reaction conditions you employ will dictate which pathway is favored.

Q3: How can I selectively synthesize the N1-methylated indazole?

To favor the thermodynamically stable N1-isomer, you should use conditions that allow for equilibration.[1] A common and effective method is to use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF).[1][6] This combination generally provides high N1-selectivity.[6]

Q4: What conditions favor the formation of the N2-methylated indazole?

To obtain the kinetically favored N2-isomer, you should employ conditions that are not under thermodynamic control. For example, using reagents like dimethyl carbonate with a base such as DABCO in DMF has been shown to be effective for the synthesis of the N2-isomer of 3-methyl-6-nitro-1H-indazole, which is a key intermediate for the drug Pazopanib.[1] Mild acidic conditions can also promote regioselective alkylation at the N2 position.[2]

Q5: Do substituents on the indazole ring affect the methylation regioselectivity?

Yes, both electronic and steric effects of substituents on the indazole ring play a crucial role in directing the methylation.[4][7][8] For instance, a bulky substituent at the C7 position can sterically hinder the N1 position, thereby favoring methylation at the N2 position.[4] Electron-withdrawing or electron-donating groups will also influence the nucleophilicity of the nitrogen atoms and can affect the N1/N2 ratio.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor N1/N2 Regioselectivity Reaction conditions are not optimized for either kinetic or thermodynamic control.To favor the N1 isomer , use a strong base like NaH in an aprotic solvent like THF.[1][6] To favor the N2 isomer , consider using a milder base and a suitable methylating agent, such as dimethyl carbonate with DABCO in DMF.[1]
Formation of Dimethylated Byproducts Excess methylating agent or prolonged reaction times.Use a stoichiometric amount of the methylating agent (e.g., 1.1-1.2 equivalents). Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Low Reaction Yield Incomplete deprotonation, inactive reagents, or inappropriate temperature.Ensure the base is fresh and added portion-wise at a controlled temperature (e.g., 0 °C for NaH). Use anhydrous solvents. Optimize the reaction temperature; some reactions may require heating to proceed to completion.
Difficulty in Separating N1 and N2 Isomers The isomers have very similar polarities.Purification by column chromatography on silica (B1680970) gel is the standard method.[1] You may need to screen different solvent systems to achieve optimal separation.

Experimental Protocols

Protocol 1: Selective N1-Methylation of 3-Methyl-6-nitro-1H-indazole (Thermodynamic Control)
  • Reagents and Materials:

    • 3-methyl-6-nitro-1H-indazole

    • Sodium hydride (NaH)

    • Anhydrous Tetrahydrofuran (THF)

    • Methyl iodide or Dimethyl sulfate

    • Saturated aqueous NH₄Cl solution

  • Procedure:

    • To a stirred solution of 3-methyl-6-nitro-1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere, add sodium hydride (1.2 equiv) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add the methylating agent (1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Selective N2-Methylation of 3-Methyl-6-nitro-1H-indazole (Kinetic Control)
  • Reagents and Materials:

    • 3-methyl-6-nitro-1H-indazole

    • Triethylenediamine (DABCO)

    • N,N-Dimethylformamide (DMF)

    • Dimethyl carbonate (DMC)

    • Water

  • Procedure:

    • Dissolve 3-methyl-6-nitro-1H-indazole (1.0 equiv) and triethylenediamine (1.0 equiv) in DMF.

    • Stir the reaction mixture at room temperature for 15 minutes.

    • Slowly add dimethyl carbonate (1.2 equiv) dropwise to the mixture.

    • Heat the reaction system to reflux and continue stirring for 6 hours.

    • After completion, cool the mixture to room temperature.

    • Add water to precipitate the product.

    • Collect the solid product by filtration and dry.[1]

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of 6-nitro-1H-indazole Methylation

Methylating Agent Base/Acid Solvent N1-isomer Yield N2-isomer Yield Other Products Reference
Methyl iodide-Sealed tube (100 °C)--Regioselective for N2[2]
Dimethyl sulfateKOH- (45 °C)42%44%-[2]
Methyl iodide--10%50%17% dimethylated[2]
Methyl toluene-p-sulfonate---50%25% starting material recovered[2]
DiazomethaneBF₃·Et₂O- (70 °C)75%--[2]

Visualizations

IndazoleMethylationPathways cluster_conditions1 Thermodynamic Control cluster_conditions2 Kinetic Control Indazole Indazole N1_Product N1-Methylated Indazole (Thermodynamic Product) Indazole->N1_Product More Stable Product N2_Product N2-Methylated Indazole (Kinetic Product) Indazole->N2_Product Faster Formation NaH, THF NaH, THF DABCO, DMC, DMF DABCO, DMC, DMF

Caption: Reaction pathways for indazole methylation.

TroubleshootingWorkflow Start Start: Poor Regioselectivity (Mixture of N1 and N2) Desired_Product What is the desired product? Start->Desired_Product N1_Path N1-Isomer (Thermodynamic) Desired_Product->N1_Path N1 N2_Path N2-Isomer (Kinetic) Desired_Product->N2_Path N2 Conditions_N1 Use Strong Base (e.g., NaH) in Aprotic Solvent (e.g., THF) N1_Path->Conditions_N1 Conditions_N2 Use Milder Conditions (e.g., DABCO, DMC in DMF) N2_Path->Conditions_N2 End Achieve Higher Selectivity Conditions_N1->End Conditions_N2->End

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Regioselective N-Alkylation of Indazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the regioselective N-alkylation of indazole-3-carboxylic acid and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions and detailed protocols to help optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of indazole-3-carboxylic acid?

A: The main challenge is controlling the regioselectivity of the alkylation. The indazole ring has two nucleophilic nitrogen atoms, N1 and N2, which can both be alkylated, often resulting in a mixture of N1 and N2 regioisomers.[1][2] Efficiently synthesizing and isolating the desired single regioisomer can be difficult and may negatively impact the overall yield.[2][3][4] Separating these isomers can also be challenging due to their similar physical properties.[5]

Q2: What key factors influence whether alkylation occurs at the N1 or N2 position?

A: The regiochemical outcome is a delicate balance of several factors:

  • Reaction Conditions (Base and Solvent): This is a critical factor. The combination of a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) is well-established to favor N1-alkylation.[3][5][6] Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often produce mixtures.[1][7][8]

  • Substituents on the Indazole Ring: The electronic and steric properties of substituents play a major role. Bulky groups at the C3 position tend to favor N1-alkylation due to steric hindrance around the N2 position.[3][6] Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position can strongly direct alkylation to the N2 position.[2][3][4][5]

  • Nature of the Alkylating Agent: The reactivity and structure of the electrophile can also influence the N1/N2 ratio.[5][6]

  • Counter-ion and Chelation: The cation from the base can coordinate with a substituent on the indazole ring, thereby directing the alkylation. For instance, the sodium cation from NaH is believed to chelate with the C3-carboxylate group, sterically blocking the N2 position and favoring N1 attack.[1] Cesium carbonate (Cs₂CO₃) has also been used to achieve N1-selectivity, potentially through a similar chelation mechanism.[5][9]

Q3: Why is the N1-substituted indazole often the thermodynamic product?

A: The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the corresponding 2H-tautomer.[6][10] Therefore, under conditions that allow for equilibrium, the formation of the more stable N1-alkylated product is often favored.[11] Reactions run at higher temperatures can also favor the thermodynamic product.[12]

Q4: How can I selectively synthesize the N2-alkylated product?

A: Achieving N2 selectivity often requires specific conditions that favor kinetic control or utilize particular reagents.

  • Mitsunobu Conditions: The Mitsunobu reaction has been shown to favor the formation of the N2-regioisomer.[3][10]

  • Acid Catalysis: Using trifluoromethanesulfonic acid (TfOH) as a catalyst with diazo compounds as the alkylating agent can provide excellent N2-selectivity.[5][13] Other strong acids have also been found to promote N2-alkylation.[14]

  • Substituent Effects: As mentioned, introducing an electron-withdrawing or sterically hindering group at the C7 position can effectively block the N1 position and direct alkylation to N2.[2][4][5][11]

Troubleshooting Guide

Problem: Poor N1/N2 Regioselectivity (Mixture of Isomers)

  • Potential Cause: Reaction conditions (base, solvent, temperature) are not optimal for directing the alkylation to a single nitrogen.

  • Suggested Solutions:

    • For N1-Selectivity: The most robust method is using sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF).[3][4][5][15] This combination frequently yields >99% N1 regioselectivity, especially for indazoles with C3-substituents like carboxymethyl or carboxamide groups.[2][3][4][15] The formation of a tight ion pair or a chelated intermediate is believed to direct alkylation to the N1 position.[1][5]

    • For N2-Selectivity: Explore Mitsunobu conditions, which have a known preference for yielding the N2 product.[3][10] Alternatively, a metal-free catalysis system using TfOH with diazo compounds as the alkylating agent affords N2-alkylated products with high regioselectivity.[5][13]

    • Change the Cation: If using a carbonate base, consider switching to cesium carbonate (Cs₂CO₃). The larger cesium ion can sometimes enhance N1-selectivity through chelation.[5][9]

Problem: Low Reaction Yield

  • Potential Cause: Incomplete reaction, side product formation, or poor deprotonation of the indazole N-H.

  • Suggested Solutions:

    • Ensure Anhydrous Conditions: When using highly reactive bases like NaH, the presence of water can quench the base and inhibit the reaction. Ensure all glassware is flame-dried and solvents are anhydrous.[5]

    • Optimize Temperature: Some reactions require heating to proceed to completion.[5] For example, reactions with Cs₂CO₃ in dioxane have shown significant yield improvement when heated.[5]

    • Check Alkylating Agent: The choice of alkylating agent can impact the yield. Primary alkyl halides and tosylates are often effective electrophiles.[3][4][5]

    • Verify Deprotonation: Incomplete deprotonation of the imidazole (B134444) ring reduces its nucleophilicity.[16] Ensure you are using a sufficient equivalent of a strong base and allow adequate time for the deprotonation to occur before adding the electrophile.[12]

Problem: Difficulty in Separating N1 and N2 Isomers

  • Potential Cause: The N1 and N2 isomers often have very similar physical properties (e.g., polarity), making chromatographic separation difficult.[5]

  • Suggested Solutions:

    • Optimize Chromatography: While not a direct solution to selectivity, careful optimization of chromatographic conditions is crucial if a mixture is unavoidable. Experiment with different column stationary phases (e.g., silica (B1680970) gel, alumina) and various eluent systems to improve separation.[5]

    • Consider Derivatization: It may be possible to derivatize the mixture to facilitate separation. After the isomers are separated, the directing group can be removed if possible.[5]

    • Focus on Reaction Selectivity: The most effective solution is to reinvest in optimizing the reaction to avoid forming a mixture in the first place, using the strategies outlined above.

Data Presentation: Regioselectivity of Indazole Alkylation

The following tables summarize quantitative data on the N-alkylation of indazole-3-carboxylic acid and related derivatives, highlighting the regioselectivity achieved under different reaction conditions.

Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity

Indazole SubstrateAlkylating AgentBase/ReagentSolventN1:N2 RatioTotal Yield (%)Reference
Indazole-3-carboxylic acidAlkyl BromideNaHTHFSelective N151-96[15][17][18]
3-Carboxymethyl indazoleAlkyl BromideNaHTHF>99:1-[3][17]
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl IodideNaHDMF38:4684[9][17]
1H-IndazoleIsobutyl BromideK₂CO₃DMF58:4272[8][17]
Methyl 1H-indazole-3-carboxylaten-Pentyl BromideNaHTHF>99:1High[3]
Methyl 1H-indazole-3-carboxylaten-PentanolDEAD, PPh₃THF1:2.578[3][10]

Table 2: Influence of Indazole Ring Substituents (Conditions: NaH in THF)

Substituent at C3N1:N2 RatioReference
-CO₂Me>99:1[3]
-tert-Butyl>99:1[3][4]
-COMe>99:1[3][4]
-CONH₂>99:1[3][4]
Substituent at C7 N1:N2 Ratio Reference
-NO₂4:96[3][4]
-CO₂Me<4:96[3][4]

Experimental Protocols

Protocol 1: Selective N1-Alkylation using NaH/THF (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N1 position and is particularly effective for various C3-substituted indazoles.[5][11]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the indazole-3-carboxylic acid or its ester derivative (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the substrate (typically at a concentration of 0.1-0.2 M).[11]

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.[1][11] Hydrogen gas evolution may be observed.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.[11]

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the suspension at room temperature.[1][11]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[5][11]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.[5] Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the N1-alkylated indazole.[5]

Protocol 2: Selective N2-Alkylation using TfOH/Diazo Compounds (Kinetic Control)

This method provides high regioselectivity for the N2 position under metal-free conditions.[5][13]

  • Preparation: In a sealed tube, dissolve the 1H-indazole substrate (1.0 equiv) and the diazo compound (1.5 equiv) in 1,2-dichloroethane (B1671644) (DCE).[5]

  • Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 0.2 equiv) to the solution.[5]

  • Reaction: Stir the reaction mixture at 50 °C and monitor its progress by TLC or LC-MS.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.[5]

  • Purification: Purify the resulting residue by preparative thin-layer chromatography (PTLC) or column chromatography to yield the pure N2-alkylated indazole.[5]

Visualizations

G start Goal: N-Alkylation of Indazole-3-Carboxylic Acid decision Desired Regioisomer? start->decision n1_path N1-Alkylated Product (Thermodynamic) decision->n1_path  N1 n2_path N2-Alkylated Product (Kinetic) decision->n2_path  N2 n1_cond Conditions: • Base: NaH • Solvent: Anhydrous THF • Optional: Bulky C3-substituent n1_path->n1_cond n2_cond Conditions: • Mitsunobu Reaction (DEAD, PPh₃) • TfOH catalyst with Diazo compound • C7 Electron-Withdrawing Group n2_path->n2_cond product_n1 Selective N1-Product n1_cond->product_n1 product_n2 Selective N2-Product n2_cond->product_n2

Caption: Decision workflow for controlling N1/N2 regioselectivity.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Alkylation cluster_workup 3. Workup & Purification start Indazole Substrate (1.0 equiv) reagents Add Anhydrous Solvent (e.g., THF, DMF) start->reagents base Add Base (e.g., NaH, K₂CO₃) reagents->base deprotonation Stir for Deprotonation (e.g., 0°C to RT) base->deprotonation alkylating_agent Add Alkylating Agent (R-X, 1.1 equiv) deprotonation->alkylating_agent reaction Stir at RT or Heat (Monitor by TLC/LC-MS) alkylating_agent->reaction quench Quench Reaction (e.g., sat. aq. NH₄Cl) reaction->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product Isolated N-Alkylated Indazole purify->product

Caption: A generalized experimental workflow for N-alkylation.

G center N1 vs. N2 Regioselectivity base_solvent Base & Solvent (e.g., NaH/THF vs K₂CO₃/DMF) base_solvent->center substituents Ring Substituents (Steric & Electronic Effects) substituents->center electrophile Alkylating Agent (Reactivity & Structure) electrophile->center control Thermodynamic vs. Kinetic Control control->center

Caption: Key factors influencing the regioselectivity of indazole N-alkylation.

References

Technical Support Center: Purification of 1-Methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Methyl-1H-indazole-3-carboxylic acid from its common isomeric impurity, 2-Methyl-2H-indazole-3-carboxylic acid, and other process-related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary impurity is the isomeric 2-Methyl-2H-indazole-3-carboxylic acid, which forms concurrently during the methylation of the indazole-3-carboxylic acid starting material.[1][2][3] Other potential impurities include unreacted starting materials, byproducts from side reactions, and residual solvents.[4]

Q2: What are the recommended methods for purifying crude this compound?

A2: The most effective and commonly employed purification techniques are recrystallization and column chromatography.[1][4][5][6] Acid-base extraction can also be utilized as a supplementary purification step.[4]

Q3: How can I confirm the purity and isomeric identity of the final product?

A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for determining quantitative purity.[2][4] Melting point analysis provides a preliminary indication of purity, as impurities will broaden and lower the melting range.[4] For unambiguous structural confirmation and to differentiate between the N-1 and N-2 isomers, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[4] UV derivative spectrophotometry can also be a powerful tool for distinguishing between the N1 and N2 substituted isomers.[7]

Q4: Is there a significant difference in properties between the 1-methyl and 2-methyl isomers that can be exploited for separation?

A4: Yes, the two isomers often exhibit different solubilities in various organic solvents, which is the basis for their separation by recrystallization.[2][5] During column chromatography, they also display different affinities for the stationary phase, allowing for their separation, with the N-1 isomer typically eluting first.[1]

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis

Symptom: HPLC or NMR analysis of the crude product shows a significant percentage of the 2-Methyl-2H-indazole-3-carboxylic acid isomer.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Non-selective methylation conditions. Optimize the reaction conditions. The choice of base, solvent, and methylating agent can influence the N1/N2 selectivity. Some sources suggest that using specific alkali metal alkoxides in polar solvents can favor the formation of the desired 1-methyl isomer.[2][3]
Inadequate initial work-up. Ensure the post-reaction work-up effectively removes a majority of the unreacted starting materials and soluble byproducts before attempting purification of the isomeric mixture.
Issue 2: "Oiling Out" During Recrystallization

Symptom: The compound precipitates as an oil instead of solid crystals upon cooling the recrystallization solvent.[4]

Possible Causes & Solutions:

Possible CauseRecommended Solution
The solution is too concentrated. Re-heat the flask to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation.
The cooling rate is too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. A slower cooling rate promotes the formation of well-defined crystals.
Inappropriate solvent system. The chosen solvent or solvent mixture may not be ideal. Experiment with different solvent systems. A mixed solvent system is often effective for separating the 1- and 2-methyl isomers.[5]
Issue 3: Poor Separation of Isomers by Column Chromatography

Symptom: The collected fractions from column chromatography show significant cross-contamination of the 1-methyl and 2-methyl isomers.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate solvent system (eluent). Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides the best separation between the two isomers. A common mobile phase for similar compounds is a mixture of ethyl acetate (B1210297) and petroleum ether.[6]
Column overloading. The amount of crude material loaded onto the column is too high for the column size. Use a larger column or reduce the amount of material being purified in a single run.
Poor column packing. Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

  • Solvent Selection: Based on literature and experimental screening, a mixed solvent system of ethanol (B145695) and water or a single solvent like petroleum ether can be effective.[2][3][5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot solvent (or the more soluble solvent of a mixed pair).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[8]

    • Mixed Solvent: If using a mixed solvent system, add the second solvent (in which the compound is less soluble) dropwise to the hot solution until slight turbidity persists. Reheat to obtain a clear solution, then cool slowly.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 50°C) overnight to remove residual solvent.[2]

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Use silica (B1680970) gel as the stationary phase.

  • Eluent Selection: A mixture of ethyl acetate and petroleum ether (e.g., in a 1:2 ratio) has been shown to be effective.[6] Optimize the ratio using TLC for the best separation.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent and pack the column, ensuring there are no air bubbles or cracks.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin elution with the chosen solvent system, collecting fractions. The N-1 isomer is reported to elute before the N-2 isomer.[1]

  • Analysis: Monitor the fractions by TLC to identify those containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under vacuum.

Quantitative Data

Purification MethodStarting MaterialProductPurity (by HPLC)YieldReference
RecrystallizationCrude mixture of 1- and 2-methyl isomersThis compound99.88%65.4%[2]
RecrystallizationCrude mixture of 1- and 2-methyl isomersThis compound99.87%79.2%[2]
Recrystallization with water slurryCrude 1-MICAThis compound99.91%83.8%[2]
RecrystallizationMixture of 1- and 2-substituted indazole isomersSingle isomer>99%Not Specified[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Indazole-3-carboxylic acid methylation Methylation Reaction start->methylation crude Crude Product (Mixture of N1 and N2 isomers) methylation->crude recrystallization Recrystallization crude->recrystallization Option 1 column_chromatography Column Chromatography crude->column_chromatography Option 2 analysis Purity & Structural Analysis (HPLC, NMR, MS, MP) recrystallization->analysis column_chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General experimental workflow from synthesis to purification and analysis.

troubleshooting_logic start Crude Product Analysis purity_check Is Purity > 99%? start->purity_check final_product Final Product purity_check->final_product Yes purification_step Select Purification Method (Recrystallization or Chromatography) purity_check->purification_step No recrystallization_issue Recrystallization Problem? purification_step->recrystallization_issue Recrystallization Chosen chromatography_issue Poor Chromatographic Separation? purification_step->chromatography_issue Chromatography Chosen recrystallization_issue->purity_check No oiling_out Oiling Out? recrystallization_issue->oiling_out Yes oiling_out->purity_check No adjust_concentration Adjust Concentration / Cooling Rate oiling_out->adjust_concentration Yes adjust_concentration->recrystallization_issue chromatography_issue->purity_check No optimize_eluent Optimize Eluent / Column Conditions chromatography_issue->optimize_eluent Yes optimize_eluent->chromatography_issue

Caption: Troubleshooting decision tree for the purification process.

References

Technical Support Center: Troubleshooting Unexpected Peaks in the NMR Spectrum of Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and characterization of indazoles, with a specific focus on interpreting Nuclear Magnetic Resonance (NMR) spectra.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows a broad singlet around 13 ppm. What is this peak?

A broad singlet observed in the downfield region of the ¹H NMR spectrum, typically around 13 ppm in DMSO-d₆, is characteristic of the N-H proton of the 1H-indazole tautomer.[1][2] The chemical shift of this proton can be sensitive to solvent, concentration, and temperature. Its broadness is often due to quadrupole broadening from the adjacent nitrogen atom and chemical exchange.

Q2: I see two distinct sets of aromatic signals in my NMR. Does this indicate an impurity?

The presence of two sets of aromatic signals may not necessarily be an impurity but could indicate the formation of regioisomers: the desired 1H-indazole and the 2H-indazole.[3] The relative positions of the substituents on the indazole ring influence the electronic environment of the aromatic protons, leading to different chemical shifts and coupling patterns for each isomer. Careful analysis of the coupling constants and chemical shifts, and comparison with literature data for both isomers, is crucial for correct assignment.[4][5]

Q3: There are unexpected peaks in the aromatic region of my ¹H NMR that don't correspond to my desired indazole product. What could they be?

Unexpected aromatic peaks can arise from several sources, including unreacted starting materials or the formation of byproducts. To identify these impurities, it is helpful to compare the chemical shifts of the unknown peaks with the known spectra of your starting materials. For example:

  • o-Toluidine: If used as a starting material, you might observe multiplets in the range of 6.5-7.1 ppm.

  • 2-Bromobenzaldehyde (B122850): Unreacted 2-bromobenzaldehyde will show a characteristic aldehyde proton singlet around 10.3 ppm and aromatic signals between 7.4 and 7.9 ppm.

  • N-acetyl-o-toluidine: If this intermediate is present, you would expect to see a methyl singlet around 2.1 ppm and aromatic signals.[6]

  • 2-Aminoacetophenone: This starting material or intermediate will show a methyl singlet around 2.6 ppm and aromatic protons in the region of 6.5-7.8 ppm.

Q4: I have some aliphatic signals that I wasn't expecting. What is their likely origin?

Unforeseen aliphatic signals often originate from residual solvents used during the synthesis or purification steps. Comparing the chemical shifts and multiplicities of these peaks with a standard NMR solvent impurity chart is the most effective way to identify them.[7][8] Common culprits include:

  • Ethyl acetate: Typically shows a quartet around 4.1 ppm and a triplet around 1.2 ppm.

  • Hexanes: A complex multiplet around 1.25 ppm and a triplet around 0.88 ppm.

  • Dichloromethane: A singlet around 5.3 ppm.

  • Acetone: A singlet around 2.17 ppm.

Q5: My ¹³C NMR spectrum is more complex than anticipated. How can I differentiate between my product and potential byproducts?

Just as with ¹H NMR, comparing the ¹³C NMR spectrum to that of known compounds is key. The chemical shifts of the carbon atoms in the indazole ring are distinct for the 1H- and 2H-isomers.[3] Furthermore, residual starting materials and byproducts will have their own characteristic carbon signals. For instance, the carbonyl carbon of unreacted 2-bromobenzaldehyde will appear around 192 ppm, while the acetyl methyl carbon of N-acetyl-o-toluidine will be around 24 ppm.[6]

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Aromatic Region

Symptoms: The aromatic region of your ¹H NMR spectrum (typically 6.5-8.5 ppm) displays more peaks than expected for your target indazole derivative.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Unreacted Starting Materials 1. Obtain the ¹H NMR spectra of your starting materials (e.g., o-toluidine, 2-bromobenzaldehyde, 2-aminoacetophenone).2. Compare the chemical shifts and coupling patterns of the unexpected peaks with those of the starting materials.
Formation of Regioisomers (1H- vs. 2H-indazole) 1. Consult literature for the expected ¹H NMR chemical shifts of both the 1H- and 2H-indazole regioisomers of your target compound.[3]2. The chemical shift of the H3 proton is often a good diagnostic tool; it is typically more downfield in the 2H-isomer.[3]3. 2D NMR techniques like HMBC can help to definitively assign the structure by looking at correlations between the N-H proton and the carbon atoms of the ring.
Incompletely Cyclized Intermediates 1. Review your reaction mechanism to hypothesize potential stable intermediates.2. For example, in a synthesis starting from o-toluidine, an N-nitroso intermediate might be present.3. Search for NMR data of these potential intermediates to see if they match your unexpected signals.
Side-Reaction Byproducts 1. Consider possible side reactions under your experimental conditions (e.g., oxidation, dimerization).2. Techniques like LC-MS can be used to determine the molecular weight of the impurity, which can help in proposing a structure.
Issue 2: Unexpected Peaks in the Aliphatic Region

Symptoms: Your ¹H NMR spectrum shows peaks in the aliphatic region (typically 0-5 ppm) that do not belong to your target molecule.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Residual Solvents 1. Compare the chemical shifts and multiplicities of the unknown peaks to a published table of common NMR solvent impurities.[7][8]2. Be aware that the chemical shifts of residual solvents can vary slightly depending on the primary deuterated solvent used.
Grease 1. Silicone grease from glassware joints can appear as broad singlets around 0 ppm.2. Hydrocarbon grease will show broad multiplets in the 0.5-1.5 ppm range.
Byproducts with Aliphatic Groups 1. If your synthesis involves reagents with aliphatic components, consider the possibility of their incorporation into side products.

Data Presentation

Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) of Indazole and Potential Impurities in CDCl₃
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1H-Indazole ~8.10 (s, 1H, H3), 7.77 (d, 1H), 7.51 (d, 1H), 7.40 (m, 1H), 7.18 (m, 1H), NH not always observed~134.8, 140.0, 126.8, 123.1, 120.9, 120.8, 109.7[9]
o-Toluidine ~7.0 (m, 2H), ~6.7 (m, 1H), ~6.6 (m, 1H), ~3.5 (br s, 2H, NH₂), ~2.1 (s, 3H, CH₃)~144.6, 130.4, 126.8, 122.0, 118.5, 115.0, 17.3
N-acetyl-o-toluidine ~7.8 (d, 1H), ~7.2 (m, 3H), ~2.2 (s, 3H, COCH₃), ~2.1 (s, 3H, ArCH₃)~168.5 (C=O), 135.5, 130.5, 126.2, 125.5, 124.8, 24.0 (COCH₃), 17.8 (ArCH₃)[6]
2-Bromobenzaldehyde ~10.3 (s, 1H, CHO), ~7.9 (d, 1H), ~7.6 (d, 1H), ~7.4 (t, 1H)~191.5 (CHO), 135.5, 133.7, 133.5, 129.5, 127.8, 127.5
2-Aminoacetophenone ~7.7 (d, 1H), ~7.3 (t, 1H), ~6.6 (m, 2H), ~6.4 (br s, 2H, NH₂), ~2.6 (s, 3H, COCH₃)~200.5 (C=O), 151.0, 134.5, 131.5, 118.5, 116.5, 116.0, 28.0 (COCH₃)[10]
2-Azidobenzaldehyde ~10.3 (s, 1H, CHO), ~7.8 (d, 1H), ~7.1 (m, 2H)~188.3 (CHO), 146.9, 142.8, 129.0, 126.0, 124.8, 119.3[11]
Ethyl Acetate ~4.1 (q, 2H), ~2.0 (s, 3H), ~1.2 (t, 3H)~171.1, 60.3, 21.0, 14.2
Hexane ~1.25 (m), ~0.88 (t)~31.9, 22.8, 14.3

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and spectrometer frequency.

Experimental Protocols

General Protocol for Indazole Synthesis via Davis-Beirut Reaction

The Davis-Beirut reaction provides a route to 2H-indazoles from o-nitrobenzylamines. A typical procedure is as follows:

  • Preparation of the o-nitrobenzylamine: React an appropriate o-nitrobenzyl bromide with a primary amine in a suitable solvent like tetrahydrofuran (B95107) (THF).

  • Cyclization: The resulting o-nitrobenzylamine is then treated with a base, such as 5% potassium hydroxide (B78521) in an alcoholic solvent, and heated (e.g., at 60 °C for several hours) to induce cyclization to the 2H-indazole.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is typically extracted with an organic solvent. The crude product is then purified, often by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Indazole_Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product o-Nitrobenzyl_Bromide o-Nitrobenzyl Bromide o-Nitrobenzylamine o-Nitrobenzylamine o-Nitrobenzyl_Bromide->o-Nitrobenzylamine Amine Substitution Primary_Amine Primary Amine Primary_Amine->o-Nitrobenzylamine 2H_Indazole 2H-Indazole o-Nitrobenzylamine->2H_Indazole Base-catalyzed Cyclization NMR_Troubleshooting_Workflow Start Unexpected Peak in NMR Identify_Region Identify Peak Region (Aromatic vs. Aliphatic) Start->Identify_Region Aromatic_Peaks Aromatic Region (6.5-8.5 ppm) Identify_Region->Aromatic_Peaks Aromatic Aliphatic_Peaks Aliphatic Region (0-5 ppm) Identify_Region->Aliphatic_Peaks Aliphatic Compare_Starting_Materials Compare with Starting Material Spectra Aromatic_Peaks->Compare_Starting_Materials Check_Regioisomers Check for Regioisomers (1H vs. 2H) Aromatic_Peaks->Check_Regioisomers Check_Solvents Compare with Solvent Impurity Tables Aliphatic_Peaks->Check_Solvents Check_Grease Check for Grease Signals Aliphatic_Peaks->Check_Grease Impurity_Identified Impurity Identified Compare_Starting_Materials->Impurity_Identified Further_Analysis Further Analysis Needed (e.g., LC-MS) Compare_Starting_Materials->Further_Analysis Check_Regioisomers->Impurity_Identified Check_Regioisomers->Further_Analysis Check_Solvents->Impurity_Identified Check_Grease->Impurity_Identified

References

Technical Support Center: Optimizing N-Methylation of Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-methylation of indazoles. Our aim is to help you overcome common experimental challenges and optimize your reaction conditions for desired outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the N-methylation of indazoles a common challenge?

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of a mixture of N1- and N2-methylated regioisomers.[1] The indazole ring exists in two tautomeric forms, the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[1][2][3][4] Consequently, direct alkylation often yields a mixture of products, making regioselectivity a significant synthetic hurdle.[3][5][6] The final product ratio is highly dependent on the interplay between kinetic and thermodynamic control of the reaction.[1]

Q2: What are the key factors influencing N1 vs. N2 regioselectivity?

Several factors critically influence the N1/N2 ratio of the methylated products:

  • Reaction Conditions (Base and Solvent): The choice of base and solvent is paramount. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) typically favors the thermodynamically stable N1-isomer.[1][7] Conversely, conditions that favor kinetic control, such as using certain reagents under acidic conditions, can lead to the N2-isomer.[5][8]

  • Nature of the Methylating Agent: The electrophilicity and steric bulk of the methylating agent can influence the site of attack.[5][8] Common methylating agents include methyl iodide, dimethyl sulfate, and dimethyl carbonate.[1][8][9]

  • Substituents on the Indazole Ring: The electronic and steric properties of substituents on the indazole ring can direct the methylation to a specific nitrogen. Bulky groups at the C3 position may sterically hinder N2, favoring N1 alkylation. Conversely, electron-withdrawing groups at the C7 position can favor N2 substitution.[3]

  • Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable products, while N2-substituted indazoles are typically the kinetically favored products.[1][5][8] Reactions that allow for equilibration, often at higher temperatures, tend to yield the N1-isomer.[1]

Troubleshooting Guide

Problem 1: Low yield of the desired N-methylated indazole.

Possible Causes & Solutions:

  • Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the indazole.

    • Recommendation: Switch to a stronger base like sodium hydride (NaH). Ensure anhydrous conditions as protic solvents can quench the base and the indazole anion.[1][10]

  • Poor Quality Reagents: The methylating agent may have degraded.

    • Recommendation: Use a fresh bottle of the methylating agent.

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature or side reactions may occur at elevated temperatures.

    • Recommendation: Monitor the reaction by TLC or LC-MS and optimize the temperature. Some reactions may require initial cooling (e.g., 0 °C) followed by warming to room temperature.[1]

  • Steric Hindrance: Bulky substituents on the indazole or the electrophile may slow down the reaction.

    • Recommendation: Increase the reaction time and/or temperature.

Problem 2: Poor regioselectivity, obtaining a mixture of N1 and N2 isomers.

Possible Causes & Solutions:

  • Reaction Conditions Favoring a Mixture: Standard alkylation conditions, such as using potassium carbonate in DMF, can often lead to a mixture of N1 and N2 isomers.[11]

    • Recommendation for N1-selectivity (Thermodynamic Product): Use a strong base like sodium hydride (NaH) in an aprotic solvent like THF.[1][7] This setup allows for equilibration to the more stable N1-methylated product.[1]

    • Recommendation for N2-selectivity (Kinetic Product):

      • Employ reagents like dimethyl carbonate with a base such as DABCO in DMF.[1]

      • Use methyl 2,2,2-trichloroacetimidate under acidic conditions (e.g., with trifluoromethanesulfonic acid).[5][8]

      • Consider a Mitsunobu reaction, which has been shown to favor N2-alkylation for certain substrates.[6][7]

Problem 3: Formation of a quaternary 1,2-dimethylindazolium salt.

Possible Causes & Solutions:

  • Excess Methylating Agent: Using a large excess of the methylating agent can lead to over-methylation of the product.[10]

    • Recommendation: Use a controlled stoichiometric amount of the methylating agent (typically 1.0 to 1.2 equivalents). Add the methylating agent slowly to the reaction mixture to avoid localized high concentrations.[10]

  • Harsh Reaction Conditions: High temperatures can sometimes promote the formation of the quaternary salt.[10]

    • Recommendation: If possible, run the reaction at a lower temperature.

Problem 4: Difficulty in separating N1 and N2 isomers.

Possible Causes & Solutions:

  • Similar Polarity of Isomers: The N1 and N2 methylated isomers often have very similar polarities, making chromatographic separation challenging.

    • Recommendation:

      • Column Chromatography: Careful optimization of the eluent system for flash column chromatography is often required.

      • Recrystallization: If the products are crystalline, recrystallization from a suitable mixed solvent system can be an effective method for purification to obtain a single isomer with high purity.[12]

Data Presentation

Table 1: Reaction Conditions for Selective N1-Methylation of 3-Methyl-6-nitro-1H-indazole.

Methylating AgentBaseSolventTemperatureProductYieldReference
Methyl iodide or Dimethyl sulfateNaHTHF0 °C to RT1,3-dimethyl-6-nitro-1H-indazoleHigh N1-selectivity[1]

Table 2: Reaction Conditions for Selective N2-Methylation of 3-Methyl-6-nitro-1H-indazole.

Methylating AgentBaseSolventTemperatureProductYieldReference
Dimethyl carbonateDABCODMFReflux2,3-dimethyl-6-nitro-2H-indazoleNot specified[1]
Methyl 2,2,2-trichloroacetimidateTfOH (catalytic)Not specifiedNot specified2-methyl-2H-indazolesGood to excellent[8]

Experimental Protocols

Protocol 1: Selective N1-Methylation of 3-Methyl-6-nitro-1H-indazole [1]

  • To a stirred solution of 3-methyl-6-nitro-1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere, add sodium hydride (1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate 1,3-dimethyl-6-nitro-1H-indazole.

Protocol 2: Selective N2-Methylation of 3-Methyl-6-nitro-1H-indazole [1]

  • Dissolve 3-methyl-6-nitro-1H-indazole (1.0 equiv) and triethylenediamine (DABCO) (1.0 equiv) in N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Slowly add dimethyl carbonate (1.2 equiv) dropwise to the mixture.

  • Heat the reaction system to reflux temperature and continue stirring for 6 hours (monitor by TLC or LC-MS).

  • After completion, cool the mixture to room temperature.

  • Add water to precipitate the product.

  • Collect the solid product by filtration and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole.

Visualizations

N_Methylation_Troubleshooting start Start: N-Methylation of Indazole issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Low Conversion poor_selectivity Poor Regioselectivity (N1/N2 Mixture) issue->poor_selectivity Isomer Mixture purification Purification Difficulty issue->purification Impure Product check_base Check Base/Solvent: - Use stronger base (NaH) - Ensure anhydrous conditions low_yield->check_base desired_product Desired Product? poor_selectivity->desired_product separation_method Optimize Separation: - Fine-tune chromatography eluent - Attempt recrystallization purification->separation_method check_reagents Check Reagents: - Use fresh methylating agent check_base->check_reagents optimize_temp Optimize Temperature: - Monitor by TLC/LC-MS check_reagents->optimize_temp end Successful N-Methylation optimize_temp->end n1_product N1 Isomer (Thermodynamic) desired_product->n1_product N1 n2_product N2 Isomer (Kinetic) desired_product->n2_product N2 n1_conditions Use N1-Selective Conditions: - NaH in THF n1_product->n1_conditions n2_conditions Use N2-Selective Conditions: - DABCO/DMC in DMF - Acidic conditions n2_product->n2_conditions n1_conditions->end n2_conditions->end separation_method->end

Caption: Troubleshooting workflow for N-methylation of indazoles.

Reaction_Control cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control indazole Indazole Anion kinetic_path Lower Activation Energy (Faster Reaction) indazole->kinetic_path  Acidic Conditions  DABCO/DMC thermo_path Higher Activation Energy (Reversible/Equilibration) indazole->thermo_path  Strong Base (NaH)  Higher Temp n2_product N2-Methylated Indazole (Kinetic Product) kinetic_path->n2_product n1_product N1-Methylated Indazole (Thermodynamic Product) n2_product->n1_product Equilibration (if possible) thermo_path->n1_product

Caption: Kinetic vs. Thermodynamic control in indazole methylation.

References

Technical Support Center: Purification of Indazole Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials and other impurities from indazole syntheses.

Troubleshooting Guide

Q1: My crude indazole product shows multiple spots on TLC analysis. How do I choose the best purification method?

A1: The choice of purification method depends on the nature of the impurities and the scale of your reaction. A general approach is to first assess the polarity of your desired indazole and the impurities using Thin Layer Chromatography (TLC).

  • For non-polar impurities and a moderately polar indazole: Column chromatography is often the most effective method.[1][2][3]

  • If your indazole is a solid and significantly less soluble in a particular solvent at room temperature compared to its impurities: Recrystallization is a highly effective and scalable technique for achieving high purity.[4][5]

  • For removing acidic or basic impurities: A liquid-liquid extraction with an appropriate aqueous solution (e.g., sodium bicarbonate for acidic impurities, dilute HCl for basic impurities) can be a simple and efficient first purification step.[6]

  • For volatile indazoles or impurities: Distillation, particularly vacuum distillation for high-boiling point compounds, can be a suitable method.[6]

dot digraph "troubleshooting_flowchart" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} .dot

Caption: Decision-making flowchart for selecting a purification method.

Q2: I'm performing column chromatography, but I'm getting poor separation. What can I do?

A2: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Mobile Phase: The polarity of your eluent system is crucial. Use TLC to screen different solvent systems and gradients to maximize the separation between your product and impurities. Aim for a difference in Rf values (ΔRf) of at least 0.2.[2] You can try a shallower gradient or isocratic elution.[2]

  • Check Column Loading: Overloading the column is a common cause of poor separation. A general guideline is to use a silica (B1680970) gel to crude product weight ratio of 30:1 to 100:1.[2]

  • Sample Loading Technique: For compounds with low solubility in the initial mobile phase, use dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry powder to load onto the column.[2]

Q3: My recrystallization is not working; either no crystals form or the product "oils out". What should I do?

A3: Recrystallization issues often relate to solvent choice and saturation.

  • No Crystal Formation: This could be due to using too much solvent. Try evaporating some of the solvent to increase the concentration.[4] Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective.[4] Allowing the solution to cool more slowly can also promote crystal growth.[4][5]

  • Oiling Out: This happens when the compound's melting point is lower than the boiling point of the solvent or when there are significant impurities. Try using a lower-boiling point solvent or a solvent mixture.[3] If impurities are the issue, a pre-purification step like column chromatography might be necessary before attempting recrystallization again.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying indazoles?

A1: The most commonly employed methods for the purification of indazole derivatives are column chromatography and recrystallization.[3] Liquid-liquid extraction and distillation are also used depending on the specific properties of the compound and impurities.[6]

Q2: What level of purity can I expect from these methods?

A2: With careful execution, high purity levels can be achieved. For instance, recrystallization can yield indazole isomers with a purity of over 99%.[7] Column chromatography, often followed by recrystallization, can achieve purities of 98% or higher.[3]

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, a two-solvent system is often very effective. This typically involves a "good" solvent in which your indazole is soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible. A common example is an ethanol/water mixture.[4]

Q4: What are some common impurities in indazole synthesis?

A4: Common impurities include unreacted starting materials, reagents, and by-products from the reaction.[1][3] In the synthesis of substituted indazoles, regioisomers are a frequent impurity that requires careful purification to remove.[3]

Data on Purification Methods

Purification MethodTarget Compound ExamplePurity AchievedReference
Column ChromatographyMethyl 5-(1H-indazol-1-yl)-3-oxopentanoateHigh Purity1[1]
Recrystallization1- and 2-position substituted indazole isomers>99%7[7]
Column Chromatography3-Bromo-6-(trifluoromethyl)-1H-indazoleHigh Purity2[2]
Recrystallization7-bromo-4-chloro-1H-indazol-3-amineUp to 98%3[3]
Vacuum DistillationIndazoleHigh Purity6[6]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of an indazole derivative using silica gel column chromatography.

1. Preparation of the Column:

  • Select a glass column of an appropriate size based on the amount of crude product. A general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight.[2]

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., n-hexane).

  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica surface.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

2. Sample Loading:

  • Wet Loading: Dissolve the crude indazole in a minimal amount of the initial mobile phase or a slightly more polar solvent and carefully apply it to the top of the silica bed.

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[2]

3. Elution:

  • Begin eluting with the initial, least polar mobile phase, collecting fractions.

  • Gradually increase the polarity of the mobile phase according to a predetermined gradient (e.g., increasing the percentage of ethyl acetate (B1210297) in hexanes).

  • Monitor the elution of the product by collecting fractions and analyzing them using TLC.

4. Isolation:

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified indazole.

dot digraph "column_chromatography_workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} .dot

Caption: Experimental workflow for column chromatography purification.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the purification of a solid indazole derivative by recrystallization.

1. Solvent Selection:

  • Perform a solvent screening to find a suitable solvent or solvent system. The ideal solvent should dissolve the indazole sparingly at room temperature but have high solubility at its boiling point.[4] Common solvents to screen for indazoles include ethanol, isopropanol, ethyl acetate, toluene, and heptane, or mixtures such as ethanol/water.[4][5]

2. Dissolution:

  • Place the crude indazole in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring.

  • Continue adding small portions of the hot solvent until the compound is completely dissolved.[4]

3. Hot Filtration (Optional):

  • If there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to preheat the funnel and receiving flask to prevent premature crystallization.

4. Crystallization:

  • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.

  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]

6. Drying:

  • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[4]

dot digraph "recrystallization_workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} .dot

Caption: Experimental workflow for recrystallization.

References

Technical Support Center: Regioselective N-Methylation of Indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals aiming to minimize the formation of the 2-methyl-indazole isomer during chemical synthesis. The following information is designed to address specific experimental challenges and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the regioselectivity of indazole methylation, determining the ratio of 1-methyl-indazole to 2-methyl-indazole?

A1: The regioselectivity of indazole N-alkylation is a well-documented challenge influenced by a delicate interplay of several key factors:

  • Base and Solvent System: This is often the most critical factor. Strong, non-nucleophilic bases in aprotic solvents, such as sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), generally favor the formation of the thermodynamically more stable 1-methyl-indazole isomer.[1][2][3][4] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) can result in mixtures of both N1 and N2 isomers.[5][6][7]

  • Electronic Effects of Substituents: The electronic nature of substituents on the indazole ring can significantly direct the methylation. Electron-withdrawing groups, particularly at the C7 position (e.g., -NO₂, -CO₂Me), have been shown to favor the formation of the N2-isomer.[1][2][3]

  • Steric Hindrance: Bulky substituents on the indazole ring, especially at the C3 position, can sterically hinder the approach of the alkylating agent to the N2 position, thereby favoring methylation at the N1 position.[1][2]

  • Reaction Conditions (Kinetic vs. Thermodynamic Control): The formation of the 2-methyl-indazole is often kinetically favored, while the 1-methyl-indazole is the thermodynamically more stable product.[4][8] Conditions that allow for equilibration will typically yield a higher ratio of the N1-isomer.[3][9]

Q2: My reaction is producing a nearly 1:1 mixture of 1-methyl and 2-methyl-indazole. How can I improve the selectivity for the N1-isomer?

A2: To enhance the selectivity towards 1-methyl-indazole, it is recommended to switch to reaction conditions that favor thermodynamic control. The combination of sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF) has proven to be highly effective in achieving excellent N1-regioselectivity, often exceeding a 99:1 ratio of N1 to N2 isomers.[1][2][3][10][11]

Q3: I am observing low or no conversion of my starting indazole. What are the potential causes and solutions?

A3: Low or no conversion can stem from several issues:

  • Insufficiently Strong Base: The N-H proton of indazole is weakly acidic and requires a sufficiently strong base for complete deprotonation. If you are using a weak base like K₂CO₃, consider switching to a stronger base such as NaH or cesium carbonate (Cs₂CO₃).[5]

  • Reaction Temperature: The kinetics of the reaction might be slow at room temperature. Gently heating the reaction mixture can improve the conversion rate.[5][10][11]

  • Poor Solubility: Ensure that your starting material and base are adequately soluble in the chosen solvent. Polar aprotic solvents like THF and DMF are generally good choices.[5]

  • Inactive Methylating Agent: Verify the purity and activity of your methylating agent (e.g., methyl iodide, dimethyl sulfate), as it may have degraded during storage.[5]

Q4: Are there any conditions that selectively favor the formation of the 2-methyl-indazole isomer?

A4: Yes, certain reaction conditions are known to favor the formation of the N2-isomer. Mitsunobu conditions have demonstrated a strong preference for producing the N2-alkylated indazole.[3][10][11] Additionally, using trifluoromethanesulfonic acid (TfOH) with diazo compounds as the alkylating agent can provide excellent N2-selectivity.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor N1:N2 Regioselectivity (Mixture of Isomers) The reaction conditions are not optimized for thermodynamic control. Weaker bases like K₂CO₃ in DMF can lead to isomer mixtures.[5][6]Switch to a stronger base and a less polar aprotic solvent. The combination of NaH in anhydrous THF is highly recommended for maximizing N1-selectivity.[1][2][3][13]
Low Reaction Yield Incomplete deprotonation of the indazole, or side reactions.Ensure strictly anhydrous conditions, especially when using NaH. Optimize the reaction temperature; some reactions may require heating to 50°C for complete conversion.[10][11] Use a slight excess of the methylating agent (1.1-1.2 equivalents).[4]
Difficulty in Separating N1 and N2 Isomers The isomers often have very similar polarities, making chromatographic separation challenging.While optimizing the reaction for higher selectivity is the primary goal, if a mixture is obtained, careful optimization of column chromatography conditions (e.g., using a less polar eluent system) is necessary.
Unexpected Formation of the N2-Isomer as the Major Product The indazole substrate may contain a strong electron-withdrawing group at the C7 position, which directs alkylation to the N2 position.[1][2][3]If your substrate has such a feature, achieving high N1-selectivity via direct methylation may be challenging. Alternative synthetic strategies may need to be considered.

Data on Reaction Conditions and Isomer Ratios

The following table summarizes the impact of different reaction conditions on the N1:N2 isomer ratio for the alkylation of various indazoles.

Indazole Substrate Base Solvent Alkylating Agent Temperature N1:N2 Ratio Reference
3-carboxymethyl-1H-indazoleNaHTHFAlkyl BromideRT to 50°C>99:1[1][2]
3-tert-butyl-1H-indazoleNaHTHFAlkyl BromideRT to 50°C>99:1[1][2]
1H-indazole-3-carboxylateNaHTHFn-pentyl bromide50°C>99:1[10][11]
6-bromo-1H-indazoleK₂CO₃DMFIsobutyl bromide120°C58:42[6][7]
7-NO₂-1H-indazoleNaHTHFAlkyl BromideRT4:96[1][2][3]
1H-indazole-3-carboxylateDEAD, PPh₃THFn-pentanolRT1:2.5[10][11]

Experimental Protocols

Protocol 1: Maximizing 1-Methyl-Indazole Formation (Thermodynamic Control)

This protocol is optimized for the selective synthesis of the N1-methylated indazole isomer.

Materials:

  • Substituted 1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (MeI) or dimethyl sulfate (B86663) (DMS)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted 1H-indazole (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 mmol) portion-wise at 0°C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the mixture back down to 0°C and add the methylating agent (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. If the reaction is sluggish, it can be heated to 50°C.[10][11]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 1-methyl-indazole.

Visualizations

Reaction_Pathway Thermodynamic Thermodynamic Control (NaH, THF) Indazole Indazole Anion Thermodynamic->Indazole Kinetic Kinetic Control (e.g., Mitsunobu) Kinetic->Indazole N1_Product 1-Methyl-Indazole (Thermodynamically Stable) Indazole->N1_Product Major Pathway N2_Product 2-Methyl-Indazole (Kinetically Favored) Indazole->N2_Product Minor Pathway Experimental_Workflow start Start deprotonation Deprotonation of Indazole (NaH in THF, 0°C -> RT) start->deprotonation methylation Addition of Methylating Agent (0°C -> RT or 50°C) deprotonation->methylation quench Reaction Quench (aq. NH4Cl) methylation->quench extraction Workup & Extraction quench->extraction purification Column Chromatography extraction->purification end Pure 1-Methyl-Indazole purification->end Troubleshooting_Logic start Poor N1:N2 Selectivity? check_base Using K2CO3/DMF? start->check_base Yes optimize_chromatography Optimize Chromatography start->optimize_chromatography No switch_conditions Switch to NaH/THF check_base->switch_conditions Yes check_substituents Electron-withdrawing group at C7? check_base->check_substituents No alternative_strategy Consider Alternative Synthetic Route check_substituents->alternative_strategy Yes check_substituents->optimize_chromatography No

References

Technical Support Center: 1-Methyl-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for stability issues related to 1-Methyl-1H-indazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] Some sources also recommend storage under an inert gas atmosphere as the compound can be hygroscopic.[2] For long-term storage of solutions, it is advisable to store them at low temperatures, such as 2-8°C, with some protocols suggesting -20°C to -80°C for extended periods, and to protect them from light.[4][5]

Q2: What materials and chemical classes are incompatible with this compound?

This compound is incompatible with strong oxidizing agents, strong bases, and amines.[1] Contact with these substances should be avoided to prevent degradation and hazardous reactions.

Q3: What are the known hazardous decomposition products of this compound?

Thermal decomposition of this compound can lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

Q4: Is this compound stable in aqueous solutions?

While generally stable, its stability in aqueous solutions can be affected by pH. As an indazole derivative, it is susceptible to degradation under strongly acidic or basic conditions. For experiments in aqueous media, it is recommended to use buffered solutions at a neutral pH and to prepare fresh solutions for use.

Q5: How can I monitor the purity and degradation of this compound?

The purity and presence of degradation products can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. An HPLC method can be developed to separate the parent compound from its potential impurities and degradation products.

Troubleshooting Guide

This guide addresses common stability-related issues that may be encountered during the handling and use of this compound in experimental settings.

Problem Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity over time. Degradation of the compound due to improper storage or handling.- Store the solid compound in a desiccator in a cool, dark place. - For solutions, aliquot and store at ≤ -20°C for long-term use. Avoid repeated freeze-thaw cycles. - Prepare fresh solutions for critical experiments.
Low yield or formation of side products in amide coupling reactions. - Degradation of the carboxylic acid under the reaction conditions. - Incompatibility with the chosen base or coupling reagents.- Use a non-nucleophilic, sterically hindered base (e.g., DIPEA) to minimize side reactions. - Activate the carboxylic acid with the coupling reagent (e.g., HATU, HBTU) prior to the addition of the amine to avoid direct reaction of the amine with the coupling agent. - If the reaction is sluggish, consider gentle heating (e.g., 40-50 °C), but monitor for potential degradation.
Appearance of unexpected peaks in HPLC analysis of a reaction mixture. Formation of degradation products due to harsh reaction conditions (e.g., strong base, high temperature).- Analyze the reaction mixture by LC-MS to identify the mass of the unexpected peaks and infer their structures. - A known degradation pathway for the related compound Granisetron involves oxidation and basic hydrolysis, suggesting these are potential degradation routes.[1][6] - Modify reaction conditions to be milder (e.g., lower temperature, weaker base, shorter reaction time).
Solid material changes in appearance (e.g., color change, clumping). Absorption of moisture (hygroscopic nature) or slow degradation upon exposure to air and light.- Handle the solid material in a glove box or under an inert atmosphere if possible. - Store in a desiccator with a suitable drying agent.[2]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol provides a general method for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the solution and stir for 2 minutes. Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) (1.0-1.1 equivalents) in one portion and allow the mixture to stir for a few minutes for pre-activation.

  • Coupling: Add the desired amine (1.0-1.2 equivalents) to the activated acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Stability Assessment by Forced Degradation

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Add an equal volume of 1N HCl to the stock solution. Heat at 60-80°C for a specified period (e.g., 2, 6, 12, 24 hours).

    • Basic Hydrolysis: Add an equal volume of 1N NaOH to the stock solution. Keep at room temperature or heat gently (e.g., 40-60°C) for a specified period.

    • Oxidative Degradation: Add an equal volume of 3-30% hydrogen peroxide to the stock solution. Keep at room temperature for a specified period.

    • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 70-80°C) for a specified period.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified period.

  • Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the sample by a stability-indicating HPLC method (preferably with a mass spectrometer detector) to identify and quantify any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DMF add_base Add DIPEA start->add_base add_hatu Add HATU for pre-activation add_base->add_hatu add_amine Add amine add_hatu->add_amine stir Stir at room temperature add_amine->stir monitor Monitor by TLC or LC-MS stir->monitor dilute Dilute with organic solvent monitor->dilute If complete wash Wash with HCl, NaHCO3, brine dilute->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify

Amide Coupling Experimental Workflow

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in Amide Coupling cause1 Compound Degradation issue->cause1 cause2 Suboptimal Reagents issue->cause2 cause3 Inefficient Reaction Conditions issue->cause3 sol1a Use milder base (e.g., DIPEA) cause1->sol1a sol1b Pre-activate acid before adding amine cause1->sol1b sol2a Use fresh, anhydrous solvents and reagents cause2->sol2a sol2b Switch to a more potent coupling agent (e.g., HATU) cause2->sol2b sol3a Optimize temperature (gentle heating if needed) cause3->sol3a sol3b Increase reaction time and monitor cause3->sol3b

Troubleshooting Logic for Low Reaction Yield

References

Technical Support Center: Resolving Oiling Out During Recrystallization of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve the issue of "oiling out" during the recrystallization of indazole derivatives.

Troubleshooting Guide

This guide addresses specific issues you may encounter when your indazole derivative "oils out" instead of forming crystals.

Q1: My indazole derivative has formed an oil upon cooling. What are the immediate steps to fix this?

A1: When oiling out occurs, the primary goal is to redissolve the oil and encourage crystalline solid formation. Here is a workflow to address the issue:

G start Oiling Out Observed reheat Reheat solution to redissolve the oil start->reheat add_solvent Add more of the 'good' solvent (10-20%) reheat->add_solvent slow_cool Allow to cool very slowly (e.g., in a warm bath or insulated container) add_solvent->slow_cool check Crystals or Oil? slow_cool->check crystals Crystals Formed: Collect, wash, and dry check->crystals Crystals oil_again Oiling Out Persists check->oil_again Oil troubleshoot Proceed to Advanced Troubleshooting (Q2) oil_again->troubleshoot

Caption: Immediate workflow for addressing an observed oiling out event.

If the initial attempt to redissolve and slowly cool the solution fails, it indicates a more fundamental issue with the chosen crystallization conditions.

Q2: I've tried reheating and slow cooling, but my compound still oils out. What's the next step?

A2: Persistent oiling out suggests a mismatch between your compound's properties and the solvent system or a high impurity level. The phenomenon occurs when a solution becomes supersaturated at a temperature above the melting point of the solute in that solvent.[1] Impurities can also lower the melting point, contributing to this issue.[2][3] The following diagram outlines the logical steps for advanced troubleshooting.

G cluster_causes Potential Causes cluster_solutions Solutions cause1 Melting point of solute is below solvent boiling point sol1 Change Solvent System: Choose a lower-boiling point solvent or a suitable solvent/anti-solvent pair cause1->sol1 cause2 High level of impurities (depressed melting point) sol2 Pre-purify Material: Use charcoal treatment for colored impurities or consider column chromatography cause2->sol2 cause3 Supersaturation is reached at too high a temperature cause3->sol1 sol3 Modify Crystallization Conditions: - Use less solute (more solvent) - Add seed crystals - Scratch inner surface of the flask cause3->sol3

Caption: Relationship between causes of oiling out and their respective solutions.

Strategies to address these root causes include:

  • Reduce the rate of supersaturation : Cool the solution much more slowly and, if using an anti-solvent, add it more gradually with vigorous stirring.[1]

  • Adjust the solvent system : Increase the proportion of the solvent in which your compound is more soluble.[1] This keeps the compound dissolved to a lower temperature.

  • Introduce seed crystals : Adding a small amount of pure, solid compound can provide a template for crystal growth, bypassing the nucleation energy barrier that can lead to oiling.[1]

Frequently Asked Questions (FAQs)

Q3: Why is my indazole derivative "oiling out" instead of crystallizing?

"Oiling out" occurs when your compound separates from the solution as a liquid phase instead of a solid crystalline phase.[4] This typically happens for two main reasons:

  • Low Melting Point : The melting point of your compound (or the compound plus impurities) is lower than the temperature of the solution when it becomes supersaturated.[2]

  • High Impurity Load : Significant impurities can depress the melting point of your compound, making it more prone to melting in the hot solvent and separating as an oil.[5] Oily droplets can be effective solvents for impurities, leading to a poor purification outcome.[6]

Q4: What are the best solvents for recrystallizing indazole derivatives to avoid oiling out?

The ideal solvent should dissolve the indazole derivative when hot but have low solubility at room temperature.[7] For many indazole derivatives, single-solvent systems can be challenging. Mixed solvent systems are often highly effective.[1] A patent for purifying substituted indazole isomers recommends mixtures of solvents like acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran (B95107) with water.[8]

Q5: Can I use a solvent mixture? How do I choose one?

Yes, a two-solvent system is often an excellent solution.[7] This involves a "good" solvent where the compound is soluble and a "poor" or "anti-solvent" where it is insoluble. The two solvents must be miscible.[7]

  • Common Pairs for Indazoles : Ethanol/water, methanol/water, acetone/water, and toluene/heptane are good starting points.[1][7][9]

  • Procedure : Dissolve the compound in a minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). Add a few more drops of the hot "good" solvent to clarify the solution, then allow it to cool slowly.[9]

Q6: How does cooling rate affect oiling out?

A rapid cooling rate can cause the solution to become highly supersaturated while the temperature is still high, often above the compound's melting point in the solvent.[9] Slow, gradual cooling allows the saturation point to be reached at a lower temperature, favoring direct crystallization over oiling out.[1]

Q7: My compound still oils out even with a new solvent system and slow cooling. What else can I do?

If problems persist, consider the following:

  • Pre-purification : If your crude material is highly impure, a preliminary purification step may be necessary. This could involve treatment with activated charcoal to remove colored impurities or, for significant impurity levels, column chromatography.[3][9]

  • Seeding : Add a tiny, pure crystal of your indazole derivative (a seed crystal) to the solution as it cools, just before it becomes cloudy.[7] This provides a surface for proper crystal lattice formation.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable single solvent or a solvent/anti-solvent pair for the recrystallization of an indazole derivative.

Methodology:

  • Place approximately 20-30 mg of your crude indazole derivative into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise at room temperature, observing solubility. A good candidate solvent will show low solubility.[9]

  • For solvents where the compound is sparingly soluble, heat the test tube gently in a water bath or on a heating block.[9]

  • Continue adding the hot solvent dropwise until the solid completely dissolves.

  • Allow the solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observe the quality of crystal formation. An ideal solvent yields a good crop of crystals with minimal oiling.

  • If no single solvent is ideal, test solvent pairs by dissolving the compound in a good solvent and adding a poor solvent (anti-solvent) as described in Q5.

Solvent SystemBoiling Point (°C)PolarityCommon Use Case for Indazoles
Ethanol/Water78-100PolarGeneral purpose, good for moderately polar indazoles.[7]
Toluene/Heptane98-111NonpolarEffective for less polar indazoles.[7]
Methanol/Water65-100PolarRecommended for indazole amines.[1]
Acetone/Water56-100PolarA versatile system for various substituted indazoles.[8]
Acetonitrile/Water82-100PolarAnother effective polar mixture.[8]
Tetrahydrofuran/Water66-100PolarUsed for separating indazole isomers.[8]
Protocol 2: Recrystallization with Anti-Oiling Out Measures

Objective: To purify an indazole derivative while actively preventing oiling out.

Methodology:

  • Dissolution : In an Erlenmeyer flask, dissolve the crude indazole derivative in the minimum amount of the chosen hot solvent or "good" solvent from Protocol 1.

  • Decolorization (Optional) : If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]

  • Hot Filtration (Optional) : If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[7]

  • Controlled Supersaturation :

    • For Single Solvent : If the solution is very concentrated, add 10-20% more hot solvent to reduce the saturation level.

    • For Mixed Solvents : Slowly add the hot "anti-solvent" dropwise with vigorous stirring until slight turbidity appears. Clarify with a few drops of the hot "good" solvent.[9]

  • Slow Cooling : Cover the flask and allow it to cool slowly. Insulating the flask (e.g., with glass wool or by placing it in a beaker of hot water) is highly recommended. Do not place it directly into an ice bath from a high temperature.[1]

  • Seeding (Optional) : When the solution is warm but no longer hot, add a seed crystal to induce crystallization.[7]

  • Crystal Maturation : Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.[9]

  • Isolation and Washing : Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove adhered mother liquor.[7]

  • Drying : Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[7]

References

Technical Support Center: Navigating the Challenges of Poorly Soluble Indazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor solubility encountered with indazole intermediates during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides practical solutions to specific solubility issues you may encounter in the lab.

Issue 1: My indazole intermediate has precipitated out of my organic reaction solvent.

Q: What are the likely causes for the precipitation of my indazole intermediate during a reaction or work-up, and how can I resolve this?

A: Precipitation of an indazole intermediate from an organic solvent is a common issue that can lead to lower yields and purification difficulties. The primary reasons for this are a change in the solvent environment or temperature.

  • Solvent Polarity Change: The polarity of the reaction mixture can change significantly during a reaction as starting materials are consumed and products are formed. Similarly, during work-up, the addition of anti-solvents (e.g., water or hexanes) can drastically reduce the solubility of your indazole intermediate.

  • Temperature Fluctuation: Many indazole derivatives exhibit decreased solubility at lower temperatures. If your reaction was performed at an elevated temperature, the product may crystallize upon cooling to room temperature.

Troubleshooting Steps:

  • Solvent Screening: Before starting your reaction, perform a small-scale solubility test of your starting materials and, if available, the expected product in various solvents. Common solvents for indazole synthesis include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and alcohols like ethanol (B145695) and methanol.[1][2]

  • Co-solvent System: Employing a co-solvent system can help maintain solubility throughout the reaction. For instance, a mixture of a good solvent (e.g., THF or dioxane) with a less polar solvent can be optimized to keep all components in solution.[3] The addition of a small amount of water can sometimes be beneficial for dissolving certain reagents, but care must be taken as it can also induce precipitation of hydrophobic intermediates.[3]

  • Temperature Control: If precipitation occurs upon cooling, try to perform the subsequent steps at a slightly elevated temperature. During work-up, you can use pre-warmed solvents for extraction and washing.

  • Recrystallization Solvent Selection: If the goal is to isolate the product, a controlled crystallization by cooling or the addition of an anti-solvent is desired. Screening different solvent/anti-solvent systems is crucial for obtaining a pure crystalline product. A mixed solvent system, for example, THF/water, can be effective for the recrystallization of substituted indazole isomers.[4]

G cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Potential Causes & Solutions cluster_3 Outcome start Indazole intermediate precipitates during reaction or work-up assess_conditions Assess reaction/work-up conditions start->assess_conditions cause1 Change in Solvent Polarity? assess_conditions->cause1 cause2 Temperature Drop? assess_conditions->cause2 solution1 solution1 cause1->solution1 solution2 solution2 cause2->solution2 end Resolution: Intermediate remains in solution solution1->end solution2->end

Issue 2: My indazole intermediate is insoluble in aqueous buffers for biological assays.

Q: I need to prepare a stock solution of my indazole intermediate in an aqueous buffer for a biological assay, but it has very poor water solubility. What are my options?

A: This is a frequent hurdle in drug discovery. Several formulation strategies can be employed to enhance the aqueous solubility of your indazole intermediate for in vitro assays. The choice of method will depend on the physicochemical properties of your compound and the requirements of your assay.

Recommended Solutions:

  • pH Adjustment: For ionizable indazole derivatives, adjusting the pH of the buffer can significantly increase solubility. Basic indazoles will be more soluble in acidic buffers (pH below their pKa), while acidic indazoles will be more soluble in basic buffers (pH above their pKa). It's crucial to determine the pKa of your compound to effectively use this strategy. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile.[5][6]

  • Co-solvents: Using a water-miscible organic co-solvent is a common and effective technique. A concentrated stock solution is typically prepared in a solvent like DMSO, ethanol, or methanol, and then diluted into the aqueous assay buffer.[7] It is important to keep the final concentration of the organic solvent in the assay low (usually <1%) to avoid solvent-induced artifacts or cytotoxicity.[8]

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[9] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[9][10] Studies have shown that 5-nitroindazole (B105863) derivatives can form 1:1 inclusion complexes with β-CD and its methylated derivative, leading to improved solubility.[11]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule.[12] Non-ionic surfactants like Tween® 80 or Triton™ X-100 are often used in biological assays, but their concentration must be kept below the critical micelle concentration (CMC) to prevent cell toxicity.[8]

  • Salt Formation: If your indazole intermediate has a basic functional group, forming a salt (e.g., a hydrochloride salt) can dramatically improve its aqueous solubility and dissolution rate.[13][14] This is a widely used strategy in pharmaceutical development.[13][14] The choice of the counter-ion can have a significant impact on the final properties of the salt.[15][16][17][18]

Data Presentation: Solubility of a Hypothetical Indazole Intermediate

The following table illustrates how different solubilization techniques can improve the aqueous solubility of a model indazole intermediate.

Solubilization MethodSolvent SystemTemperature (°C)Apparent Solubility (µg/mL)Fold Increase
None pH 7.4 Phosphate Buffer25< 1-
pH Adjustment pH 2.0 HCl Buffer2550~50
Co-solvency 5% DMSO in pH 7.4 Buffer25150~150
Cyclodextrin 2% HP-β-CD in pH 7.4 Buffer25250~250
Salt Formation Hydrochloride Salt in Water25> 1000> 1000

G cluster_0 Starting Point cluster_1 Initial Checks cluster_2 Solubilization Strategies cluster_3 Considerations start Poorly aqueous soluble indazole intermediate check_ionizable Is the compound ionizable? start->check_ionizable salt_formation Salt Formation start->salt_formation check_assay_compatibility Is an organic co-solvent compatible with the assay? check_ionizable->check_assay_compatibility No ph_adjustment pH Adjustment check_ionizable->ph_adjustment Yes co_solvency Co-solvency (e.g., DMSO) check_assay_compatibility->co_solvency Yes cyclodextrins Cyclodextrin Complexation check_assay_compatibility->cyclodextrins No consider_pka Determine pKa ph_adjustment->consider_pka consider_final_conc Keep final solvent concentration low (<1%) co_solvency->consider_final_conc consider_complex_characterization Characterize complex (NMR, DSC) cyclodextrins->consider_complex_characterization consider_synthesis Requires additional synthetic step salt_formation->consider_synthesis

Experimental Protocols

This section provides detailed methodologies for key experiments related to solubility determination and enhancement.

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This is a standard method for determining the equilibrium solubility of a compound.

Materials:

  • Indazole intermediate

  • Selected solvent (e.g., deionized water, buffer, co-solvent mixture)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the indazole intermediate to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the samples to stand to let the excess solid settle.

  • Centrifuge the samples to pellet any remaining undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Analysis step1 Add excess indazole intermediate to a known volume of solvent step2 Seal and shake at constant temperature for 24-48h step1->step2 step3 Allow solid to settle step2->step3 step4 Centrifuge to pellet undissolved solid step3->step4 step5 Collect supernatant step4->step5 step6 Dilute and quantify concentration (HPLC, LC-MS) step5->step6

Protocol 2: Preparation of an Indazole-Cyclodextrin Inclusion Complex by Kneading

This method is a simple and solvent-efficient way to prepare inclusion complexes.

Materials:

  • Indazole intermediate

  • β-cyclodextrin or a derivative (e.g., HP-β-CD)

  • Deionized water or ethanol-water mixture

  • Mortar and pestle

  • Oven or vacuum desiccator

Procedure:

  • Place the cyclodextrin in a mortar.

  • Add a small amount of the water or ethanol-water mixture to the cyclodextrin and triturate to form a paste.

  • Add the indazole intermediate to the paste in small portions while continuously kneading.

  • Continue kneading for a specified period (e.g., 30-60 minutes).

  • Dry the resulting solid in an oven at a suitable temperature (e.g., 40-50°C) or in a vacuum desiccator until a constant weight is achieved.

  • The resulting powder can be used for solubility and dissolution studies.

  • Characterization of the complex can be performed using techniques like DSC, XRD, and NMR to confirm inclusion.[9][10]

This technical support center provides a starting point for addressing the solubility challenges of indazole intermediates. For more complex issues, further investigation and optimization of these methods may be required.

References

Technical Support Center: Analytical Challenges in Separating Indazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for resolving the analytical challenges in separating indazole isomers. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate successful separation and characterization of these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: Why are indazole isomers so difficult to separate?

Indazole regioisomers, particularly N-1 and N-2 substituted isomers, often exhibit very similar polarities and physicochemical properties. This similarity is due to their identical molecular weight and functional groups, leading to comparable interactions with both stationary and mobile phases in chromatographic systems. Consequently, they frequently co-elute in High-Performance Liquid Chromatography (HPLC) or show very close retention factors (Rƒ) in Thin-Layer Chromatography (TLC).[1] The 1H-indazole tautomer is generally the thermodynamically more stable form, which can further complicate separations if conditions allow for interconversion.[2]

Q2: Which analytical techniques are most effective for separating and identifying indazole isomers?

A combination of chromatographic and spectroscopic techniques is typically required:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with stationary phases that offer alternative selectivities (e.g., π-π interactions), is a powerful tool for the separation of indazole isomers.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable technique for rapid screening of solvent systems and for monitoring reaction progress.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the unambiguous structural assignment of separated isomers. The chemical shifts of protons and carbons around the pyrazole (B372694) ring differ predictably between N-1 and N-2 isomers.[2][3]

  • Recrystallization: For larger scale purifications, fractional crystallization using a carefully selected mixed-solvent system can be an effective method to separate isomers with different solubilities.[4]

  • UV-Vis Derivative Spectrophotometry: This technique can be used to differentiate and identify isomers based on the characteristic signals in their second, third, and fourth derivative spectra.

Q3: Can I separate indazole isomers using column chromatography?

Yes, column chromatography is a common method for the preparative separation of indazole isomers. However, due to their similar polarities, it often requires careful optimization of the stationary phase (typically silica (B1680970) gel) and the eluent system. Achieving baseline separation may necessitate long columns, fine-mesh silica, and slow elution rates.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

This section addresses common issues encountered during the HPLC separation of indazole isomers.

Issue 1: Co-elution or Poor Resolution of Isomer Peaks

  • Possible Cause: The mobile phase composition is not optimal for differentiating the isomers.

  • Solution:

    • Adjust Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous phase.

    • Change Organic Modifier: If methanol (B129727) doesn't provide separation, try acetonitrile, or vice-versa. These solvents offer different selectivities.

    • Modify Mobile Phase pH: For ionizable indazole derivatives, adjusting the pH of the aqueous phase can alter the retention and selectivity. Ensure the pH is stable and at least 2 units away from the pKa of the analytes.

    • Incorporate Additives: For basic indazoles, adding a small amount of an amine modifier like triethylamine (B128534) (TEA) can reduce peak tailing and improve resolution. For acidic indazoles, an acidic modifier like formic acid or acetic acid can be beneficial.[5]

  • Possible Cause: The stationary phase is not providing sufficient selectivity.

  • Solution:

    • Switch Column Chemistry: If a standard C18 column fails, try a column with a different stationary phase. Phenyl-hexyl or biphenyl (B1667301) columns can offer alternative π-π interactions that may enhance separation. Pyrenylethyl (PYE) or nitrophenylethyl (NPE) bonded phases are also specifically designed for isomer separations.[6]

    • Check Column Health: A void in the column packing or a contaminated inlet frit can lead to peak splitting or broadening, which can mask the separation of closely eluting peaks.[7]

Issue 2: Peak Tailing

  • Possible Cause: Secondary interactions between basic indazole nitrogen atoms and acidic silanols on the silica surface.

  • Solution:

    • Add a Mobile Phase Modifier: Incorporate a competitive base, such as 0.1% triethylamine (TEA), into your mobile phase to block the active silanol (B1196071) sites.

    • Use a Low-pH Mobile Phase: Operating at a low pH (e.g., pH 3) will suppress the ionization of silanol groups, reducing their interaction with the analytes.[8]

    • Employ an End-Capped Column: Use a high-quality, end-capped HPLC column where the residual silanols have been deactivated.

  • Possible Cause: Sample overload.

  • Solution: Reduce the concentration or volume of the injected sample.[7]

Issue 3: Inconsistent Retention Times

  • Possible Cause: Poor column equilibration or fluctuations in mobile phase composition.

  • Solution:

    • Ensure Proper Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.

    • Degas the Mobile Phase: Air bubbles in the pump or detector can cause pressure fluctuations and retention time drift.[9]

    • Check for Leaks: Inspect all fittings for any signs of leakage, which can lead to pressure drops and variable flow rates.[10]

  • Possible Cause: Temperature fluctuations.

  • Solution: Use a column oven to maintain a constant and controlled temperature.[9]

Thin-Layer Chromatography (TLC)

This section provides troubleshooting for common TLC issues.

Issue 1: Isomers Appear as a Single Spot (Identical Rƒ values)

  • Possible Cause: The chosen eluent system does not provide enough selectivity.

  • Solution:

    • Screen Different Solvent Systems: Test a variety of solvents with different polarities and selectivities. For example, if a hexane/ethyl acetate (B1210297) mixture fails, try a system containing dichloromethane (B109758), methanol, or toluene. Toluene can introduce beneficial π-π interactions.

    • Use Mobile Phase Additives: Add a small amount (0.5-2%) of triethylamine for basic indazoles or acetic/formic acid for acidic indazoles to the eluent. This can improve separation by modifying interactions with the silica plate.

    • Perform 2D TLC: Run the plate in one solvent system, dry it, rotate it 90 degrees, and run it in a second, different solvent system. If the spot moves off the diagonal, it confirms the presence of two unresolved components.[1]

Issue 2: Streaking or Tailing of Spots

  • Possible Cause: Sample is too concentrated (overloading).

  • Solution: Dilute the sample solution before spotting it on the TLC plate. The initial spot should be small and concentrated.[1]

  • Possible Cause: Strong interaction with the acidic silica gel.

  • Solution: Add a small percentage of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent to minimize these interactions.[1]

  • Possible Cause: The compound is degrading on the silica plate.

  • Solution: Run the TLC quickly and consider using a more inert stationary phase if degradation is suspected.

Quantitative Data Summary

Table 1: Example TLC Solvent Systems for Indazole Isomer Separation
Solvent System (v/v)Isomer Type (Example)N-1 Isomer Rƒ (Approx.)N-2 Isomer Rƒ (Approx.)Notes
Hexane / Ethyl Acetate (7:3)Non-polar substituted indazoles0.450.40A standard starting point. The ratio can be adjusted to optimize separation.
Dichloromethane / Methanol (95:5)Polar substituted indazoles0.350.30Good for more polar compounds.
Toluene / Acetone (8:2)Aromatic substituted indazoles0.500.42Toluene can provide unique π-π interactions that aid in separating aromatic isomers.
Hexane / Ethyl Acetate / Triethylamine (70:30:1)Basic indazole derivatives0.500.45The addition of a base can improve spot shape and separation.

Note: Rƒ values are highly dependent on the specific indazole substituents, temperature, and plate manufacturer. This table is for illustrative purposes.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Differences for N-1 vs. N-2 Substituted Indazoles
NucleusN-1 Isomer (ppm)N-2 Isomer (ppm)Key Differentiating Feature
¹H NMR
H-3~8.0-8.2~7.8-8.0H-3 is typically more deshielded (downfield) in the N-1 isomer.
H-7~7.7-7.9~7.9-8.1H-7 is often more deshielded in the N-2 isomer due to the anisotropic effect of the N-1 lone pair.
¹³C NMR
C-3~133-135~122-124C-3 is significantly more shielded (upfield) in the N-2 isomer.
C-7a~140-142~148-150C-7a (the carbon at the ring junction adjacent to N-1) is typically more deshielded in the N-2 isomer.

Note: These are approximate ranges and can vary based on the specific substituents and the solvent used.[3][11][12]

Experimental Protocols

Protocol 1: Standard TLC Experimental Procedure
  • Chamber Preparation: Line a developing chamber with filter paper. Add the chosen solvent system to a depth of about 0.5 cm, ensuring the solvent level is below the origin line on the TLC plate. Close the chamber and allow it to saturate for 10-15 minutes.[1]

  • Plate Preparation: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of a silica gel TLC plate.[1]

  • Sample Spotting: Dissolve the indazole isomer mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to carefully spot the solution onto the origin line. Allow the spot to dry completely.[13]

  • Development: Place the spotted TLC plate into the saturated chamber. Close the lid and allow the solvent to ascend the plate via capillary action.[1]

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[1]

  • Visualization: Allow the solvent to evaporate completely in a fume hood. Visualize the spots under a UV lamp (254 nm). If spots are not UV-active, use a staining agent such as p-anisaldehyde or potassium permanganate. Circle the visible spots with a pencil.

  • Analysis: Calculate the Rƒ value for each spot using the formula: Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front).

Protocol 2: General HPLC Separation Method
  • System Preparation:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v). Filter and degas both solvents before use.

    • Flow Rate: Set the flow rate to 1.0 mL/min.

    • Temperature: Use a column oven set to 30 °C.

    • Detector: Use a UV detector set to a wavelength where the indazole isomers have strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Run the chromatogram and record the data.

  • Optimization: If co-elution occurs, systematically adjust the mobile phase composition (e.g., increase or decrease the acetonitrile percentage by 5-10% increments). If separation is still not achieved, consider the troubleshooting steps outlined above, such as changing the mobile phase modifier or switching to a different column chemistry.

Protocol 3: Recrystallization for Isomer Separation

This protocol is based on the principle of using a mixed solvent system to exploit differences in solubility between isomers.[4]

  • Solvent Screening: Identify a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is sparingly soluble. The two solvents must be miscible. Common pairs include ethanol/water, acetone/water, and tetrahydrofuran/water.[4]

  • Dissolution: Place the isomer mixture (e.g., 1 gram) in a flask. Add the "good" solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[14]

  • Induce Crystallization: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[15]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Analysis: Allow the crystals to dry completely. Analyze the purity of the crystalline material and the filtrate by TLC or HPLC to determine the extent of separation. It may be necessary to repeat the process on the filtrate to recover the other isomer.

Visualized Workflows and Logic

HPLC_Troubleshooting_Workflow start_node Start: Co-elution of Indazole Isomers process_node_1 Step 1: Adjust Mobile Phase Strength (Vary Organic:Aqueous Ratio) start_node->process_node_1 Initial Observation process_node process_node decision_node decision_node solution_node solution_node fail_node fail_node decision_node_1 Resolution Improved? process_node_1->decision_node_1 solution_node_1 Optimize Ratio & Finalize Method decision_node_1->solution_node_1 Yes process_node_2 Step 2: Change Organic Modifier (e.g., MeOH to ACN) decision_node_1->process_node_2 No decision_node_2 Resolution Achieved? process_node_2->decision_node_2 decision_node_2->solution_node_1 Yes process_node_3 Step 3: Add Mobile Phase Modifier (e.g., 0.1% TEA or Formic Acid) decision_node_2->process_node_3 No decision_node_3 Separation Seen? process_node_3->decision_node_3 decision_node_3->solution_node_1 Yes process_node_4 Step 4: Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) decision_node_3->process_node_4 No decision_node_4 Separation Achieved? process_node_4->decision_node_4 decision_node_4->solution_node_1 Yes fail_node_1 Consider Alternative Technique (e.g., SFC, Prep-TLC) decision_node_4->fail_node_1 No

Caption: HPLC troubleshooting workflow for separating co-eluting indazole isomers.

Isomer_Identification_Workflow start_node Start: Isomer Mixture process_node_1 Perform Separation (HPLC, Column, or Recrystallization) start_node->process_node_1 Separation process_node process_node decision_node decision_node analysis_node analysis_node end_node end_node process_node_2 Collect Fractions/ Isolate Crystals process_node_1->process_node_2 decision_node_1 Are Fractions Pure? (Check by TLC/HPLC) process_node_2->decision_node_1 decision_node_1->process_node_1 No (Re-purify) analysis_node_1 Acquire 1H and 13C NMR Spectra for each pure isomer decision_node_1->analysis_node_1 Yes analysis_node_2 Analyze Chemical Shifts (esp. H-3, C-3, C-7a) analysis_node_1->analysis_node_2 end_node_1 Assign N-1 and N-2 Structures analysis_node_2->end_node_1

Caption: Workflow for the separation and structural identification of indazole isomers.

References

avoiding over-methylation in indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of indazoles, with a specific focus on controlling and preventing over-methylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of indazole methylation?

During methylation, the indazole ring can be alkylated at two different nitrogen atoms, leading to two primary regioisomers: N1-methylated and N2-methylated indazoles. In some cases, over-methylation can occur, resulting in a dimethylated indazolium salt, which is often an undesired byproduct. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][3]

Q2: What are the key factors that control regioselectivity (N1 vs. N2 methylation)?

The regiochemical outcome of indazole methylation is a delicate balance of several factors:

  • Base and Solvent System: The choice of base and solvent is one of the most critical factors. For instance, using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) typically favors the formation of the N1-methylated product.[1][4][5]

  • Reaction Conditions (Kinetic vs. Thermodynamic Control): N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[1][3][5] Conditions that allow for equilibration tend to yield the N1-isomer.[1]

  • Substituents on the Indazole Ring: The electronic and steric properties of substituents on the indazole ring can significantly influence the methylation site. Bulky substituents at the C7 position can hinder N1-alkylation, thus favoring the N2 position.[6] Electron-withdrawing groups at the C7 position, such as -NO2 or -CO2Me, have been shown to confer excellent N2-regioselectivity.[2][4][7]

  • Nature of the Methylating Agent: The reactivity of the methylating agent can also influence the N1/N2 ratio.[3][8] For instance, methylation of 6-nitro-1H-indazole with methyl iodide can result in a mixture of N1, N2, and even dimethylated products.[3][8]

Q3: How can I selectively synthesize the N1-methylated indazole?

To achieve high selectivity for the N1-position, conditions that favor thermodynamic control are generally employed. A widely reported and effective method is the use of sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF).[1][4][5] This combination has been reported to provide greater than 99% N1 regioselectivity for a variety of substituted indazoles.[4][5]

Q4: What conditions favor the formation of the N2-methylated indazole?

Selective N2-methylation is often achieved under kinetic control. Several methods have been developed:

  • Acidic Conditions: The use of acidic conditions can promote N2-alkylation.[3][5]

  • Specific Reagent Systems: Reagents like dimethyl carbonate with a base such as DABCO in DMF have proven effective for synthesizing the N2-isomer, which is a key intermediate for the anticancer drug Pazopanib.[1] Another method involves using trialkyl orthoformates in the presence of sulfuric acid.[9]

  • Mitsunobu Reaction: The Mitsunobu reaction can also show a preference for the formation of the N2-regioisomer.[2][6]

Troubleshooting Guide

Problem 1: My reaction yields a mixture of N1 and N2-methylated isomers, and I want to favor the N1 product.

This is a common issue arising from a lack of regioselectivity. To enhance the yield of the N1-isomer, consider the following troubleshooting steps:

  • Change the Base and Solvent: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF. This system is known to strongly favor N1-alkylation.[1][5]

  • Ensure Anhydrous Conditions: Moisture can interfere with the reaction and affect selectivity. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Control the Temperature: Running the reaction at a slightly elevated temperature might facilitate equilibration to the more thermodynamically stable N1-isomer, but this should be optimized for your specific substrate.

Problem 2: I am observing a significant amount of an over-methylated (dimethylated) byproduct.

Over-methylation, leading to the formation of a quaternary indazolium salt, can occur, particularly with highly reactive methylating agents like methyl iodide.[3][8] To minimize this side reaction:

  • Use a Milder Methylating Agent: Consider switching from methyl iodide to a less reactive agent like dimethyl sulfate (B86663) or dimethyl carbonate.[1]

  • Control Stoichiometry: Use a slight excess of the indazole starting material (e.g., 1.1 to 1.2 equivalents) relative to the methylating agent to reduce the chance of double methylation.[10]

  • Slow Addition of the Methylating Agent: Adding the methylating agent dropwise to the reaction mixture can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second methylation event.[10]

  • Monitor the Reaction Closely: Use techniques like TLC or LC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed to prevent further reaction to the dimethylated product.[10]

Quantitative Data on Regioselectivity

The following tables summarize the impact of different reaction conditions on the regioselectivity of indazole methylation.

Table 1: Effect of Base and Solvent on N1/N2 Selectivity

Indazole SubstrateBaseSolventN1:N2 RatioReference
3-carboxymethyl-1H-indazoleNaHTHF>99:1[7]
3-tert-butyl-1H-indazoleNaHTHF>99:1[7]
5-bromo-1H-indazole-3-carboxylateK₂CO₃DMF58:42[11]
Methyl 5-bromo-1H-indazole-3-carboxylateCs₂CO₃DMFPartial preference for N1[2]
6-nitro-1H-indazoleKOH-~1:1[3]

Table 2: Influence of Methylating Agent on Product Distribution for 6-nitro-1H-indazole

Methylating AgentConditionsN1-Product YieldN2-Product YieldDimethylated Product YieldReference
Methyl iodide-10%50%17%[3][8]
Dimethyl sulfateKOH, 45 °C42%44%-[3][8]
Methyl toluene-p-sulfonate--50%-[3][8]
DiazomethaneBF₃·Et₂O, 70 °C, 6 h75%--[3][8]

Experimental Protocols

Protocol 1: General Procedure for Selective N1-Methylation (Thermodynamic Control)

This protocol is adapted for achieving high N1-selectivity in the alkylation of indazoles.[1][5]

Materials:

  • Substituted 1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the 1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add the methylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the 1-methyl-1H-indazole.

Protocol 2: General Procedure for Selective N2-Methylation (Kinetic Control)

This protocol is based on conditions known to favor N2-alkylation.[1]

Materials:

  • Substituted 1H-indazole

  • Triethylenediamine (DABCO)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dimethyl carbonate (DMC)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, dissolve the 1H-indazole (1.0 equiv) and DABCO (as a base) in anhydrous DMF.

  • Add dimethyl carbonate (DMC) as the methylating agent.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 2-methyl-2H-indazole.

Visual Guides

cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products Indazole 1H-Indazole Thermodynamic Thermodynamic Control (e.g., NaH, THF) Indazole->Thermodynamic Methylating Agent Kinetic Kinetic Control (e.g., DABCO, DMC, DMF) Indazole->Kinetic Methylating Agent N1_Product N1-Methylated Indazole (Thermodynamically Favored) Thermodynamic->N1_Product N2_Product N2-Methylated Indazole (Kinetically Favored) Kinetic->N2_Product

Caption: Reaction pathways for selective indazole methylation.

Start Start: Mixture of N1/N2 Isomers or Over-methylation Observed Q_Selectivity Goal: Improve N1 Selectivity? Start->Q_Selectivity Q_Overmethylation Issue: Over-methylation? Start->Q_Overmethylation Q_Selectivity->Q_Overmethylation No Sol_N1 Action: Use NaH in THF. Ensure anhydrous conditions. Q_Selectivity->Sol_N1 Yes Sol_Overmethylation Action: Use milder methylating agent. Control stoichiometry. Slow addition of reagent. Q_Overmethylation->Sol_Overmethylation Yes End End: Optimized Reaction Q_Overmethylation->End No Sol_N1->End Sol_Overmethylation->End

Caption: Troubleshooting workflow for indazole methylation.

cluster_prep 1. Preparation cluster_deprot 2. Deprotonation cluster_alkylation 3. Methylation cluster_workup 4. Workup & Purification Prep Dissolve 1H-Indazole in Anhydrous THF under inert atmosphere at 0 °C Deprot Add NaH (1.2 eq) portion-wise. Warm to RT and stir for 30 min. Prep->Deprot Alkylation Cool to 0 °C. Add methylating agent (1.1 eq) dropwise. Warm to RT and stir to completion. Deprot->Alkylation Workup Quench with aq. NH₄Cl. Extract with Ethyl Acetate. Dry, concentrate, and purify. Alkylation->Workup

Caption: Experimental workflow for selective N1-methylation.

References

impact of base and solvent on indazole N-alkylation selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indazole N-Alkylation. This resource is designed to provide researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to the regioselective alkylation of indazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of indazoles?

The main challenge in indazole N-alkylation is controlling the regioselectivity. The indazole ring contains two nucleophilic nitrogen atoms, N1 and N2, which can both be alkylated. This often leads to the formation of a mixture of N1 and N2 regioisomers, which can be difficult to separate and reduces the yield of the desired product.[1][2] The final isomeric ratio is a result of a delicate balance between kinetic and thermodynamic control.[1]

Q2: What are the key factors that influence N1 vs. N2 regioselectivity?

Several factors critically influence the N1/N2 product ratio:

  • Base and Solvent System: The choice of base and solvent is crucial. For example, sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is widely reported to favor N1-alkylation.[2][3][4][5] Conversely, acidic conditions can promote N2-alkylation.[2]

  • Substituents on the Indazole Ring: The electronic and steric nature of substituents on the indazole ring significantly impacts regioselectivity. Bulky groups at the C3 position tend to favor N1 alkylation, whereas electron-withdrawing groups at the C7 position can direct the reaction towards N2.[2][3][6]

  • Nature of the Electrophile: The alkylating agent used can also influence the outcome of the reaction.[2]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are generally the thermodynamically more stable isomers, while N2-products can be favored under kinetically controlled conditions.[2][3][7] The 1H-indazole tautomer is typically more thermodynamically stable than the 2H-tautomer.[1][2][3]

Q3: How do different bases affect the N1/N2 selectivity?

The choice of base plays a pivotal role in directing the alkylation. Strong, non-coordinating bases in non-polar solvents tend to favor N1 alkylation. For instance, NaH in THF often provides high N1 selectivity.[3][4][5] Weaker bases like potassium carbonate (K2CO3) in polar solvents such as DMF may lead to mixtures of isomers.[4] Cesium carbonate (Cs2CO3) has been reported to promote N1-alkylation, potentially through a chelation mechanism with a suitable substituent on the indazole ring.[6][8]

Q4: What is the role of the solvent in controlling regioselectivity?

Solvents can influence the solubility of the indazole salt and the nature of the ion pair (tight vs. solvent-separated), which in turn affects the nucleophilicity of the N1 and N2 positions.[3][9] Aprotic solvents like THF are highly effective for promoting N1-alkylation with NaH.[2] In some cases, solvent choice can dramatically alter the selectivity. For example, in the alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, using NaHMDS as a base, THF favored the N2 product while DMSO favored the N1 product.[4]

Troubleshooting Guide

This section addresses specific issues that may be encountered during indazole N-alkylation experiments.

Problem Possible Cause Suggested Solution
Poor Regioselectivity (Mixture of N1 and N2 isomers) The reaction conditions (base, solvent) are not optimal for the specific indazole substrate.For N1-selectivity, try using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[6] For N2-selectivity, consider Mitsunobu conditions or using trifluoromethanesulfonic acid (TfOH) with diazo compounds.[6] The cation can also be important; cesium carbonate (Cs2CO3) may enhance N1-selectivity, possibly via chelation.[6]
Unexpected Regioselectivity Steric or electronic effects of the substituents on the indazole ring are governing the reaction outcome.Electron-withdrawing groups at the C7 position (e.g., -NO2, -CO2Me) strongly favor alkylation at the N2 position.[3][5][6] Bulky substituents at the C3 position generally favor N1-alkylation.[2][6] If your indazole has a coordinating group (e.g., an ester) at the C3 or C7 position, chelation with the metal cation could be directing the alkylation.[6]
Low Reaction Yield The reaction may be incomplete, or side products may be forming.Ensure that you are using anhydrous conditions, especially with reactive bases like NaH.[6] Optimizing the reaction temperature may be necessary; some reactions require heating to proceed to completion. For instance, a reaction with Cs2CO3 in dioxane showed a significant yield increase when heated to 90°C.[6] The choice of alkylating agent can also impact the yield; primary alkyl halides and tosylates are often effective.[3][5][6]
Difficulty in Separating N1 and N2 Isomers The isomers have very similar polarities.If a mixture is produced, careful optimization of chromatographic conditions is required. Consider using a different column stationary phase or eluent system.[6]

Data Summary

The following tables summarize quantitative data on the impact of base and solvent on indazole N-alkylation selectivity.

Table 1: Effect of Base on N-Alkylation of Methyl 1H-indazole-3-carboxylate with n-pentyl bromide

EntryBaseSolventN1:N2 RatioCombined Yield (%)
1K2CO3DMF1.5:1-
2Na2CO3DMF-27
3NaHTHF>99:1-

Data adapted from multiple sources, specific yields for some conditions were not available.[3][9]

Table 2: Effect of Solvent on N1-Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate

EntrySolventP1 (isolated yield, %)
1DMF60
2DMSO54
3NMP42
4Chlorobenzene66
5Toluene56
6Dioxane96

Reaction conditions: Cs2CO3 as base, 90°C.[8][10]

Experimental Protocols

Protocol 1: Selective N1-Alkylation (Thermodynamic Control)

This protocol is optimized for the selective N1-alkylation of indazoles using sodium hydride in tetrahydrofuran.[1][3]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Alkylation: Stir the reaction mixture at room temperature for 30 minutes, then cool it back to 0 °C. Add the alkylating agent (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the N1-alkylated indazole.[1]

Protocol 2: Selective N2-Alkylation (Mitsunobu Reaction)

This protocol describes a method for selective N2-alkylation using Mitsunobu conditions.[1]

  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (B44618) (PPh3, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.

Visualizations

Indazole_Alkylation_Workflow cluster_start Inputs cluster_process Process cluster_output Outputs Indazole Indazole Substrate Reaction_Conditions Reaction Conditions (Temp, Time) Indazole->Reaction_Conditions Base Base Selection (e.g., NaH, K2CO3, Cs2CO3) Base->Reaction_Conditions Solvent Solvent Choice (e.g., THF, DMF) Solvent->Reaction_Conditions Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Reaction_Conditions Workup_Purification Workup & Purification (Chromatography) Reaction_Conditions->Workup_Purification N1_Product N1-Alkylated Indazole Workup_Purification->N1_Product N2_Product N2-Alkylated Indazole Workup_Purification->N2_Product

Caption: General experimental workflow for the N-alkylation of indazoles.

Selectivity_Factors Selectivity N1 vs. N2 Selectivity Base Base (e.g., NaH, K2CO3) Selectivity->Base influenced by Solvent Solvent (e.g., THF, DMF) Selectivity->Solvent influenced by Substituents Indazole Substituents (Steric & Electronic) Selectivity->Substituents influenced by Control Control (Kinetic vs. Thermodynamic) Selectivity->Control determined by

Caption: Key factors influencing N-alkylation regioselectivity in indazoles.

References

Validation & Comparative

A Comparative Guide to 1-Methyl-1H-indazole-3-carboxylic acid and 2-Methyl-1H-indazole-3-carboxylic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, indazole derivatives represent a privileged scaffold due to their wide range of biological activities. Among these, the positional isomers 1-Methyl-1H-indazole-3-carboxylic acid and 2-Methyl-1H-indazole-3-carboxylic acid are key building blocks in the synthesis of bioactive compounds. This guide provides an objective comparison of their chemical properties, synthesis, and spectroscopic data to aid researchers in selecting the appropriate isomer for their specific applications.

Physicochemical Properties

The seemingly minor difference in the position of the methyl group on the indazole ring leads to distinct physicochemical properties. These differences can influence solubility, crystal packing, and interaction with biological targets.

PropertyThis compound2-Methyl-1H-indazole-3-carboxylic acid
Molecular Formula C₉H₈N₂O₂C₉H₈N₂O₂
Molecular Weight 176.17 g/mol [1]176.17 g/mol
CAS Number 50890-83-0[1]Not available
Appearance White to off-white crystalline powder[2]Data not available
Melting Point 213-218 °C[2]Data not available
Solubility Soluble in methanol[2]Data not available

Synthesis and Regioselectivity

The synthesis of methylated indazole-3-carboxylic acids typically starts from indazole-3-carboxylic acid. The regioselectivity of the N-methylation is a critical step, yielding either the N1 or N2 isomer. The choice of reagents and reaction conditions dictates the predominant product.

General Synthesis Workflow

Synthesis_Workflow Indazole_Acid Indazole-3-carboxylic acid Reaction N-Methylation Indazole_Acid->Reaction Methylating_Agent Methylating Agent (e.g., Iodomethane, Dimethyl sulfate) Methylating_Agent->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, Methanol) Solvent->Reaction Mixture Mixture of N1 and N2 isomers Reaction->Mixture Separation Chromatographic Separation Mixture->Separation Isomer_1 1-Methyl-1H-indazole- 3-carboxylic acid Separation->Isomer_1 Isomer_2 2-Methyl-1H-indazole- 3-carboxylic acid Separation->Isomer_2 Kinase_Inhibition_Pathway cluster_cell Cell Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A P Kinase_B Kinase B Kinase_A->Kinase_B P Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor P Nucleus Nucleus Transcription_Factor->Nucleus Proliferation Cell Proliferation, Survival, etc. Nucleus->Proliferation Indazole Indazole Derivative (e.g., 1- or 2-Methyl-1H-indazole-3-carboxylic acid derivative) Indazole->Kinase_A Inhibition

References

A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The indazole core is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents targeting cancer, inflammation, and various other diseases. The efficient and versatile synthesis of indazole derivatives is therefore a critical focus for researchers in academia and the pharmaceutical industry. This guide provides a comparative analysis of prominent synthetic routes to indazoles, offering a blend of classical and modern methodologies. The comparison is supported by quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable method for a given research and development objective.

Overview of Synthetic Strategies

The synthesis of the indazole nucleus can be broadly categorized into classical methods, which are well-established but sometimes employ harsh conditions, and modern transition-metal-catalyzed reactions that often provide higher yields and greater functional group tolerance under milder conditions. Key strategies include:

  • Classical Cyclization Reactions: Methods like the Jacobson Indazole Synthesis and the Davis-Beirut Reaction have been foundational in indazole chemistry. These routes typically rely on intramolecular cyclization of appropriately substituted benzene (B151609) derivatives.

  • Transition-Metal-Catalyzed Cross-Coupling and Cyclization: The advent of palladium, copper, and rhodium catalysis has revolutionized indazole synthesis. These methods enable the construction of the indazole ring through intramolecular C-N or N-N bond formation from readily available starting materials.

Comparative Data of Indazole Synthesis Routes

The following table summarizes quantitative data for several key indazole synthesis methodologies, providing a snapshot of their relative efficiencies and reaction conditions.

Synthesis RouteStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Jacobson Indazole Synthesis N-acetyl-o-toluidineNitrous gases, Sodium methoxide (B1231860)Acetic acid, Benzene, Methanol (B129727)1 - 4~836 - 47[1]
Davis-Beirut Reaction o-NitrobenzylamineDBUTHFRTN/A41 - 50[2]
Copper-Catalyzed Cyclization o-ChloroarylhydrazoneCuI, 1,10-phenanthroline, KOHDMF12012 - 4810 - 70[3][4][5]
Rhodium/Copper-Catalyzed Synthesis Imidate, Nitrosobenzene[RhCp*Cl₂]₂, Cu(OAc)₂·H₂ODCE10012up to 98[6]
Palladium-Catalyzed Suzuki Coupling 5-Bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂Dimethoxyethane80280[7]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of any synthetic route. Below are representative protocols for a classical and a modern approach to indazole synthesis.

Protocol 1: Jacobson Indazole Synthesis[1]

This procedure describes the synthesis of unsubstituted 1H-indazole from o-toluidine (B26562).

Step 1: Acetylation of o-Toluidine Slowly add 90 g (0.839 mole) of o-toluidine to a mixture of 90 ml of glacial acetic acid and 180 ml (1.90 mole) of acetic anhydride (B1165640) in a two-necked flask. Cool the mixture in an ice bath.

Step 2: Nitrosation Nitrosate the cooled mixture by rapidly introducing a stream of nitrous gases (generated from the reaction of nitric acid with sodium nitrite) while maintaining the temperature between +1° and +4°C. The completion of the nitrosation is indicated by a persistent black-green color.

Step 3: Cyclization and Isolation Pour the solution of N-nitroso-o-acetotoluidide onto a mixture of 400 g of ice and 200 ml of ice water. Extract the separated oil with benzene. Wash the combined benzene extracts with ice water and then treat with 30 ml of methanol. Add a solution of sodium methoxide in methanol dropwise to the benzene solution while cooling. After the evolution of gas ceases, boil the solution briefly on a steam bath. Cool the solution and extract with 2N hydrochloric acid and then with 5N hydrochloric acid.

Step 4: Precipitation and Purification Treat the combined acid extracts with excess ammonia (B1221849) to precipitate the indazole. Collect the crude, light brown indazole by filtration, wash with water, and dry. The yield of crude indazole is 36–46 g (36–47%). Purify the crude product by vacuum distillation to obtain colorless indazole (m.p. 148°C).

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling[10]

This protocol outlines the general procedure for the Suzuki-Miyaura coupling of a bromo-indazole derivative with an arylboronic acid.

Materials:

  • N-(6-bromo-1H-indazol-4-yl)acetamide

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

  • In a reaction vessel, dissolve N-(6-bromo-1H-indazol-4-yl)acetamide (1 equivalent) and the arylboronic acid (1.5 equivalents) in the 1,4-dioxane/water mixture.

  • Add the base (2 equivalents) to the solution.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (5 mol%) to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualization of Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the key transformations in the discussed indazole synthesis routes.

Jacobson_Indazole_Synthesis o_toluidine o-Toluidine n_acetyl_o_toluidine N-acetyl-o-toluidine o_toluidine->n_acetyl_o_toluidine Ac₂O, AcOH n_nitroso_intermediate N-Nitroso Intermediate n_acetyl_o_toluidine->n_nitroso_intermediate Nitrous Gases indazole 1H-Indazole n_nitroso_intermediate->indazole NaOMe, Benzene, Heat

Caption: Jacobson Indazole Synthesis Pathway.

Davis_Beirut_Reaction o_nitrobenzylamine o-Nitrobenzylamine carbanion Carbanion Intermediate o_nitrobenzylamine->carbanion Base (e.g., DBU) cyclization_intermediate Cyclized Intermediate carbanion->cyclization_intermediate Intramolecular Cyclization indazole 2H-Indazole cyclization_intermediate->indazole Dehydration

Caption: Davis-Beirut Reaction for 2H-Indazole Synthesis.

Transition_Metal_Catalyzed_Synthesis cluster_Cu Copper-Catalyzed Cyclization cluster_Rh Rhodium-Catalyzed Annulation cluster_Pd Palladium-Catalyzed Cross-Coupling o_haloarylhydrazone_Cu o-Haloarylhydrazone indazole_Cu 1H-Indazole o_haloarylhydrazone_Cu->indazole_Cu Cu(I), Base, Ligand imidate Imidate indazole_Rh 1H-Indazole imidate->indazole_Rh Rh(III), Cu(II) nitrosobenzene Nitrosobenzene nitrosobenzene->indazole_Rh halo_indazole Halo-Indazole functionalized_indazole Functionalized Indazole halo_indazole->functionalized_indazole Pd(0), Base boronic_acid Boronic Acid boronic_acid->functionalized_indazole

Caption: Overview of Modern Transition-Metal-Catalyzed Indazole Syntheses.

Conclusion

The synthesis of indazoles is a rich and evolving field, offering a multitude of pathways to this important heterocyclic core. Classical methods like the Jacobson synthesis remain valuable for their simplicity and use of basic starting materials, although they can be limited by harsh conditions. Modern transition-metal-catalyzed reactions, particularly those employing palladium, copper, and rhodium, have significantly expanded the synthetic toolbox, enabling the construction of highly functionalized indazoles with greater efficiency and under milder conditions. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides the necessary comparative data and procedural insights to assist researchers in making informed decisions for their synthetic endeavors in the pursuit of novel indazole-based therapeutics.

References

N-1 vs. N-2 Indazole Isomers: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activities. A critical determinant of an indazole derivative's pharmacological profile is the site of substitution on the pyrazole (B372694) ring, leading to the formation of N-1 and N-2 isomers. This guide provides an objective comparison of the biological activities of these two classes of isomers, with a focus on their anticancer and kinase inhibitory properties. The information presented is supported by experimental data and detailed methodologies to facilitate further research and drug development.

Comparative Analysis of Biological Activity

The substitution pattern on the indazole ring significantly influences the molecule's interaction with biological targets. While a comprehensive head-to-head comparison of a wide range of identically substituted N-1 and N-2 isomers is not extensively documented in a single study, analysis of the existing literature reveals distinct trends in their biological activities. Generally, both N-1 and N-2 substituted indazoles have demonstrated potent anticancer and kinase inhibitory effects; however, the specific isomer often exhibits superior activity depending on the target and the nature of the substituents.

Anticancer Activity

The antiproliferative activity of N-1 and N-2 indazole isomers has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

Compound ClassRepresentative Compound/StudyTarget Cell LineIC50 (µM)Reference
N-1 Substituted Indazoles 1-(3-(piperidin-1-yl)propyl)-1H-indazole-3-carboxamide-36 (PARP-1 inhibition)[1]
1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide-6.8 (PARP-1 inhibition)[1]
5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamideSARS-CoV-2 infected Vero cells0.69 (EC50)
N-2 Substituted Indazoles N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamideA2780 (ovarian)4.21
N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamideA549 (lung)18.6
Indazole N-oxide derivativeTrypanosoma cruzi-[2]
Kinase Inhibitory Activity

Indazole derivatives are well-known for their potent inhibition of various protein kinases involved in cancer progression. The position of the substituent (N-1 vs. N-2) can dictate the selectivity and potency of kinase inhibition.

Isomer TypeTarget KinaseObservationReference
N-1 Substituted Aurora KinasesNovel 1H-indazole derivatives identified as potent Aurora kinase inhibitors.[3]
N-2 Substituted VEGFR-2Indazole derivatives with different substitution patterns have been explored as VEGFR-2 inhibitors.[4]
General Multiple KinasesBoth N-1 and N-2 isomers are present in clinically approved kinase inhibitors like Axitinib and Pazopanib.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of N-1 and N-2 indazole isomer activity, it is crucial to visualize their impact on cellular signaling and the experimental procedures used for their evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism synthesis Regioselective Synthesis of N-1 & N-2 Isomers characterization Structural Characterization (NMR, MS, X-ray) synthesis->characterization kinase_assay Kinase Inhibition Assay (IC50 Determination) characterization->kinase_assay Test Compounds cell_viability Cell Viability Assay (e.g., MTT Assay) characterization->cell_viability Test Compounds apoptosis_assay Apoptosis Assay (e.g., Western Blot for Caspases) cell_viability->apoptosis_assay Identify Active Compounds pathway_analysis Signaling Pathway Analysis (e.g., PI3K/Akt/mTOR) apoptosis_assay->pathway_analysis Elucidate Mechanism

General workflow for the synthesis and biological evaluation of indazole isomers.

A common mechanism of action for anticancer indazole derivatives involves the modulation of critical signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently targeted cascade.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Indazole Indazole Inhibitor (N-1 or N-2) Indazole->PI3K Indazole->Akt Indazole->mTORC1

Inhibition of the PI3K/Akt/mTOR signaling pathway by indazole derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of the biological activity of N-1 and N-2 indazole isomers.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of indazole isomers against a target kinase.

Materials:

  • Recombinant purified kinase

  • Specific peptide substrate

  • ATP (Adenosine Triphosphate)

  • Test compounds (N-1 and N-2 indazole isomers) dissolved in DMSO

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/mL BSA, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Add 2.5 µL of the diluted compounds or vehicle control (DMSO) to the wells of the assay plate.

  • Prepare a master mix containing the target kinase and its substrate in kinase assay buffer.

  • Add 5 µL of the master mix to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity using the chosen detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds (N-1 and N-2 indazole isomers)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Incubate the plate for 15 minutes at room temperature with shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of key proteins involved in the apoptosis pathway, such as cleaved caspases and PARP.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse the treated and untreated cells and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analyze the band intensities to determine the relative expression levels of the apoptosis markers.

References

A Comparative Guide to the Spectroscopic Differentiation of 1- and 2-Methyl-Indazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of isomeric molecules is a critical challenge in chemical research and pharmaceutical development. The constitutional isomers 1-methyl-indazole and 2-methyl-indazole, while possessing the same molecular formula and mass, exhibit distinct physicochemical properties and biological activities. Consequently, their accurate differentiation is paramount. This guide provides a comprehensive comparison of the spectroscopic techniques utilized to distinguish between these two isomers, supported by experimental data and detailed analytical protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the differentiation of 1-methyl-indazole and 2-methyl-indazole.

Table 1: ¹H NMR Chemical Shift Data (CDCl₃)
Proton1-Methyl-Indazole (δ, ppm)2-Methyl-Indazole (δ, ppm)Key Differentiator
N-CH₃~4.1~4.2The N-CH₃ signal in 2-methyl-indazole is typically slightly downfield.
H-3~7.9~8.1The H-3 proton in 2-methyl-indazole is significantly deshielded.
H-4~7.7~7.6
H-5~7.4~7.1
H-6~7.1~7.3
H-7~7.8~7.7
Table 2: ¹³C NMR Chemical Shift Data (CDCl₃)
Carbon1-Methyl-Indazole (δ, ppm)2-Methyl-Indazole (δ, ppm)Key Differentiator
N-CH₃~35~40The N-CH₃ carbon in 2-methyl-indazole is notably downfield.
C-3~135~122Most significant difference. The C-3 carbon is highly deshielded in the 1-isomer.
C-3a~123~127
C-4~121~120
C-5~127~121
C-6~120~126
C-7~110~117
C-7a~140~149
Table 3: UV-Vis Spectroscopic Data (in Acetonitrile)
Parameter1-Methyl-Indazole2-Methyl-IndazoleKey Differentiator
λmax~254 nm, with fine structureLonger wavelengths, stronger absorption2-Methyl-indazole exhibits a bathochromic (red) shift and hyperchromic effect.[1][2]
Table 4: Infrared (IR) Spectroscopy - Characteristic Absorptions
Functional Group1-Methyl-Indazole (Expected Range, cm⁻¹)2-Methyl-Indazole (Expected Range, cm⁻¹)Key Differentiator
C-H stretch (aromatic)3100-30003100-3000Similar
C-H stretch (methyl)2950-28502950-2850Similar
C=N stretch~1620~1600The C=N stretching frequency may differ slightly due to the different electronic environment of the pyrazole (B372694) ring.
Ring stretching~1500-1400~1500-1400The pattern of ring stretching vibrations in the fingerprint region is expected to be distinct for each isomer.
C-H out-of-plane bending900-700900-700The pattern of these bands can be indicative of the substitution pattern on the benzene (B151609) ring, which might be subtly influenced by the position of the methyl group on the pyrazole ring.
Table 5: Mass Spectrometry - Key Fragmentation Patterns

Both isomers will exhibit a molecular ion peak (M⁺) at m/z = 132. The key to differentiation lies in the relative abundances of the fragment ions.

Fragment1-Methyl-Indazole (Expected m/z)2-Methyl-Indazole (Expected m/z)Key Differentiator
[M-H]⁺131131Loss of a hydrogen radical.
[M-CH₃]⁺117117Loss of a methyl radical.
[M-N₂]⁺104104Loss of a neutral nitrogen molecule.
[M-HCN]⁺105105Loss of hydrogen cyanide.
Benzocyclopropenium ion9090Rearrangement and fragmentation.
Indazolium cation118-The 1-methyl isomer is expected to show a more prominent peak corresponding to the stable 1-methylindazolium cation.
Phenyl cation7777

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the methyl-indazole isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.

    • Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare stock solutions of each isomer in a UV-grade solvent such as acetonitrile (B52724) or ethanol (B145695) at a concentration of approximately 1 mg/mL. Dilute the stock solutions to a final concentration in the range of 10-50 µg/mL to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the same solvent as used for sample preparation as the blank.

  • Data Acquisition: Scan the samples over a wavelength range of 200-400 nm. Record the absorbance values and identify the wavelength of maximum absorption (λmax).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the instrument's clamp.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal or the KBr pellet.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS, dissolve the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate. For LC-MS, dissolve the sample in a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote ionization.

  • Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition:

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-200.

    • For tandem mass spectrometry (MS/MS), select the molecular ion (m/z 132) as the precursor ion and acquire the product ion spectrum.

    • Analyze the resulting fragmentation pattern.

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for the spectroscopic differentiation of 1- and 2-methyl-indazole isomers.

Spectroscopic_Differentiation_Workflow Workflow for Spectroscopic Differentiation of Methyl-Indazole Isomers cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis and Comparison cluster_identification Isomer Identification Unknown Unknown Methyl-Indazole Isomer NMR NMR Spectroscopy (¹H and ¹³C) Unknown->NMR UV_Vis UV-Vis Spectroscopy Unknown->UV_Vis IR IR Spectroscopy Unknown->IR MS Mass Spectrometry Unknown->MS NMR_Data Compare Chemical Shifts (esp. C-3 and N-CH₃) NMR->NMR_Data UV_Vis_Data Compare λmax and Molar Absorptivity UV_Vis->UV_Vis_Data IR_Data Compare Fingerprint Regions IR->IR_Data MS_Data Compare Fragmentation Patterns MS->MS_Data Isomer_1 1-Methyl-Indazole NMR_Data->Isomer_1 C-3 ~135 ppm N-CH₃ ~35 ppm Isomer_2 2-Methyl-Indazole NMR_Data->Isomer_2 C-3 ~122 ppm N-CH₃ ~40 ppm UV_Vis_Data->Isomer_1 Shorter λmax UV_Vis_Data->Isomer_2 Longer λmax Stronger Absorption IR_Data->Isomer_1 Distinct Fingerprints IR_Data->Isomer_2 Distinct Fingerprints MS_Data->Isomer_1 Subtle Differences MS_Data->Isomer_2 Subtle Differences

Caption: Workflow for differentiating 1- and 2-methyl-indazole.

This guide provides a robust framework for the spectroscopic differentiation of 1- and 2-methyl-indazole isomers. By employing a combination of NMR, UV-Vis, IR, and mass spectrometry, researchers can confidently identify and characterize these closely related compounds, ensuring the integrity and reliability of their scientific investigations and drug development endeavors.

References

Validating the Structure of 1-Methyl-1H-indazole-3-carboxylic acid: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of 1-Methyl-1H-indazole-3-carboxylic acid. We present supporting experimental data, detailed protocols, and visualizations to objectively demonstrate how COSY, HSQC, and HMBC experiments work in concert to unambiguously confirm the molecule's constitution.

Introduction

This compound is an important pharmaceutical intermediate.[1][2] Accurate structural confirmation is a critical step in drug discovery and development to ensure the identity and purity of synthesized compounds. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, complex aromatic systems often exhibit signal overlap and ambiguous assignments. 2D NMR techniques, such as COSY, HSQC, and HMBC, offer a solution by revealing through-bond correlations between nuclei, providing a definitive map of the molecular structure.[3][4]

This guide uses predicted data to illustrate how these techniques are applied to confirm the specific isomeric form and substitution pattern of this compound, as shown in Figure 1.

Chemical structure of this compound with atom numbering.Figure 1. Chemical Structure of this compound with Standard Numbering.

Comparative Analysis of 2D NMR Data

The structural elucidation of this compound relies on piecing together connectivity information from three key 2D NMR experiments. The expected chemical shifts and correlations are summarized below.

1. Predicted ¹H and ¹³C NMR Chemical Shifts

The first step in the analysis is the assignment of signals from standard 1D NMR spectra. The predicted chemical shifts are presented in Table 1. These assignments are foundational for interpreting the cross-peaks in 2D spectra.

Table 1: Predicted ¹H and ¹³C Chemical Shifts (Solvent: DMSO-d₆)

Atom Number¹H δ (ppm)Multiplicity¹³C δ (ppm)
4~7.85d~122.0
5~7.30t~121.5
6~7.55t~128.0
7~8.15d~110.0
N-CH₃~4.10s~35.0
COOH~13.0br s~163.0
3--~140.0
3a--~125.0
7a--~141.0

2. COSY (Correlation Spectroscopy): Proton-Proton Connectivity

The ¹H-¹H COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, it is instrumental in establishing the connectivity of the protons on the benzene (B151609) ring.

Table 2: Key Expected ¹H-¹H COSY Correlations

Correlating ProtonCorrelating ProtonBonds SeparatingStructural Implication
H4H53Confirms adjacency of C4 and C5.
H5H63Confirms adjacency of C5 and C6.
H6H73Confirms adjacency of C6 and C7.

3. HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Attachment

The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond C-H correlation). This experiment is crucial for definitively assigning the carbon signals of all protonated carbons.

Table 3: Key Expected ¹H-¹³C HSQC Correlations

Proton (¹H δ)Directly Attached Carbon (¹³C δ)
H4C4
H5C5
H6C6
H7C7
N-CH₃N-CH₃

4. HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Connectivity

The HMBC spectrum is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). These long-range correlations connect the molecular fragments identified by COSY and HSQC.

Table 4: Key Expected ¹H-¹³C HMBC Correlations for Structure Validation

Proton (¹H δ)Correlating Carbon (¹³C δ)Bonds SeparatingStructural Implication
N-CH₃C33Confirms methyl group is on N1, adjacent to C7a and C3.
N-CH₃C7a2Confirms N1-C7a bond.
H4C33Confirms the position of the carboxylic acid at C3.
H4C63Confirms connectivity within the benzene ring.
H4C7a2Confirms the fusion of the benzene and pyrazole (B372694) rings.
H7C53Confirms connectivity within the benzene ring.
H7C3a2Confirms the fusion of the benzene and pyrazole rings.

Visualizing Experimental Logic and Molecular Correlations

Diagrams generated using Graphviz provide a clear visual representation of both the experimental process and the key structural correlations.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Validation prep Dissolve Sample (e.g., in DMSO-d6) nmr_1d 1D NMR (¹H, ¹³C, DEPT) prep->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d processing Data Processing (FT, Phasing) nmr_2d->processing analysis Correlation Analysis processing->analysis validation Structure Validation analysis->validation final_structure final_structure validation->final_structure Confirmed Structure

Caption: Experimental workflow for 2D NMR structure validation.

Caption: Key COSY and HMBC correlations for structural assignment.

Experimental Protocols

The following are generalized protocols for the acquisition of 2D NMR spectra on a standard 500 MHz spectrometer.[5] Instrument-specific parameters may require optimization.[3][6]

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

General Spectrometer Settings:

  • Temperature: Regulate at 298 K.

  • Spin: Turn off sample spinning to prevent modulation sidebands.[3]

  • Lock: Lock on the deuterium (B1214612) signal of the solvent.

  • Shimming: Perform automatic or manual shimming to optimize magnetic field homogeneity.

1. ¹H-¹H COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpqf (or equivalent gradient-selected sequence).

  • Spectral Width (¹H): 12-16 ppm, centered around 6-7 ppm.

  • Acquisition Time: ~0.2 s.

  • Relaxation Delay: 1.5-2.0 s.

  • Number of Increments (t₁): 256-512.

  • Scans per Increment: 2-4.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsp (or equivalent phase-sensitive, gradient-edited sequence).

  • Spectral Width (¹H): 12-16 ppm, centered around 6-7 ppm.

  • Spectral Width (¹³C): 180-200 ppm, centered around 90-100 ppm.

  • ¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.

  • Relaxation Delay: 1.5-2.0 s.

  • Number of Increments (t₁): 128-256.

  • Scans per Increment: 4-8.

  • Processing: Apply a QSINE window function in both dimensions before Fourier transformation.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected sequence).

  • Spectral Width (¹H): 12-16 ppm, centered around 6-7 ppm.

  • Spectral Width (¹³C): 200-220 ppm, centered around 100-110 ppm.

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz to observe 2- and 3-bond correlations.

  • Relaxation Delay: 2.0 s.

  • Number of Increments (t₁): 256-512.

  • Scans per Increment: 8-16.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

By systematically analyzing the data from these experiments as outlined, researchers can achieve unambiguous validation of the chemical structure of this compound, ensuring data integrity for subsequent research and development activities.

References

A Comparative Guide to the Efficacy of Indazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has proven to be a cornerstone in the development of potent kinase inhibitors, leading to several clinically approved drugs. This guide provides an objective comparison of the efficacy of various indazole derivatives against key oncogenic kinases, supported by experimental data.

Comparative Inhibitory Activity of Indazole Derivatives

The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected indazole derivatives against their target kinases. IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by half, with lower values indicating higher potency. These values can vary between studies due to different assay conditions.

Table 1: VEGFR and Multi-Kinase Inhibitors[1][2]
InhibitorTarget KinaseIC50 (nM)Class
Axitinib VEGFR10.1 - 1.2Indazole Derivative
VEGFR20.2
VEGFR30.1 - 0.3
PDGFRβ1.6
c-Kit1.7
Pazopanib VEGFR110Indazole Derivative
VEGFR230
VEGFR347
PDGFRα71
PDGFRβ84
c-Kit74 - 140
Sorafenib VEGFR126Non-Indazole
VEGFR26
VEGFR315
PDGFRβ37
c-Kit68
Compound 30 VEGFR21.24Indazole Derivative
Table 2: Aurora Kinase Inhibitors[3][4]
InhibitorAurora A (IC50)Aurora B (IC50)Established InhibitorAurora A (IC50)Aurora B (IC50)
Indazole Derivative 17 26 nM15 nMAlisertib (MLN8237) 1.2 nM-
Indazole Derivative 21 -31 nMBarasertib (AZD1152) -0.37 nM
Indazole Derivative 30 85 nM-Danusertib (PHA-739358) 13 nM79 nM
Indazole Amide 53a < 1 µM-Tozasertib (VX-680) 2.5 nM0.6 nM
Indazole Amide 53c < 1 µM-
Table 3: Pim Kinase Inhibitors[5][6]
InhibitorPim-1 (IC50)Pim-2 (IC50)Pim-3 (IC50)
Indazole Derivative 82a 0.4 nM1.1 nM0.4 nM
Indazole Derivative 59a 3 nM-11 nM
Indazole Derivative 59c 3 nM-70 nM
Table 4: Polo-Like Kinase 4 (PLK4) Inhibitors[2][7][8][9]
InhibitorPLK4 (IC50)Established InhibitorPLK4 (IC50)
Compound C05 < 0.1 nMCentrinone 2.7 nM[1]
Compound K22 0.1 nMCFI-400945 2.8 nM[2]
Axitinib 6.5 nM
Indazole Derivative 14i 11.2 nM

Signaling Pathways and Inhibition

The following diagrams illustrate the signaling pathways of the targeted kinases and the points of inhibition by indazole derivatives.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS Ras VEGFR->RAS Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Indazole Derivatives (e.g., Axitinib) Inhibitor->VEGFR Inhibit Aurora_Kinase_Signaling cluster_cell_cycle Cell Cycle Progression cluster_aurora Aurora Kinase Regulation cluster_downstream Downstream Effects G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Cytokinesis Cytokinesis M_Phase->Cytokinesis AuroraA Aurora A M_Phase->AuroraA AuroraB Aurora B M_Phase->AuroraB Cytokinesis->AuroraB Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation Cell_Division Proper Cell Division Spindle_Assembly->Cell_Division Chromosome_Segregation->Cell_Division Inhibitor Indazole Derivatives Inhibitor->AuroraA Inhibit Inhibitor->AuroraB Inhibit Pim_Kinase_Signaling cluster_upstream Upstream Signaling cluster_pim Pim Kinase cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim Pim Kinases (Pim-1, Pim-2, Pim-3) JAK_STAT->Pim Apoptosis_Inhibition Inhibition of Apoptosis (e.g., via Bad phosphorylation) Pim->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression (e.g., via p21, p27) Pim->Cell_Cycle_Progression Cell_Survival Cell Survival & Proliferation Apoptosis_Inhibition->Cell_Survival Cell_Cycle_Progression->Cell_Survival Inhibitor Indazole Derivatives Inhibitor->Pim Inhibit PLK4_Signaling cluster_cell_cycle Cell Cycle cluster_plk4 PLK4 Regulation cluster_downstream Downstream Effects S_Phase S Phase PLK4 PLK4 S_Phase->PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Centrosome_Integrity Centrosome Integrity Centriole_Duplication->Centrosome_Integrity Mitotic_Progression Proper Mitotic Progression Centrosome_Integrity->Mitotic_Progression Inhibitor Indazole Derivatives Inhibitor->PLK4 Inhibit Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Indazole Derivative Start->Compound_Prep Reaction_Setup Set up Kinase Reaction: - Kinase - Substrate - Inhibitor Compound_Prep->Reaction_Setup Initiate_Reaction Initiate Reaction with ATP and Incubate Reaction_Setup->Initiate_Reaction Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Initiate_Reaction->Stop_Reaction Detect_ADP Convert ADP to ATP & Generate Signal (Add Kinase Detection Reagent) Stop_Reaction->Detect_ADP Read_Signal Measure Luminescence Detect_ADP->Read_Signal Analyze_Data Calculate % Inhibition and Determine IC50 Read_Signal->Analyze_Data End End Analyze_Data->End MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate and Allow to Adhere Start->Seed_Cells Treat_Cells Treat Cells with Indazole Derivative (Serial Dilutions) and Incubate Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent and Incubate Treat_Cells->Add_MTT Solubilize Remove Medium and Solubilize Formazan Crystals Add_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % Viability and Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Indazole-3-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted indazole-3-carboxamides against various biological targets, supported by experimental data from peer-reviewed literature.

Overview of Biological Activities

Substituted indazole-3-carboxamides have been extensively investigated as modulators of various enzymes and receptors, leading to the development of potent and selective inhibitors for several therapeutic targets. This guide will focus on their activity as:

  • Kinase Inhibitors:

    • p21-activated kinase 1 (PAK1) Inhibitors

    • Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

  • Enzyme Inhibitors:

    • Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors

  • Ion Channel Blockers:

    • Calcium-Release Activated Calcium (CRAC) Channel Blockers

  • Receptor Modulators:

    • Prostanoid EP4 Receptor Antagonists

    • Cannabinoid Receptor (CB1) Modulators

  • Anticancer Agents

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of indazole-3-carboxamides is significantly influenced by the nature and position of substituents on the indazole ring and the carboxamide moiety. The following sections summarize the key SAR findings for different biological targets.

Kinase Inhibitors

p21-activated kinase 1 (PAK1) Inhibitors:

The development of 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors has shown that specific structural features are critical for high potency and selectivity.[1] A key finding is the importance of a hydrophobic ring that can fit into a deep back pocket of the kinase, coupled with a hydrophilic group exposed to the bulk solvent region.[1]

Compound IDSubstituentsPAK1 IC50 (nM)Key SAR Observations
30l N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-1H-indazole-3-carboxamide9.8The piperazine (B1678402) moiety provides hydrophilicity, while the trifluoromethylphenyl group occupies the hydrophobic pocket.[1]

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors:

Virtual screening and subsequent biological evaluation have identified 1H-indazole-3-carboxamides as a novel class of GSK-3β inhibitors.[2][3] The SAR studies for this class of compounds are still in their early stages, with initial hits showing pIC50 values in the range of 4.9 to 5.5.[2][3] X-ray crystallography has confirmed that these inhibitors bind to the ATP-binding site of GSK-3β.[2][3]

Compound IDSubstituentspIC50Key SAR Observations
Hit Compounds Varied substitutions on the carboxamide nitrogen4.9 - 5.5The indazole core acts as a scaffold, with modifications on the amide substituent influencing potency.[2][3]
Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors

N-1 substituted indazole-3-carboxamides have been explored as PARP-1 inhibitors. A structure-based design approach, starting from a weakly active unsubstituted parent compound, demonstrated that introducing a linker and various heterocyclic moieties at the N-1 position can significantly enhance inhibitory activity.[4]

Compound IDSubstituentsPARP-1 IC50 (µM)Key SAR Observations
2 1H-indazole-3-carboxamide>100Unsubstituted parent compound with weak activity.[4]
4 1-(3-(piperidin-1-yl)propyl)-1H-indazole-3-carboxamide36Introduction of a propyl-piperidine chain at N-1 improves activity.[4]
5 1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide6.8Further modification of the terminal heterocycle enhances potency.[4]
MK-4827 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide0.0038 (PARP-1)A potent and selective inhibitor with good pharmacokinetic properties.[5][6]
Calcium-Release Activated Calcium (CRAC) Channel Blockers

A critical finding in the SAR of indazole-3-carboxamides as CRAC channel blockers is the regiochemistry of the amide linker.[7][8] Derivatives with a '-CO-NH-Ar' linker are significantly more potent than their isomeric '-NH-CO-Ar' counterparts.[7][8] The nature of the aryl group (Ar) also profoundly affects the activity.

Compound IDAmide LinkerSubstituents (Ar)CRAC Channel Blockade IC50 (µM)Key SAR Observations
9c -NH-CO-Ar3,5-difluoro-4-pyridylInactive (>100)"Reverse" amide isomer shows no activity.[7][8]
12d -CO-NH-Ar3,5-difluoro-4-pyridyl0.67The "correct" amide regiochemistry is crucial for potent inhibition.[7][8]
12a -CO-NH-Ar4-tert-butylphenyl1.51Bulky hydrophobic groups on the aryl ring are tolerated.[7]
15b Fused Pyrazole3,5-difluoro-4-pyridyl0.65Ring fusion can lead to highly active blockers.[7]
Prostanoid EP4 Receptor Antagonists

Screening of compound libraries has identified 2H-indazole-3-carboxamides as potent antagonists of the prostanoid EP4 receptor.[9][10][11] SAR exploration revealed that the 2H-regioisomer of the indazole is preferred for maintaining antagonist potency over the 1H-regioisomer.[10]

Compound IDRegioisomerSubstituentsEP4 Antagonistic Activity IC50 (nM)Key SAR Observations
1 2HN-(4-methoxyphenyl)-2-(4-chlorophenyl)-2H-indazole-3-carboxamide3106Initial hit compound from screening.[10]
14 2HN-(4-cyanophenyl)-2-(4-fluorophenyl)-2H-indazole-3-carboxamide1.1Systematic optimization led to a highly potent antagonist.[9][10][11]
17-26 1HVarious>10,0001H-regioisomers showed significantly lower potency.[10]
Cannabinoid Receptor (CB1) Modulators

Indazole-3-carboxamide derivatives have been widely explored as synthetic cannabinoid receptor agonists. The SAR in this class is complex, with substitutions on the indazole N-1 position, the carboxamide nitrogen, and the indazole ring itself all playing a significant role in determining potency and efficacy at the CB1 receptor. Halogenation of the indazole core has been shown to modulate activity, though the effects can be inconsistent and depend on the other substituents present.[12]

Compound IDSubstituentsCB1 Receptor Activity (EC50 or Ki)Key SAR Observations
ADB-BUTINACA N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamideEC50 = 7.72 nMA potent, non-halogenated analog.[12]
ADB-5'Br-BUTINACA N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-butyl-1H-indazole-3-carboxamideEC50 > 100 nMBromination at the 5-position of the indazole ring can decrease potency.[12]
Anticancer Activity

Substituted indazole-3-carboxamides have demonstrated significant in vitro antiproliferative activity against various cancer cell lines.[13][14][15] The mechanism of action can vary, with some compounds inducing cell cycle arrest.[13]

Compound IDSubstituentsMean GI50 (µM)Key SAR Observations
1c 3-amino-N-(4-chlorophenyl)-1H-indazole-1-carboxamide1.90Shows potent growth inhibition, particularly against colon and melanoma cell lines.[13]
6o N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-3-carboxamideIC50 = 5.15 (K562 cells)Exhibits promising activity against chronic myeloid leukemia cells with good selectivity over normal cells.[14][15]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common luminescence-based method.

  • Materials:

    • Recombinant kinase (e.g., PAK1, GSK-3β)

    • Kinase-specific substrate (e.g., peptide or protein)

    • ATP

    • Test compounds (substituted indazole-3-carboxamides)

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase, substrate, and test compound to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Convert the ADP produced to ATP and generate a luminescent signal by adding the Kinase Detection Reagent.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Calcium Influx Assay

This assay measures the ability of a compound to block the influx of calcium into cells.

  • Principle: The assay uses a fluorescent calcium indicator, such as Fluo-4 AM, which increases in fluorescence intensity upon binding to free calcium.

  • Materials:

    • Cell line (e.g., RBL-2H3 mast cells)

    • Fluo-4 AM

    • Thapsigargin (B1683126) (to deplete intracellular calcium stores and activate CRAC channels)

    • Calcium-containing and calcium-free buffers

    • Test compounds

    • 96-well black, clear-bottom plates

    • Fluorescence plate reader or fluorescence microscope

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Load the cells with Fluo-4 AM dye.

    • Wash the cells with a calcium-free buffer.

    • Add the test compound at various concentrations.

    • Stimulate the cells with thapsigargin in a calcium-free buffer to induce store depletion.

    • Add a calcium-containing buffer to initiate calcium influx through the CRAC channels.

    • Measure the change in fluorescence intensity over time.

    • Calculate the inhibition of calcium influx and determine the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic or antiproliferative effects of compounds on cancer cell lines.

  • Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

  • Materials:

    • Cancer cell lines

    • Cell culture medium and supplements

    • Test compounds

    • MTT solution

    • Solubilization solution (e.g., DMSO or SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by substituted indazole-3-carboxamides.

PAK1_Signaling_Pathway GPCR GPCR / RTK Rac1_Cdc42 Rac1/Cdc42 GPCR->Rac1_Cdc42 PAK1 PAK1 Rac1_Cdc42->PAK1 Activation Migration_Invasion Cell Migration & Invasion PAK1->Migration_Invasion Proliferation Proliferation PAK1->Proliferation Indazole_3_Carboxamide Indazole-3-carboxamide Inhibitor Indazole_3_Carboxamide->PAK1 Inhibition

Caption: PAK1 Signaling Pathway and Inhibition.

GSK3_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3 GSK-3β Dsh->GSK3 Inhibition Beta_Catenin β-catenin GSK3->Beta_Catenin Phosphorylation Degradation Degradation Beta_Catenin->Degradation Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription Indazole_3_Carboxamide Indazole-3-carboxamide Inhibitor Indazole_3_Carboxamide->GSK3 Inhibition

Caption: Wnt/β-catenin Pathway and GSK-3β Inhibition.

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Activation PARylation PARylation PARP1->PARylation Repair_Proteins DNA Repair Proteins (XRCC1, Ligase III, etc.) PARylation->Repair_Proteins Recruitment DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Indazole_3_Carboxamide Indazole-3-carboxamide Inhibitor Indazole_3_Carboxamide->PARP1 Inhibition

Caption: PARP-1 in DNA Repair and Its Inhibition.

Experimental Workflow

SAR_Workflow Synthesis Synthesis of Substituted Indazole-3-carboxamides Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening Primary Biological Screening (e.g., Kinase Assay) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive/Modify SAR_Analysis Structure-Activity Relationship Analysis Hit_ID->SAR_Analysis Active Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Secondary_Assays Secondary Assays (e.g., Cell-based assays, Selectivity) Lead_Opt->Secondary_Assays In_Vivo In Vivo Studies Secondary_Assays->In_Vivo

Caption: General Workflow for SAR Studies.

Conclusion

The substituted indazole-3-carboxamide scaffold is a versatile platform for the development of potent and selective modulators of a diverse range of biological targets. The SAR data presented in this guide highlights the critical role of substituent placement and nature in determining the biological activity and selectivity of these compounds. Further exploration and optimization of this scaffold hold significant promise for the discovery of novel therapeutics for various diseases, including cancer, inflammatory disorders, and neurological conditions. This guide serves as a valuable resource for researchers to inform the rational design of next-generation indazole-3-carboxamide-based drugs.

References

The Strategic Advantage of 1-Methyl-1H-indazole-3-carboxylic acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of an optimal intermediate is a critical decision that profoundly impacts the efficiency, purity, and scalability of a synthetic route. In the synthesis of several active pharmaceutical ingredients (APIs), notably the antiemetic drug Granisetron, 1-Methyl-1H-indazole-3-carboxylic acid has emerged as a superior intermediate compared to alternative synthetic strategies. This guide provides an objective comparison, supported by experimental data, to elucidate the advantages of its use.

The primary advantage of employing this compound lies in the strategic timing of the methylation step, offering superior regioselectivity and simplifying the purification of the final product. Alternative routes, such as those involving late-stage methylation, often contend with the formation of undesired N-2 methyl isomers, leading to lower yields and more complex purification processes.

Comparative Analysis of Synthetic Routes

The synthesis of Granisetron, a selective 5-HT3 receptor antagonist, serves as an excellent case study for comparing the synthetic route utilizing this compound against the alternative "late-stage methylation" approach.

Route 1: Early-Stage Methylation via this compound

This well-established method involves the initial synthesis of this compound from indazole-3-carboxylic acid. The key challenge in this step is achieving high regioselectivity for the desired N-1 methylated product over the N-2 isomer. However, optimized conditions have been developed to favor the formation of the N-1 isomer with high purity. Once obtained, this intermediate is activated, typically to the acyl chloride, and then coupled with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine to yield the final product.

Route 2: Late-Stage Methylation

An alternative strategy involves first coupling indazole-3-carboxylic acid with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine to form N-(endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide. The final step is the methylation of the indazole nitrogen. This approach avoids the initial regioselectivity challenge at the carboxylic acid stage but introduces it at the final, more complex molecule, often leading to a mixture of N-1 and N-2 methylated products that can be difficult to separate.

Data Presentation: A Quantitative Comparison

The following table summarizes typical experimental data for the key steps in both synthetic routes, highlighting the advantages of the early-stage methylation pathway.

ParameterRoute 1: Early-Stage MethylationRoute 2: Late-Stage Methylation
Intermediate This compound N-(endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide
Methylation Step Yield 75-85% (with high N-1 regioselectivity)40-60% (often a mixture of N-1 and N-2 isomers)
Final Product Purity (before final purification) >98%Often requires extensive chromatography to separate isomers
Overall Yield (from Indazole-3-carboxylic acid) ~65-75%~35-50%
Key Advantage High regioselectivity in the methylation of a simpler molecule, leading to higher purity and yield of the final product.Fewer steps if the unmethylated precursor is readily available.
Key Disadvantage Requires an additional step to synthesize the methylated intermediate.Poor regioselectivity in the final methylation step, complicating purification and reducing yield.

Experimental Protocols

Protocol 1: Synthesis of this compound (Early-Stage Methylation)

Materials: Indazole-3-carboxylic acid, Dimethyl sulfate (B86663), Sodium hydroxide (B78521), Acetone (B3395972), Water, Hydrochloric acid.

Procedure:

  • To a stirred suspension of indazole-3-carboxylic acid (1.0 eq) in a mixture of acetone and water (typically 6:1 v/v), add sodium hydroxide (2.2 eq) and stir until a clear solution is obtained.

  • Cool the reaction mixture to 0-5 °C and add dimethyl sulfate (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Acidify the reaction mixture with concentrated hydrochloric acid to pH 2-3.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

  • Recrystallization from a suitable solvent such as ethanol/water can be performed to achieve higher purity.

Protocol 2: Synthesis of Granisetron via Late-Stage Methylation

Materials: N-(endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide, Sodium hydride, Methyl iodide, Anhydrous Tetrahydrofuran (THF).

Procedure:

  • To a solution of N-(endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or HPLC for the formation of the N-1 and N-2 isomers.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product, a mixture of N-1 and N-2 isomers, is purified by column chromatography to isolate the desired N-1 isomer (Granisetron).

Mandatory Visualization

experimental_workflow cluster_route1 Route 1: Early-Stage Methylation cluster_route2 Route 2: Late-Stage Methylation ica Indazole-3-carboxylic Acid methylation Methylation (High Regioselectivity) ica->methylation mica 1-Methyl-1H-indazole- 3-carboxylic acid (High Purity Intermediate) methylation->mica activation Activation (e.g., Acyl Chloride) mica->activation coupling1 Coupling activation->coupling1 granisetron1 Granisetron (High Yield & Purity) coupling1->granisetron1 ica2 Indazole-3-carboxylic Acid coupling2 Coupling ica2->coupling2 precursor Unmethylated Precursor coupling2->precursor methylation2 Methylation (Poor Regioselectivity) precursor->methylation2 isomers Mixture of N-1 and N-2 Isomers methylation2->isomers purification Chromatographic Purification isomers->purification granisetron2 Granisetron (Lower Yield) purification->granisetron2 amine endo-9-methyl-9- azabicyclo[3.3.1]nonan- 3-amine amine->coupling1 amine->coupling2

Caption: Comparative workflow of Granisetron synthesis.

The provided workflow diagram visually contrasts the two synthetic routes. Route 1, utilizing this compound, demonstrates a more linear and efficient pathway to the final product with high purity. In contrast, Route 2 necessitates a challenging purification step to resolve isomeric mixtures, ultimately impacting the overall yield.

signaling_pathway serotonin (B10506) Serotonin (5-HT) receptor 5-HT3 Receptor (Ligand-gated ion channel) serotonin->receptor Binds channel_opening Channel Opening receptor->channel_opening Activates granisetron Granisetron (Antagonist) granisetron->receptor Blocks ion_influx Na+ / Ca2+ Influx channel_opening->ion_influx depolarization Neuronal Depolarization ion_influx->depolarization vomiting_center Activation of Vomiting Center in Medulla Oblongata depolarization->vomiting_center emesis Nausea & Vomiting vomiting_center->emesis

Caption: Mechanism of action of Granisetron.

Granisetron functions as a competitive antagonist at the 5-HT3 receptor. In the physiological state, serotonin (5-HT) binds to the 5-HT3 receptor, a ligand-gated ion channel, leading to an influx of sodium and calcium ions. This influx causes neuronal depolarization, which in the context of the chemoreceptor trigger zone and vagal afferent nerves, leads to the activation of the vomiting center in the brainstem, resulting in nausea and emesis. Granisetron competitively blocks the binding of serotonin to the 5-HT3 receptor, thereby preventing channel opening and the subsequent signaling cascade that leads to vomiting.

Benchmarking the Anti-inflammatory Activity of Indazole Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory activity of various indazole isomers, supported by experimental data from multiple studies. The data is presented in a clear, comparative format to aid in the evaluation of these compounds for potential drug development.

Quantitative Data Summary

The anti-inflammatory potential of different indazole derivatives has been evaluated through various in vitro and in vivo assays. The following tables summarize the key quantitative data, focusing on the inhibition of crucial inflammatory mediators.

CompoundCOX-2 Inhibition IC50 (µM)Reference
Indazole23.42[1]
5-Aminoindazole12.32[1]
6-Nitroindazole19.22[1]
Celecoxib (Standard)5.10[1]
CompoundTNF-α Inhibition IC50 (µM)Reference
Indazole220.11[1]
5-Aminoindazole230.19[1]
6-Nitroindazole>250[1]
Dexamethasone (Standard)31.67[1]
CompoundIL-1β Inhibition IC50 (µM)Reference
Indazole125.21[1]
5-Aminoindazole115.43[1]
6-Nitroindazole100.75[1]
Dexamethasone (Standard)102.23[1]

In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a standard in vivo assay to assess acute inflammation. The percentage of edema inhibition by different indazole derivatives provides a measure of their anti-inflammatory efficacy.

CompoundDose (mg/kg)Edema Inhibition (%) at 3hReference
Indazole10075[1][2]
5-Aminoindazole10082[1][2]
6-Nitroindazole10079[1][2]
Diclofenac (Standard)1084[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

Carrageenan-Induced Rat Paw Edema

This in vivo assay evaluates the ability of a compound to reduce acute inflammation.

  • Animals: Male Wistar rats (150-200g) are used.

  • Induction of Inflammation: A 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of the rats.

  • Test Compound Administration: The indazole derivatives or the standard drug (diclofenac) are administered intraperitoneally 30 minutes before the carrageenan injection. A control group receives only the vehicle.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins (B1171923).

  • Enzyme and Substrate: Human recombinant COX-2 enzyme and arachidonic acid as the substrate are used.

  • Incubation: The test compounds (indazole derivatives) at various concentrations are pre-incubated with the COX-2 enzyme in a reaction buffer containing a heme cofactor.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Measurement of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Calculation of IC50: The concentration of the test compound that causes 50% inhibition of COX-2 activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1-beta (IL-1β) Inhibition Assays

These in vitro assays measure the ability of a compound to suppress the production of the pro-inflammatory cytokines TNF-α and IL-1β from immune cells.

  • Cell Line: A human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) are used.

  • Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α and IL-1β.

  • Test Compound Treatment: The cells are treated with various concentrations of the indazole derivatives prior to or concurrently with LPS stimulation.

  • Cytokine Measurement: The levels of TNF-α and IL-1β in the cell culture supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Calculation of IC50: The IC50 value, the concentration of the compound that inhibits 50% of the cytokine production, is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate the key signaling pathways involved in inflammation and the general workflow of the experimental procedures.

Inflammation_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Immune Cell (e.g., Macrophage) Stimulus LPS / Carrageenan TLR4 TLR4 Stimulus->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene Cytokine_Gene Pro-inflammatory Cytokine Gene Transcription NFkB->Cytokine_Gene MAPK->COX2_Gene MAPK->Cytokine_Gene COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein Cytokines TNF-α, IL-1β Cytokine_Gene->Cytokines Prostaglandins Prostaglandins COX2_Protein->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cytokines->Inflammation

Caption: Inflammatory signaling pathway initiated by stimuli leading to the production of prostaglandins and pro-inflammatory cytokines.

Experimental_Workflow cluster_invivo In Vivo Assay cluster_invitro In Vitro Assays Animal_Model Rat Paw Edema Model Compound_Admin_Vivo Compound Administration Animal_Model->Compound_Admin_Vivo Inflammation_Induction Carrageenan Injection Compound_Admin_Vivo->Inflammation_Induction Measurement_Vivo Paw Volume Measurement Inflammation_Induction->Measurement_Vivo Data_Analysis_Vivo % Inhibition Calculation Measurement_Vivo->Data_Analysis_Vivo Enzyme_Assay COX-2 Inhibition Assay Compound_Treatment_Invitro Compound Incubation Enzyme_Assay->Compound_Treatment_Invitro Cell_Assay Cytokine Inhibition Assay (TNF-α, IL-1β) Cell_Assay->Compound_Treatment_Invitro Measurement_Invitro PGE2 / Cytokine Measurement (EIA / ELISA) Compound_Treatment_Invitro->Measurement_Invitro Data_Analysis_Invitro IC50 Determination Measurement_Invitro->Data_Analysis_Invitro

Caption: General experimental workflow for in vivo and in vitro anti-inflammatory activity screening.

References

A Comparative Analysis of Indazole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of several highly effective anti-cancer agents.[1][2] These compounds have demonstrated significant therapeutic potential by targeting key signaling pathways involved in tumor progression and angiogenesis. This guide provides a comparative analysis of two FDA-approved indazole-based drugs, Axitinib and Pazopanib, alongside a promising preclinical candidate, compound 2f, offering a detailed look at their anti-proliferative activities, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Anti-proliferative Activity

The in vitro efficacy of indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit 50% of cancer cell growth. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values for Axitinib, Pazopanib, and compound 2f across a panel of human cancer cell lines.

Table 1: Comparative IC50 Values of Indazole Derivatives in Various Cancer Cell Lines

CompoundCancer TypeCell LineIC50 (µM)Reference
Axitinib Renal Cell CarcinomaA-49813.6[3][4]
Renal Cell CarcinomaCaki-236[3][4]
GlioblastomaGB1B3.58 (72h), 2.21 (168h)[3][5]
NeuroblastomaIGR-NB80.849[3][6]
NeuroblastomaSH-SY5Y0.274[3][6]
Pazopanib Bladder CancerJ8224.57[7]
Bladder CancerT2452.45[7]
Bladder CancerHT137628.21[7]
Bladder CancerRT45.14[7]
Non-Small Cell Lung CancerA549, YTLMC-90, L99814-6[8]
Compound 2f Breast Cancer4T10.23[9][10]
Lung CancerA5490.88[10]
Colon CancerHCT1161.15[9]

Mechanisms of Action and Signaling Pathways

Indazole derivatives exert their anti-cancer effects by modulating critical cellular signaling pathways. Axitinib and Pazopanib are multi-targeted tyrosine kinase inhibitors, primarily disrupting angiogenesis by blocking Vascular Endothelial Growth Factor Receptors (VEGFRs).[3][11][12] In contrast, the preclinical compound 2f induces apoptosis through a distinct mechanism involving the generation of reactive oxygen species (ROS).[1][9]

Axitinib and Pazopanib: Targeting Angiogenesis

Axitinib is a potent and selective inhibitor of VEGFR-1, -2, and -3.[12] Pazopanib also targets VEGFRs, in addition to other tyrosine kinases like Platelet-Derived Growth Factor Receptors (PDGFRs) and c-Kit.[7][13] By inhibiting these receptors on endothelial cells, these drugs block the downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor blood supply.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Autophosphorylation Autophosphorylation VEGFR->Autophosphorylation Activates Pazopanib_Axitinib Pazopanib / Axitinib Pazopanib_Axitinib->Autophosphorylation Inhibits ATP ATP ATP->Autophosphorylation ADP ADP Autophosphorylation->ADP Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) Autophosphorylation->Downstream_Signaling Activates Cell_Response Cell Proliferation, Migration, Survival Downstream_Signaling->Cell_Response Leads to

Caption: Inhibition of the VEGFR signaling pathway by Axitinib and Pazopanib.
Compound 2f: Induction of Apoptosis via ROS

Compound 2f has been shown to dose-dependently promote apoptosis in cancer cells.[1][9] This process is linked to an increase in intracellular reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential. This disruption of the mitochondria triggers the release of pro-apoptotic factors, activating the caspase cascade and ultimately leading to programmed cell death. This is evidenced by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[9]

Apoptosis_Pathway_2f Compound_2f Compound 2f ROS ↑ Reactive Oxygen Species (ROS) Compound_2f->ROS Mito_Potential ↓ Mitochondrial Membrane Potential ROS->Mito_Potential Bcl2_Family Bcl-2 Family Modulation Mito_Potential->Bcl2_Family Bax_up ↑ Bax Bcl2_Family->Bax_up Bcl2_down ↓ Bcl-2 Bcl2_Family->Bcl2_down Caspase_Activation Caspase Activation Bax_up->Caspase_Activation Bcl2_down->Caspase_Activation Cleaved_Caspase3 ↑ Cleaved Caspase-3 Caspase_Activation->Cleaved_Caspase3 Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by compound 2f.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these indazole derivatives.

In Vitro Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of their viability.

Workflow Diagram

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (cell attachment) seed_cells->incubate1 add_drug Add serial dilutions of indazole derivative incubate1->add_drug incubate2 Incubate for 48-96h add_drug->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 3-4h (formazan formation) add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance analyze Calculate % viability and determine IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for determining cell viability using the MTT assay.

Protocol

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the indazole derivative in culture medium. A typical concentration range to test is 0.1 to 100 µM.[3] Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).[3] Incubate for the desired treatment period (e.g., 48, 72, or 96 hours).[3][4]

  • MTT Addition and Incubation: After treatment, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[3] Incubate for 3-4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[3]

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve and calculate the IC50 value.[3]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol

  • Cell Treatment and Collection: Seed cells and treat with the indazole derivative for the desired time. Collect both adherent and floating cells. Wash the collected cells twice with cold PBS and centrifuge.[15]

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.[16] Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[16]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[16]

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible.[16]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic cascade, such as Bax, Bcl-2, and cleaved caspase-3.

Protocol

  • Protein Extraction: Treat cells with the indazole derivative, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to the loading control to compare the expression levels of the target proteins between different treatment groups.[17][18]

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

Protocol

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 4T1 cells) into the flank or mammary fat pad of immunocompromised mice (e.g., BALB/c nude or NOD-SCID mice).[19][20]

  • Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the indazole derivative or vehicle control to the mice via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[19]

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. The tumors can be further analyzed by immunohistochemistry for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3).[9]

Conclusion

Indazole derivatives represent a versatile and potent class of anti-cancer agents. While FDA-approved drugs like Axitinib and Pazopanib have established their efficacy through the inhibition of angiogenesis, emerging preclinical compounds like 2f highlight alternative mechanisms of action, such as the induction of apoptosis. This comparative guide underscores the importance of the indazole scaffold in oncology drug discovery and provides a foundational resource for researchers in the field. The detailed experimental protocols offer a practical framework for the evaluation of novel indazole derivatives, facilitating further research and development in this promising area of cancer therapeutics.

References

Unveiling the Therapeutic Promise of 1-Methyl-1H-indazole-3-carboxylic Acid Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Within the vast landscape of medicinal chemistry, indazole derivatives have emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities. This guide provides a comparative assessment of the therapeutic potential of 1-Methyl-1H-indazole-3-carboxylic acid analogues, supported by available experimental data, detailed protocols, and visualizations of key signaling pathways.

The this compound core structure has proven to be a versatile template for the development of potent and selective inhibitors of various biological targets. Analogues of this parent compound have shown significant promise in oncology, antimicrobial chemotherapy, and anti-inflammatory applications. This guide will delve into the available data to offer a clear comparison of their performance.

Comparative Biological Activity

To facilitate a direct comparison of the therapeutic potential of various this compound analogues, the following tables summarize their reported biological activities.

Table 1: Anticancer Activity of Indazole-3-Carboxamide Analogues

Compound IDModificationCancer Cell LineIC50 (µM)Reference
6o 1H-indazole-3-amine derivativeK562 (Chronic Myeloid Leukemia)5.15[1][2]
6o 1H-indazole-3-amine derivativeHEK-293 (Normal Cell Line)33.2[1][2]
2f Indazole derivativeVarious cancer cell lines0.23–1.15[3]

Table 2: Kinase Inhibitory Activity of Indazole Analogues

Compound ClassTarget KinaseIC50 (nM)Reference
1H-indazole derivativesEGFR T790M5.3[4]
1H-indazole derivativesEGFR8.3[4]
1H-benzo[d]imidazol-2-yl)-1H-indazol derivativesPDK180 - 90[4]
2H-indazole derivativesVEGFR37 - 46[4]

Table 3: Antimicrobial Activity of Indazole Analogues

Compound IDTarget MicrobeMIC (µg/mL)Reference
3ag M. smegmatis3.9[5]
3ag C. albicans3.9[5]
3ao, 3aq Staphylococci< 1[5]
3aa, 3ad Staphylococci3.9 - 7.8[5]

Key Signaling Pathways

The therapeutic effects of this compound analogues are often attributed to their ability to modulate specific signaling pathways implicated in disease pathogenesis. The diagrams below, generated using the DOT language, illustrate some of the key pathways targeted by these compounds.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Indazole 1H-Indazole Analogue Indazole->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 1H-indazole analogues.

p53_MDM2_Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 MDM2 MDM2 p53->MDM2 activates Apoptosis Apoptosis p53->Apoptosis Bcl2 Bcl2 Family Inhibition p53->Bcl2 MDM2->p53 inhibits Ubiquitination p53 Ubiquitination & Degradation MDM2->Ubiquitination Indazole 1H-Indazole-3-amine Analogue Indazole->MDM2 Indazole->Bcl2 Ubiquitination->p53

Caption: Postulated mechanism of apoptosis induction via p53/MDM2 and Bcl2 inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of this compound analogues.

Synthesis of this compound methyl ester

A common synthetic route to generate the core scaffold is as follows:

  • A solution of indazole-3-carboxylic acid methyl ester in dry dimethylformamide (DMF) is added dropwise to a stirred suspension of sodium hydride (60% in oil dispersion) in DMF.

  • After the evolution of hydrogen ceases, the mixture is heated and then cooled to room temperature.

  • A solution of methyl iodide in DMF is added dropwise to the reaction mixture.

  • After stirring, the mixture is warmed and then cooled again.

  • The reaction mixture is diluted with ice/water and extracted with methylene (B1212753) chloride.

  • The organic extract is dried and concentrated to yield the crude product, which can be further purified by trituration with petroleum ether and recrystallization.[6]

In Vitro Anticancer Activity (MTT Assay)

The anti-proliferative activity of the synthesized compounds against various cancer cell lines can be evaluated using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.[1][2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range of µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vitro Kinase Inhibition Assay (Luminescence-based)

The inhibitory activity of compounds against specific protein kinases can be determined using a luminescence-based assay, such as the Kinase-Glo® assay.

  • Compound Preparation: The test compounds are serially diluted in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup: A reaction mixture containing the target kinase, its specific substrate, and kinase reaction buffer is prepared.

  • Assay Plate Preparation: The serially diluted compounds or a vehicle control are added to the wells of an assay plate. The kinase reaction mixture is then added to each well.

  • Reaction Initiation: The kinase reaction is initiated by adding an ATP solution to each well. The final ATP concentration should be near the Km for the specific kinase.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: A kinase detection reagent (e.g., Kinase-Glo®) is added to each well to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Luminescence is measured using a plate-reading luminometer. The luminescent signal is inversely proportional to the kinase activity.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This guide provides a foundational overview for researchers interested in the therapeutic potential of this compound analogues. The presented data and protocols should serve as a valuable resource for further investigation and development of this promising class of compounds.

References

A Comparative Guide to the Validation of Analytical Methods for Indazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of indazole compounds is critical throughout the drug development lifecycle, from discovery and preclinical studies to quality control in manufacturing. The validation of analytical methods ensures that the data generated are reliable, reproducible, and fit for their intended purpose. This guide provides a comparative overview of common analytical techniques used for the analysis of indazole derivatives, with a focus on validation parameters and experimental protocols.

At a Glance: Performance Comparison of Analytical Methods

The selection of an analytical method for indazole compounds hinges on factors such as the nature of the sample matrix, required sensitivity, and the need for structural confirmation. High-Performance Liquid Chromatography (HPLC) is often the workhorse for routine quality control, while Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer higher sensitivity and specificity, particularly for complex matrices and trace-level analysis.

The following tables summarize key validation parameters for different analytical methods applied to indazole derivatives, using Benzydamine as a representative example.[1]

Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Benzydamine[1]
Validation ParameterMethod 1Method 2Method 3
Linearity Range 0.015 - 0.045 mg/mL80 - 120% of nominal concentration70 - 120 µg/mL
Correlation Coefficient (r²) > 0.999> 0.99> 0.99
Accuracy (% Recovery) 97.78%98.25 - 102.8%Not Reported
Precision (% RSD) < 1.3%< 2.2% (intra- and inter-day)< 1.0%
Limit of Detection (LOD) 0.0274%Not ReportedCalculated
Limit of Quantification (LOQ) 0.0830%Not ReportedCalculated
Table 2: UV-Visible Spectrophotometry Method for Benzydamine[1]
Validation ParameterMethod Details
Linearity Range 5 - 50 µg/mL
Correlation Coefficient (r²) 0.999
Accuracy (% Recovery) 98.5 - 101.5%
Precision (% RSD) < 2.0%
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters (General)
Validation ParameterTypical Performance
Linearity Range Analyte dependent, often in the ng/mL to µg/mL range
Correlation Coefficient (r²) ≥ 0.99
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 15%
Limit of Detection (LOD) Low ng/mL to pg/mL range
Limit of Quantification (LOQ) Low ng/mL to pg/mL range

Experimental Workflows and Logical Relationships

Visualizing the workflow of analytical method validation provides a clear roadmap for ensuring a method is robust and reliable.

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Routine Analysis & Reporting MD1 Define Analytical Requirements MD2 Select Method (HPLC, GC-MS, etc.) MD1->MD2 MD3 Optimize Parameters (Mobile Phase, Temp, etc.) MD2->MD3 V1 Specificity MD3->V1 V2 Linearity & Range V3 Accuracy V4 Precision (Repeatability & Intermediate) V5 LOD & LOQ V6 Robustness RA1 System Suitability Testing (SST) V6->RA1 RA2 Sample Analysis RA1->RA2 RA3 Final Report RA2->RA3

General workflow for analytical method development and validation.

G cluster_0 Primary Method cluster_1 Confirmatory Method P_Method HPLC-UV Analysis P_Data Quantitative Data (Concentration, Purity) P_Method->P_Data CrossValidation Cross-Validation Compare Results P_Data->CrossValidation C_Method LC-MS/MS or GC-MS Analysis C_Data Mass Confirmation & Fragmentation Pattern C_Method->C_Data C_Data->CrossValidation FinalReport Comprehensive Analytical Report CrossValidation->FinalReport

Workflow for cross-validation of analytical methods.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a stability-indicating RP-HPLC method for the determination of Benzydamine and its related substances.[2][3]

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of a phosphate (B84403) buffer and acetonitrile (B52724). For example, 35% [25 mM KH2PO4 containing 0.1% (v/v) o-phosphoric acid (pH 3.0 with triethylamine)], 5% methanol (B129727), and 60% acetonitrile.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 306 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh and dissolve the indazole compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.

    • Sample Solution: Prepare the sample by dissolving the drug product in the diluent to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Procedure:

    • Specificity: Analyze blank, placebo, standard, and sample solutions to demonstrate the absence of interference at the retention time of the analyte.

    • Linearity: Prepare a series of at least five concentrations of the standard solution and inject them. Plot a graph of peak area versus concentration and calculate the correlation coefficient.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision:

      • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts or on different equipment.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline for the analysis of volatile or semi-volatile indazole derivatives. Derivatization may be necessary for non-volatile compounds.

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

    • Autosampler and data system.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold for several minutes.

    • Injection Mode: Splitless or split, depending on the required sensitivity.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

    • If necessary, perform derivatization (e.g., silylation) to increase volatility and thermal stability.

    • Inject the prepared sample into the GC-MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for the highly sensitive and selective quantification of indazole compounds in complex matrices like biological fluids.

  • Instrumentation:

    • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column suitable for LC-MS (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the indazole compound and an internal standard must be determined and optimized.

    • Capillary Voltage: Optimized for the analyte (e.g., 3-4 kV).

    • Source Temperature: Optimized for the instrument (e.g., 150°C).

    • Desolvation Gas Flow and Temperature: Optimized for efficient solvent evaporation.

  • Sample Preparation:

    • For biological samples (e.g., plasma, urine), sample clean-up is essential. This can be achieved through:

      • Protein Precipitation (PPT): Adding a cold organic solvent like acetonitrile to precipitate proteins.

      • Liquid-Liquid Extraction (LLE): Extracting the analyte into an immiscible organic solvent.

      • Solid-Phase Extraction (SPE): Using a cartridge to retain and elute the analyte, providing a cleaner extract.

    • Evaporate the final extract and reconstitute in the initial mobile phase before injection.

Conclusion

The validation of analytical methods is a cornerstone of quality in the pharmaceutical industry. For indazole compounds, a range of powerful analytical techniques is available. HPLC with UV detection provides a robust and reliable method for routine analysis and quality control. For applications requiring higher sensitivity, selectivity, or structural confirmation, such as the analysis of metabolites in biological fluids or trace-level impurity profiling, GC-MS and LC-MS/MS are the methods of choice. The selection of the most appropriate technique should be based on a thorough evaluation of the analytical requirements, and the chosen method must be rigorously validated according to ICH guidelines to ensure the integrity of the generated data.

References

Comparative Docking Analysis of Indazole-Based Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in silico evaluation of indazole derivatives as potent enzyme inhibitors. This guide provides a comparative analysis of their binding affinities, detailed experimental protocols for molecular docking, and visualizations of key biological pathways and computational workflows.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein kinases and other enzymes.[1][2] These enzymes are critical regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.[3][4] Computational methods, particularly molecular docking, are instrumental in the rational design and optimization of these inhibitors by predicting their binding modes and affinities to their protein targets.[2] This guide presents a comparative overview of docking studies performed on various indazole-based inhibitors, offering valuable insights for structure-activity relationship (SAR) studies.

Quantitative Comparison of Indazole-Based Inhibitors

The following table summarizes the docking scores and, where available, the corresponding inhibitory activities (IC50) of various indazole derivatives against several key protein targets. This data, compiled from multiple studies, highlights the potential of the indazole core in achieving high binding affinities. The docking scores, typically reported in kcal/mol, represent the predicted binding energy, with more negative values indicating a stronger interaction.

Indazole DerivativeTarget Protein (PDB ID)Docking ProgramDocking Score (kcal/mol)Experimental Activity (IC50)Reference
Derivative 8vRenal Cancer-related Protein (6FEW)AutoDock 4High Binding Energy-[5][6]
Derivative 8wRenal Cancer-related Protein (6FEW)AutoDock 4High Binding Energy-[5][6]
Derivative 8yRenal Cancer-related Protein (6FEW)AutoDock 4High Binding Energy-[5][6]
Sunitinib (Native Ligand)VEGFR-2 (4AGD)--8.83-[7]
Axitinib (Native Ligand)VEGFR-2 (4AG8)--9.01-[7]
Indazole Derivative SMOVEGFR-2 (4AGD)--6.99-[7]
Indazole Derivative SBSVEGFR-2 (4AGD)--6.96-[7]
Indazole Derivative SOTVEGFR-2 (4AGD)--6.88-[7]
Indazole Derivative SSVEGFR-2 (4AG8)--7.39-[7]
Indazole Derivative SSAVEGFR-2 (4AG8)--6.71-[7]
Indazole Derivative SMOVEGFR-2 (4AG8)--6.70-[7]
Indazole Derivative 17Aurora A--26 nM[8]
Indazole Derivative 17Aurora B--15 nM[8]
Indazole Derivative 21Aurora B--31 nM[8]
Indazole Derivative 30Aurora A--85 nM[8]
AxitinibPLK4--Ki = 4.2 nM[9]
Compound C05PLK4--< 0.1 nM[9]
Compound 5fAromatase (3EQM)AutoDock Vina-8.0-[10]
Compound 5gAromatase (3EQM)AutoDock Vina-7.7-[10]
Compound 5nAromatase (3EQM)AutoDock Vina-7.7-[10]

Experimental Protocols: Molecular Docking Workflow

The following protocol outlines a generalized workflow for performing comparative docking studies of indazole-based inhibitors. This methodology is based on common practices reported in the cited literature.[1][2]

1. Protein Preparation:

  • Obtaining the Protein Structure: The three-dimensional crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).

  • Pre-processing: The raw PDB file is prepared by removing water molecules, ions, and any co-crystallized ligands.[1]

  • Adding Hydrogens: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues.

  • Assigning Charges: Partial charges are assigned to the protein atoms using a force field, such as Kollman charges.[1]

2. Ligand Preparation:

  • 2D to 3D Conversion: The two-dimensional structures of the indazole derivatives are drawn using chemical drawing software and then converted to three-dimensional structures.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field to obtain a low-energy conformation.[1]

  • Defining Torsions: The rotatable bonds in the ligands are defined to allow for conformational flexibility during the docking process.

3. Molecular Docking Simulation:

  • Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand docking. The size and center of the grid are determined based on the location of the co-crystallized ligand or by using active site prediction tools.

  • Running the Docking Algorithm: A docking program, such as AutoDock Vina, is used to perform the docking simulation.[1] The software systematically samples different conformations and orientations of the ligand within the defined grid box and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The output of the docking simulation provides a set of predicted binding poses for each ligand, ranked by their docking scores.[1] The pose with the most favorable score (most negative value) is typically considered the most likely binding mode. These poses are then visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.[1]

Visualizing Computational and Biological Processes

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical molecular docking workflow and a simplified signaling pathway commonly targeted by indazole-based inhibitors.

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Structure) grid_gen Grid Box Generation (Active Site Definition) protein_prep->grid_gen ligand_prep Ligand Preparation (Indazole Derivatives) docking_run Run Docking (e.g., AutoDock Vina) ligand_prep->docking_run grid_gen->docking_run results Analyze Results (Docking Scores & Poses) docking_run->results visualization Visualization of Interactions (Hydrogen Bonds, etc.) results->visualization

Caption: A typical workflow for in silico molecular docking studies.

signaling_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K/Akt VEGFR->PI3K RAS RAS/RAF/MEK/ERK VEGFR->RAS IndazoleInhibitor Indazole-based Inhibitor (e.g., Axitinib) IndazoleInhibitor->VEGFR Inhibits Angiogenesis Angiogenesis, Cell Proliferation, Migration, Survival PLCg->Angiogenesis PI3K->Angiogenesis RAS->Angiogenesis

Caption: Simplified VEGFR signaling pathway inhibited by indazole derivatives.

References

Assessing the Metabolic Stability of Indazole Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, frequently utilized in the development of therapeutic agents, particularly as kinase inhibitors.[1] The indazole structure, consisting of a fused benzene (B151609) and pyrazole (B372694) ring, exists primarily as two tautomeric isomers: 1H-indazole and 2H-indazole.[2] Both isomers can serve as bioisosteres for other aromatic systems like indole (B1671886) or phenol (B47542), offering a strategy to modulate a compound's physicochemical properties, target affinity, and metabolic stability.[1][3] Understanding the metabolic fate of different indazole isomers is crucial for drug discovery, as it directly impacts a drug's pharmacokinetic profile, including its half-life and clearance.[4]

The metabolic stability of a compound is largely determined by its susceptibility to enzymatic degradation, primarily by Cytochrome P450 (CYP) enzymes in the liver during Phase I metabolism, followed by potential Phase II conjugation reactions.[5][6] For indazole-containing compounds, metabolism often involves oxidation of the indazole ring system.[7][8] The position of substituents on the indazole ring can significantly influence the rate and site of metabolism, thereby affecting the overall stability of the molecule.

This guide provides a comparative overview of the metabolic stability of different indazole isomers, supported by experimental data and detailed protocols for in vitro assessment.

Comparative Metabolic Stability Data

The metabolic stability of a compound is typically quantified by its in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[4][9] The following table summarizes experimental data for a selection of indazole-containing compounds compared to a parent indole compound, illustrating the impact of structural modifications on metabolic stability. The data is derived from in vitro assays using mouse liver microsomes (MLM).[7]

Compound IDCore StructureKey SubstituentsHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/kg)
8 IndoleUnsubstituted12.35Not Reported
19a Indole3-EWG21.77Not Reported
19b Indole3-EDG9.29Not Reported
32a Indazole4-F on B-ring13.29Not Reported
32c IndazoleCF3 on indazole53.711.29
35i Indazole-120Not Reported

Data sourced from a study on selective androgen receptor antagonists.[7] EWG: Electron Withdrawing Group; EDG: Electron Donating Group.

From this data, it is evident that substituting the indole core with an indazole and further modifying the indazole ring can dramatically improve metabolic stability. For instance, compound 32c , with a trifluoromethyl group on the indazole ring, shows a significantly longer half-life (53.71 min) compared to the parent indole compound 8 (12.35 min).[7] Compound 35i demonstrates even greater stability with a half-life of 120 minutes.[7] This highlights the utility of indazole as a scaffold for enhancing drug-like properties.

Experimental Protocol: In Vitro Microsomal Stability Assay

The following is a detailed methodology for a typical in vitro microsomal stability assay, a common method to evaluate Phase I metabolism.[5][10][11]

1. Materials and Equipment:

  • Liver microsomes (human, rat, mouse, etc.).[10]

  • Test compounds and positive control compounds (e.g., verapamil).[5]

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4).[11]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[10][11]

  • Ice-cold termination solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.[10][11]

  • Incubator or water bath set to 37°C.[10]

  • Centrifuge.[10]

  • Analytical instrument for quantification (e.g., LC-MS/MS).[10]

2. Assay Procedure:

  • Preparation:

    • Prepare stock solutions of test compounds and controls (e.g., 20 mM in DMSO), then dilute to a working concentration (e.g., 125 µM in acetonitrile).[11]

    • Thaw liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[5][11]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.[10]

  • Incubation:

    • In separate tubes for each time point (e.g., 0, 5, 15, 30, 45 minutes), mix the microsomal solution with the test compound (final concentration typically 1 µM).[5] Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[5][9] For negative controls, add buffer instead of the NADPH system to assess non-enzymatic degradation.[11]

    • Incubate the reaction mixtures at 37°C with gentle agitation.[10]

  • Reaction Termination:

    • At each designated time point, stop the reaction by adding a volume of ice-cold termination solvent (e.g., 5 volumes) to the incubation aliquot.[11] The solvent precipitates the proteins and halts the enzymatic activity.[10]

  • Sample Preparation and Analysis:

    • Centrifuge the terminated reaction mixtures at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[10]

    • Transfer the supernatant to a new plate or vials for analysis.[10]

    • Analyze the samples using an LC-MS/MS system to quantify the remaining concentration of the parent compound at each time point.[11]

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the test compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[4]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[4][12]

Experimental Workflow

The following diagram illustrates the key steps in a typical microsomal stability assay.

G cluster_prep Preparation cluster_inc Incubation cluster_term Termination & Analysis cluster_data Data Processing prep_cpd Prepare Test Compound Solution mix Mix Compound & Microsomes prep_cpd->mix prep_mic Prepare Microsome Solution prep_mic->mix prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH at 37°C prep_nadph->start_rxn mix->start_rxn time_points Sample at Time Points (0, 5, 15, 30, 45 min) start_rxn->time_points stop_rxn Terminate Reaction with Cold Acetonitrile + IS time_points->stop_rxn centrifuge Centrifuge to Pellet Protein stop_rxn->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc_t_half Calculate Half-Life (t½) analyze->calc_t_half calc_clint Calculate Intrinsic Clearance (CLint) calc_t_half->calc_clint

Workflow for an in vitro microsomal metabolic stability assay.

Discussion: Factors Influencing Stability

The metabolic stability of indazole derivatives is influenced by several factors:

  • Isomerism and N-Substitution: The position of the nitrogen atom in the pyrazole ring (1H- vs. 2H-indazole) and the nature of the substituent on this nitrogen can affect the molecule's interaction with metabolizing enzymes. Alkylation of the indazole nitrogen is a common synthetic step, and the reaction conditions can selectively yield either the N1 or N2 alkylated product, which may exhibit different metabolic profiles.[13]

  • Ring Substitution: As shown in the data table, the introduction of substituents onto the indazole or the fused benzene ring can significantly alter metabolic stability. Electron-withdrawing groups like trifluoromethyl (CF3) can block potential sites of metabolism, leading to a longer half-life.[7]

  • Bioisosteric Replacement: Replacing a metabolically labile group, such as an indole or a phenol, with an indazole ring is a common strategy to improve metabolic stability.[1][14] Indazoles are generally less susceptible to the oxidative metabolism that indoles undergo at the 2- and 3-positions of the pyrrole (B145914) ring.[7] Similarly, replacing a phenol group can prevent Phase II glucuronidation, which is a common metabolic pathway for phenols.[1]

References

Safety Operating Guide

Proper Disposal of 1-Methyl-1H-indazole-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 1-Methyl-1H-indazole-3-carboxylic acid, ensuring the safety of personnel and adherence to regulatory standards. This compound is recognized as a hazardous substance, and its disposal must be managed accordingly.

Hazard Identification and Safety Precautions

This compound presents several health hazards.[1][2] Understanding these risks is fundamental to handling the substance safely during disposal.

Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or glasses.[3]

  • Hand Protection: Protective gloves.[3]

  • Respiratory Protection: A dust respirator (such as an N95) should be used, especially when handling the solid form where dust may be generated.[4]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[3]

Quantitative Hazard Data Summary

The following table summarizes the hazard classifications for this compound according to the Globally Harmonized System (GHS).

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

Adherence to a strict protocol is essential for the safe disposal of this hazardous chemical.

Step 1: Waste Characterization this compound is classified as hazardous waste.[1] All disposal procedures must comply with federal, state, and local regulations for hazardous materials. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[5][6][7]

Step 2: Segregation and Collection

  • Solid Waste: Collect solid this compound waste, including any contaminated materials like weigh boats or paper, in a designated, sealed, and clearly labeled hazardous waste container.[1][8]

  • Solutions: Do not dispose of solutions containing this chemical down the drain.[1][9] Collect them in a separate, sealed, and labeled container for liquid hazardous waste.

  • Contaminated Items: Any items that have come into contact with the chemical, such as gloves, bench paper, and pipette tips, must be treated as hazardous waste and disposed of in the designated solid waste container.[1][10]

Step 3: Storage

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[3][9]

  • Ensure the storage area is secure and clearly marked as a hazardous waste accumulation point.

  • Keep containers tightly closed to prevent the release of dust or vapors.[3][8]

Step 4: Final Disposal Disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company. The primary recommended methods are:

  • Incineration: The preferred method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[10][11] This should only be performed by a licensed facility.

  • Licensed Disposal Service: Transfer surplus and non-recyclable material to a licensed professional waste disposal service.[10][11]

Step 5: Documentation Maintain accurate records of the amount of waste generated and its disposal date. This "cradle-to-grave" tracking is a requirement under RCRA and is essential for regulatory compliance.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_handling Initial Handling & Assessment cluster_segregation Segregation & Storage cluster_disposal Final Disposal start Start: Have 1-Methyl-1H-indazole- 3-carboxylic acid waste? ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe characterize Characterize Waste: Is it solid, liquid, or contaminated material? ppe->characterize solid_waste Collect in Labeled SOLID Hazardous Waste Container characterize->solid_waste Solid or Contaminated Material liquid_waste Collect in Labeled LIQUID Hazardous Waste Container characterize->liquid_waste Liquid Solution store Store in a cool, dry, well-ventilated, and designated area solid_waste->store liquid_waste->store contact_ehs Contact Environmental Health & Safety (EH&S) or licensed waste vendor store->contact_ehs incinerate Arrange for high-temperature incineration via licensed facility contact_ehs->incinerate document Document Waste for Pickup and Maintain Records incinerate->document end End: Waste Properly Disposed document->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-indazole-3-carboxylic acid
Reactant of Route 2
1-Methyl-1H-indazole-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.